4-(Isopropoxycarbonyl)nicotinic acid
Descripción
Propiedades
IUPAC Name |
4-propan-2-yloxycarbonylpyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO4/c1-6(2)15-10(14)7-3-4-11-5-8(7)9(12)13/h3-6H,1-2H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOSYCBCFTXRXPS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)C1=C(C=NC=C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
An In-depth Technical Guide to 4-(Isopropoxycarbonyl)nicotinic Acid: Structure, Properties, and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 4-(Isopropoxycarbonyl)nicotinic acid, a pyridine dicarboxylic acid monoester. Due to the limited availability of direct experimental data for this specific molecule, this document synthesizes information from its parent compound, pyridine-3,4-dicarboxylic acid (cinchomeronic acid), and established principles of organic chemistry to present a detailed account of its chemical structure, predicted physical properties, a plausible synthetic route, and potential areas of application. This guide is intended to serve as a foundational resource for researchers interested in the synthesis and evaluation of novel pyridine-based compounds for applications in medicinal chemistry and materials science.
Introduction and Rationale
Pyridine carboxylic acids and their derivatives are a cornerstone of modern medicinal chemistry and drug discovery. Isomers such as nicotinic acid (Vitamin B3) and isonicotinic acid are precursors to a vast array of pharmaceuticals used to treat conditions ranging from hyperlipidemia to tuberculosis.[1][2] The strategic functionalization of the pyridine ring allows for the fine-tuning of a molecule's physicochemical properties, including its solubility, lipophilicity, and ability to interact with biological targets.
4-(Isopropoxycarbonyl)nicotinic acid, a monoester derivative of pyridine-3,4-dicarboxylic acid, represents an intriguing yet underexplored scaffold. The introduction of an isopropoxycarbonyl group at the 4-position, while retaining a free carboxylic acid at the 3-position, creates a molecule with distinct electronic and steric properties compared to its parent dicarboxylic acid. This structural modification is anticipated to influence its pharmacokinetic and pharmacodynamic profile, making it a person of interest for the development of novel therapeutic agents and functional materials. This guide aims to provide a detailed, scientifically grounded perspective on the chemical nature of this compound.
Chemical Structure and Nomenclature
The systematic IUPAC name for 4-(Isopropoxycarbonyl)nicotinic acid is 4-(isopropoxycarbonyl)pyridine-3-carboxylic acid . It is a derivative of pyridine-3,4-dicarboxylic acid, also known by its common name, cinchomeronic acid.[3][4][5]
The chemical structure consists of a pyridine ring with a carboxylic acid group at the 3-position and an isopropyl ester at the 4-position.
Caption: Chemical structure of 4-(Isopropoxycarbonyl)nicotinic acid.
Physical and Chemical Properties
| Property | Predicted Value / Information | Rationale |
| Molecular Formula | C10H11NO4 | Derived from the chemical structure. |
| Molecular Weight | 209.20 g/mol | Calculated from the molecular formula. |
| Appearance | White to off-white crystalline solid | Based on the appearance of related pyridine carboxylic acids.[5] |
| Melting Point | Lower than the parent dicarboxylic acid (256-262 °C)[3][6] | Esterification typically lowers the melting point by disrupting the crystal lattice formed by hydrogen bonding between carboxylic acid groups. |
| Solubility | Sparingly soluble in water. More soluble in organic solvents like methanol, ethanol, DMSO, and DMF. | The isopropyl ester group increases lipophilicity compared to the parent dicarboxylic acid, which has low water solubility.[5] |
| Acidity (pKa) | The pKa of the remaining carboxylic acid is expected to be slightly higher than the first pKa of cinchomeronic acid due to the electronic effect of the adjacent ester group. | The electron-withdrawing nature of the ester group will influence the acidity of the neighboring carboxylic acid. |
Proposed Synthesis Protocol
The synthesis of 4-(Isopropoxycarbonyl)nicotinic acid can be approached through the selective monoesterification of pyridine-3,4-dicarboxylic acid. Achieving regioselectivity in the esterification of unsymmetrical dicarboxylic acids can be challenging. A plausible approach involves the formation of the anhydride followed by nucleophilic opening with isopropanol, which may favor the formation of the less sterically hindered product.
Rationale for Synthetic Strategy
Direct esterification of dicarboxylic acids with an alcohol under acidic catalysis often leads to a mixture of the starting material, the two possible monoesters, and the diester. To achieve selective monoesterification, a common strategy is to first convert the dicarboxylic acid to its cyclic anhydride. The subsequent reaction of the anhydride with an alcohol can proceed with a degree of regioselectivity, often favoring attack at the less sterically hindered carbonyl group. In the case of pyridine-3,4-dicarboxylic anhydride, the electronic influence of the pyridine nitrogen may also direct the nucleophilic attack of the alcohol.
Step-by-Step Experimental Protocol
Step 1: Synthesis of Pyridine-3,4-dicarboxylic Anhydride
-
Reactants: Pyridine-3,4-dicarboxylic acid (1 equivalent) and acetic anhydride (excess, ~5-10 equivalents).
-
Procedure:
-
Suspend pyridine-3,4-dicarboxylic acid in acetic anhydride in a round-bottom flask equipped with a reflux condenser.
-
Heat the mixture to reflux with stirring for 2-4 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and then to 0 °C in an ice bath to precipitate the anhydride.
-
Collect the solid product by vacuum filtration, wash with cold diethyl ether, and dry under vacuum.
-
Step 2: Synthesis of 4-(Isopropoxycarbonyl)nicotinic Acid
-
Reactants: Pyridine-3,4-dicarboxylic anhydride (1 equivalent) and isopropanol (1.1 equivalents).
-
Procedure:
-
Dissolve the pyridine-3,4-dicarboxylic anhydride in a suitable anhydrous solvent (e.g., dichloromethane or THF) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add isopropanol dropwise to the stirred solution at room temperature.
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Monitor the reaction by TLC.
-
Upon completion, remove the solvent under reduced pressure.
-
The resulting crude product can be purified by recrystallization or column chromatography to isolate the desired 4-(isopropoxycarbonyl)nicotinic acid.
-
Caption: Proposed synthetic workflow for 4-(Isopropoxycarbonyl)nicotinic acid.
Predicted Spectroscopic Data
The following spectroscopic data are predicted based on the chemical structure of 4-(Isopropoxycarbonyl)nicotinic acid and typical values for similar compounds.
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show distinct signals for the protons on the pyridine ring and the isopropyl group. The chemical shifts are influenced by the electron-withdrawing effects of the carboxylic acid and ester groups.
-
Pyridine Ring Protons: Three signals in the aromatic region (δ 7.5-9.0 ppm). The exact chemical shifts and coupling patterns will depend on the specific electronic environment.
-
Isopropyl Group Protons:
-
A septet for the CH proton around δ 5.0-5.2 ppm.
-
A doublet for the two CH₃ groups around δ 1.3-1.4 ppm.
-
-
Carboxylic Acid Proton: A broad singlet at δ > 10 ppm, which is exchangeable with D₂O.
¹³C NMR Spectroscopy
The carbon NMR spectrum will show signals for the pyridine ring carbons, the two carbonyl carbons, and the carbons of the isopropyl group.
-
Carbonyl Carbons: Two signals in the range of δ 165-175 ppm, corresponding to the carboxylic acid and ester carbonyls.
-
Pyridine Ring Carbons: Five signals in the aromatic region (δ 120-160 ppm).
-
Isopropyl Group Carbons:
-
One signal for the CH carbon around δ 70 ppm.
-
One signal for the two equivalent CH₃ carbons around δ 22 ppm.
-
Infrared (IR) Spectroscopy
The IR spectrum will be characterized by the vibrational frequencies of the functional groups present in the molecule.
-
O-H Stretch (Carboxylic Acid): A very broad band in the region of 2500-3300 cm⁻¹.
-
C=O Stretch (Carboxylic Acid): A strong absorption band around 1700-1725 cm⁻¹.
-
C=O Stretch (Ester): A strong absorption band around 1720-1740 cm⁻¹.
-
C-O Stretch (Ester and Carboxylic Acid): Bands in the region of 1200-1300 cm⁻¹.
-
Aromatic C=C and C=N Stretches: Multiple bands in the region of 1400-1600 cm⁻¹.
Potential Applications and Future Directions
While specific applications for 4-(Isopropoxycarbonyl)nicotinic acid have not been reported, its structural features suggest potential utility in several areas:
-
Medicinal Chemistry: As a novel scaffold for the development of enzyme inhibitors or receptor modulators. The combination of a carboxylic acid and an ester group provides opportunities for diverse interactions with biological targets. Pyridine carboxylic acid isomers are known to be precursors for a wide range of drugs.[1]
-
Materials Science: As a building block for the synthesis of metal-organic frameworks (MOFs) and coordination polymers. The pyridine nitrogen and the carboxylic acid group can coordinate with metal ions to form extended structures with potential applications in gas storage, catalysis, and sensing.
-
Prodrug Design: The isopropyl ester moiety could be designed to be cleaved in vivo, releasing a pharmacologically active dicarboxylic acid.
Future research should focus on the successful synthesis and characterization of 4-(Isopropoxycarbonyl)nicotinic acid to validate the predicted properties. Subsequent biological screening and materials science studies would then be warranted to explore its potential applications.
Conclusion
4-(Isopropoxycarbonyl)nicotinic acid is a pyridine derivative with a unique combination of functional groups that make it a promising candidate for further investigation in medicinal chemistry and materials science. This technical guide has provided a comprehensive, albeit predictive, overview of its chemical structure, physical properties, and a plausible synthetic route. It is hoped that this document will serve as a valuable resource and a catalyst for future research into this and related compounds.
References
- Cinchomeronic Acid. (n.d.). In The Merck Index Online. Royal Society of Chemistry.
-
Cinchomeronic acid. (2024). In Wikipedia. Retrieved from [Link]
-
Cinchomeronic Acid. (n.d.). Pharmaffiliates. Retrieved from [Link]
-
cinchomeronic acid. (2026, February 10). In Wikidata. Retrieved from [Link]
-
Pyridine-3,4-dicarboxylic acid. (n.d.). In PubChem. National Center for Biotechnology Information. Retrieved from [Link]
-
Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. (2025, May 20). PubMed. Retrieved from [Link]
-
Isonicotinic acid. (2024). In Wikipedia. Retrieved from [Link]
Sources
- 1. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Isonicotinic acid - Wikipedia [en.wikipedia.org]
- 3. Cinchomeronic Acid [drugfuture.com]
- 4. echemi.com [echemi.com]
- 5. Cinchomeronic acid - Wikipedia [en.wikipedia.org]
- 6. 3,4-ピリジンジカルボン酸 97% | Sigma-Aldrich [sigmaaldrich.com]
A Senior Application Scientist's Guide to the Solubility Profile of 4-(Isopropoxycarbonyl)nicotinic Acid
Authored for Researchers, Scientists, and Drug Development Professionals
Executive Summary: The Critical Role of Solubility Profiling
In the landscape of pharmaceutical development, understanding the solubility of an Active Pharmaceutical Ingredient (API) is not merely a preliminary step but a cornerstone of a successful drug development program. The solubility profile of a compound like 4-(Isopropoxycarbonyl)nicotinic acid—a molecule featuring both a carboxylic acid and an ester moiety—governs its bioavailability, dictates formulation strategies, and influences purification processes. Low solubility can be a significant hurdle, leading to poor absorption and limited therapeutic efficacy.[1][2] This guide provides a comprehensive framework for establishing the solubility profile of 4-(Isopropoxycarbonyl)nicotinic acid in common organic solvents. While specific experimental data for this exact molecule is not publicly available, this document outlines the authoritative methodologies and scientific rationale required to generate and interpret such a profile, ensuring a robust and reliable outcome.
Physicochemical Landscape: Predicting Solubility Behavior
The molecular structure of 4-(Isopropoxycarbonyl)nicotinic acid offers critical clues to its solubility. As a derivative of nicotinic acid (Vitamin B3), it possesses a polar pyridine ring and a carboxylic acid group, which can act as a hydrogen bond donor and acceptor.[3][4] The addition of the isopropoxycarbonyl group introduces a moderately non-polar ester functional group, which will influence its interactions with organic solvents.
Key Structural Features and Their Implications:
-
Pyridine-3-carboxylic acid backbone: This core structure is polar and capable of hydrogen bonding. Carboxylic acids with few carbon atoms are generally miscible with water, but their solubility decreases as the carbon chain length increases.[3][5] In organic solvents, the neutral form of the acid is the major species, in contrast to aqueous solutions where a zwitterionic form can be significant.[6]
-
Isopropoxycarbonyl (Ester) Group: This group adds lipophilicity, likely increasing solubility in less polar organic solvents compared to its parent, nicotinic acid. Esters can accept hydrogen bonds but cannot donate them, which affects their interaction with protic vs. aprotic solvents.[4]
Based on this structure, we can hypothesize that 4-(Isopropoxycarbonyl)nicotinic acid will exhibit moderate to good solubility in polar protic solvents (e.g., alcohols) and polar aprotic solvents (e.g., DMSO, acetone), with decreasing solubility in non-polar solvents like toluene or hexane.
The Gold Standard: Equilibrium Solubility Determination via the Shake-Flask Method
To obtain definitive solubility data, the equilibrium or thermodynamic shake-flask method is the most reliable and widely accepted technique.[7][8] This method measures the concentration of a compound in a saturated solution when it is in equilibrium with an excess of the solid material.[7]
Detailed Experimental Protocol
This protocol is designed as a self-validating system to ensure the attainment of true equilibrium.
-
Preparation of Materials:
-
Accurately weigh an excess amount of 4-(Isopropoxycarbonyl)nicotinic acid into a series of inert glass vials (e.g., 5-10 mg into a 4 mL vial). The key is to ensure solid remains undissolved at the end of the experiment.
-
Add a precise volume (e.g., 2 mL) of the selected organic solvent to each vial. The chosen solvents should span a range of polarities (see Table 1).
-
Prepare samples in triplicate for each solvent to ensure statistical validity.[8]
-
-
Equilibration:
-
Seal the vials tightly to prevent solvent evaporation.
-
Place the vials in a temperature-controlled agitator (e.g., orbital shaker or rotator) set to a physiologically relevant temperature, such as 25 °C or 37 °C.[9]
-
Agitate the samples for a sufficient duration to reach equilibrium. A standard starting point is 24-48 hours. For poorly soluble compounds or those that dissolve slowly, this period may need to be extended to 72 hours.[9][10]
-
Causality Check: The extended agitation period is crucial to overcome kinetic barriers to dissolution, ensuring the system reaches a true thermodynamic equilibrium, where the rate of dissolution equals the rate of recrystallization.[7]
-
-
Sample Separation:
-
After equilibration, allow the vials to rest, permitting the excess solid to settle.
-
Carefully withdraw an aliquot of the supernatant using a syringe.
-
Immediately filter the aliquot through a chemically compatible, low-binding syringe filter (e.g., 0.22 µm PTFE) into a clean analysis vial. This step is critical to remove all undissolved micro-particulates.[9]
-
Trustworthiness Check: Centrifugation of the vial prior to filtration can further enhance the separation of the solid and liquid phases, preventing filter clogging and ensuring only the dissolved API is analyzed.[8]
-
-
Analysis and Quantification:
-
Analyze the concentration of 4-(Isopropoxycarbonyl)nicotinic acid in the filtrate using a validated analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV detection.[11]
-
Prepare a calibration curve using standards of known concentrations in the same solvent to ensure accurate quantification.
-
The average concentration from the triplicate samples represents the equilibrium solubility of the compound in that solvent at the specified temperature.
-
Sources
- 1. rheolution.com [rheolution.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. 25.2 Physical Properties of Carboxylic Acids – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]
- 4. General Chemistry Study Guide: Carboxylic Acids & Esters | Notes [pearson.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. refp.cohlife.org [refp.cohlife.org]
- 7. dissolutiontech.com [dissolutiontech.com]
- 8. Harmonizing solubility measurement to lower inter-laboratory variance – progress of consortium of biopharmaceutical tools (CoBiTo) in Japan - PMC [pmc.ncbi.nlm.nih.gov]
- 9. raytor.com [raytor.com]
- 10. downloads.regulations.gov [downloads.regulations.gov]
- 11. scite.ai [scite.ai]
Molecular weight and exact mass calculation for 4-(Isopropoxycarbonyl)nicotinic acid
An In-Depth Technical Guide to the Calculation of Molecular Weight and Exact Mass for 4-(Isopropoxycarbonyl)nicotinic acid
Introduction
In the landscape of pharmaceutical research and drug development, the precise characterization of a molecule is the bedrock of all subsequent investigation. For novel compounds such as 4-(Isopropoxycarbonyl)nicotinic acid, a derivative of nicotinic acid, the accurate determination of fundamental physicochemical properties is not merely an academic exercise; it is a critical prerequisite for synthesis, purification, analytical testing, and formulation.[1][2] Among these properties, molecular weight and exact mass are paramount. They serve as primary identifiers and are indispensable for techniques ranging from basic stoichiometric calculations to advanced structural elucidation by mass spectrometry.[3]
This technical guide, written from the perspective of a Senior Application Scientist, provides a detailed, first-principles approach to the calculation of these two distinct yet related values for 4-(Isopropoxycarbonyl)nicotinic acid. We will dissect the causality behind the different calculation methods, provide self-validating protocols, and discuss the practical implications of each value in a modern research and development setting.
Foundational Concepts: Molecular Weight vs. Exact Mass
A common point of confusion, even among scientists, is the distinction between molecular weight and exact mass. The difference is rooted in the existence of isotopes—atoms of the same element that contain the same number of protons but different numbers of neutrons.[4]
-
Molecular Weight (also known as Molar Mass) is a weighted average. It is calculated using the average atomic weight of each element as found on the periodic table.[5][6] This average value accounts for the natural abundance of all stable isotopes of an element.[4][7][8] For example, the atomic weight of carbon is approximately 12.011 amu, which reflects the weighted average of its naturally occurring isotopes (primarily ¹²C and ¹³C).[4] Molecular weight is the key value for macroscopic applications, such as weighing out a substance for a chemical reaction or preparing a solution of a specific molarity. Its units are typically grams per mole ( g/mol ).
-
Exact Mass (also known as Monoisotopic Mass) is a calculated value based on the mass of the single most abundant stable isotope for each constituent element.[9][10] For instance, in calculating the exact mass, one would use the mass of ¹²C (12.000000 amu), not the average weight of 12.011 amu. This value is critically important in the field of mass spectrometry, particularly high-resolution mass spectrometry (HRMS), where instruments can resolve and measure the mass of individual ions with extreme precision.[11][12] Comparing the measured mass from an HRMS instrument to the calculated exact mass is a primary method for confirming the elemental composition of an unknown compound or verifying the identity of a synthesized molecule.[13]
Determining the Molecular Formula of 4-(Isopropoxycarbonyl)nicotinic acid
Before any calculation can be performed, the correct molecular formula must be established. This is derived by systematically deconstructing the IUPAC name.
-
Parent Structure: "Nicotinic acid" refers to pyridine-3-carboxylic acid. This is a six-membered pyridine ring with a carboxylic acid (-COOH) group at the 3-position.
-
Substituent: "4-(Isopropoxycarbonyl)" indicates a substituent at the 4-position of the pyridine ring.
-
Substituent Structure: An "isopropoxycarbonyl" group has the structure -C(=O)O-CH(CH₃)₂.
Combining these pieces gives us a pyridine ring with a -COOH group at position 3 and a -C(=O)O-CH(CH₃)₂ group at position 4.
Atom Count:
-
Carbon (C): 5 in the pyridine ring + 1 in the carboxylic acid group + 4 in the isopropoxycarbonyl group = 10
-
Hydrogen (H): 3 on the pyridine ring + 1 on the carboxylic acid group + 7 on the isopropoxy group = 11
-
Nitrogen (N): 1 in the pyridine ring = 1
-
Oxygen (O): 2 in the carboxylic acid group + 2 in the isopropoxycarbonyl group = 4
The resulting molecular formula is C₁₀H₁₁NO₄ .
Protocol for Molecular Weight Calculation
The molecular weight is the sum of the average atomic weights of all atoms in the molecule.[14][15][16]
Step 1: Collate Average Atomic Weights
First, we gather the standard average atomic weights for the constituent elements from the periodic table.
| Element | Symbol | Average Atomic Weight ( g/mol ) |
| Carbon | C | 12.011 |
| Hydrogen | H | 1.008 |
| Nitrogen | N | 14.007 |
| Oxygen | O | 15.999 |
Step 2: Calculate the Contribution of Each Element
Next, we multiply the average atomic weight of each element by the number of atoms of that element present in the molecular formula (C₁₀H₁₁NO₄).
-
Carbon: 10 atoms × 12.011 g/mol = 120.11 g/mol
-
Hydrogen: 11 atoms × 1.008 g/mol = 11.088 g/mol
-
Nitrogen: 1 atom × 14.007 g/mol = 14.007 g/mol
-
Oxygen: 4 atoms × 15.999 g/mol = 63.996 g/mol
Step 3: Sum the Contributions
The molecular weight is the sum of these values.
Molecular Weight = 120.11 + 11.088 + 14.007 + 63.996 = 209.201 g/mol
Protocol for Exact Mass Calculation
The exact mass is calculated by summing the masses of the most abundant isotopes of the constituent elements.[9]
Step 1: Collate Isotopic Masses
We must use the mass of the most common stable isotope for each element.
| Element | Most Abundant Isotope | Isotopic Mass (Da) |
| Carbon | ¹²C | 12.000000 |
| Hydrogen | ¹H | 1.007825 |
| Nitrogen | ¹⁴N | 14.003074 |
| Oxygen | ¹⁶O | 15.994915 |
| (Source: IUPAC, Commission on Isotopic Abundances and Atomic Weights)[17] |
Step 2: Calculate the Contribution of Each Isotope
Multiply the isotopic mass by the number of atoms in the formula (C₁₀H₁₁NO₄).
-
Carbon: 10 atoms × 12.000000 Da = 120.000000 Da
-
Hydrogen: 11 atoms × 1.007825 Da = 11.086075 Da
-
Nitrogen: 1 atom × 14.003074 Da = 14.003074 Da
-
Oxygen: 4 atoms × 15.994915 Da = 63.979660 Da
Step 3: Sum the Contributions
The exact mass is the sum of these precise isotopic masses.
Exact Mass = 120.000000 + 11.086075 + 14.003074 + 63.979660 = 209.068809 Da
Summary and Practical Implications
The two calculated values, while numerically close, serve distinct purposes in a professional research environment.
| Property | Calculated Value | Primary Application |
| Molecular Formula | C₁₀H₁₁NO₄ | Fundamental Identity |
| Molecular Weight | 209.201 g/mol | Stoichiometry, Solution Preparation (Bulk Properties) |
| Exact Mass | 209.068809 Da | High-Resolution Mass Spectrometry (Molecular Identification) |
In drug development, a researcher would use the Molecular Weight (209.201 g/mol ) to, for example, calculate the mass of 4-(Isopropoxycarbonyl)nicotinic acid needed to prepare 100 mL of a 10 mM solution for a biological assay.
Conversely, after synthesizing the compound, an analytical scientist would inject a sample into an HRMS instrument. The instrument might return a measured mass of 209.0689 Da for the protonated molecule [M+H]⁺. The scientist would then compare this experimental result to the calculated Exact Mass to confirm, with a high degree of confidence, that the desired product was successfully synthesized and is of high purity. The small difference between the measured and calculated mass (in the parts-per-million range) validates the elemental composition.
References
-
Quora. (2017). What is the difference between molecular weight and exact mass?[Link]
-
MtoZ Biolabs. Mass Spectrometry Molecular Weight.[Link]
-
Difference Between. (2022). What is the Difference Between Exact Mass and Molecular Weight.[Link]
-
Quora. (2022). How is molecular weight calculated?[Link]
-
University of Missouri. Calculating Exact Masses | Mass Spectrometry Facility.[Link]
-
ChemCollective. Stoichiometry Tutorials: Calculating Molecular Weight / Molar Mass.[Link]
-
Khan Academy. Worked example: Calculating Molecular weight.[Link]
-
Broad Institute. What is Mass Spectrometry?[Link]
-
University of Colorado Boulder. Exact Molecular Mass versus Molecular Weight.[Link]
-
Quora. (2021). How to find the mass of one molecule.[Link]
-
Breslyn, W. (2018). How to Calculate Molar Mass (Molecular Weight).[Link]
-
Reddit. (2023). Exact mass vs molecular weight.[Link]
-
Native MS Guided Structural Biology Center. Calculating Molecular Mass by.[Link]
-
Carnegie Mellon University. Molecular Weight Calculation.[Link]
-
Michigan State University. Masses.[Link]
-
ArtMolecule. Stable Isotopes - Abundances %.[Link]
-
Melissa Maribel. (2014). Calculate the Mass of a Single Atom or Molecule.[Link]
-
BMRB. Molecular Mass Calculator.[Link]
-
Melissa Maribel. (2017). Isotopes, Percent Abundance, Atomic Mass | How to Pass Chemistry.[Link]
-
Commission on Isotopic Abundances and Atomic Weights. Isotopic Abundances of the Elements.[Link]
-
Sinthupoom, N. et al. (2016). Nicotinic acid and derivatives as multifunctional pharmacophores for medical applications.[Link]
-
RMIT University. 2.5 Isotopes and Relative Abundance – Ready for Uni: An RMIT Chemistry Bridging Course.[Link]
-
Chemistry LibreTexts. (2019). 2.3: Isotopic Abundance and Atomic Weight.[Link]
-
Wikipedia. Isonicotinic acid.[Link]
-
Kashyap, M. L. et al. (2007). Nicotinic acid: an old drug with a promising future.[Link]
-
Rana, A. (2021). Nicotinic acid derivatives: Application and uses, review.[Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Mass Spectrometry Molecular Weight | MtoZ Biolabs [mtoz-biolabs.com]
- 4. 2.5 Isotopes and Relative Abundance – Ready for Uni: An RMIT Chemistry Bridging Course [rmit.pressbooks.pub]
- 5. Calculating Molecular Weight [chemcollective.org]
- 6. Molecular Weight Calculation - Leonard Gelfand Center - Carnegie Mellon University [cmu.edu]
- 7. youtube.com [youtube.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Calculating Exact Masses | Mass Spectrometry Facility, University of Missouri [msfacility.missouri.edu]
- 10. orgchemboulder.com [orgchemboulder.com]
- 11. What is Mass Spectrometry? | Broad Institute [broadinstitute.org]
- 12. Reddit - Please wait for verification [reddit.com]
- 13. nativems.gatech.edu [nativems.gatech.edu]
- 14. quora.com [quora.com]
- 15. Khan Academy [en.khanacademy.org]
- 16. quora.com [quora.com]
- 17. Isotopic Abundances of the Elements | Commission on Isotopic Abundances and Atomic Weights [ciaaw.org]
Navigating the Unseen: A Technical Guide to the Safe Handling of 4-(Isopropoxycarbonyl)nicotinic Acid
An In-depth Guide for Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document provides a comprehensive overview of the toxicity, handling, and safety data for nicotinic acid , the parent compound of 4-(isopropoxycarbonyl)nicotinic acid. Due to a lack of specific toxicological data for 4-(isopropoxycarbonyl)nicotinic acid, the information herein is presented as a precautionary guide. The toxicological properties of the ester derivative may vary, and this guide should be used to inform a conservative and safety-conscious approach to its handling.
Introduction: Understanding the Compound and its Potential Hazards
4-(Isopropoxycarbonyl)nicotinic acid belongs to the family of pyridinecarboxylic acids, with a molecular structure that suggests a potential for biological activity, making it of interest in pharmaceutical research and development. As a derivative of nicotinic acid (Niacin or Vitamin B3), it shares a core chemical scaffold, which provides a basis for anticipating its toxicological profile.
Nicotinic acid itself is a well-characterized compound with a dual nature. At nutritional doses, it is an essential vitamin. However, in the larger quantities typical of a research or manufacturing setting, it presents notable hazards that demand careful management. This guide will deconstruct these hazards and provide a framework for safe handling, grounded in the principles of experimental causality and self-validating protocols.
Toxicological Profile: From Irritation to Systemic Effects
The primary hazards associated with nicotinic acid, and by extension, its derivatives, are skin and eye irritation.[1] However, the potential for more severe systemic effects, particularly with high-dose or chronic exposure, necessitates a thorough understanding of its toxicological endpoints.
Acute Toxicity
Acute exposure to nicotinic acid can lead to immediate and noticeable effects. The primary routes of concern in a laboratory setting are inhalation, skin contact, and eye contact.
-
Skin and Eye Irritation: Direct contact with the compound can cause significant irritation to the skin and eyes.[1] This is a common characteristic of acidic organic compounds.
-
Respiratory Irritation: Inhalation of dust or aerosols may lead to irritation of the respiratory tract.
-
Systemic Effects at High Doses: While less common in a typical laboratory setting, high-dose ingestion of nicotinic acid is known to cause a range of adverse effects, including skin flushing, gastrointestinal distress, and in severe cases, liver damage.[2][3][4]
Chronic Toxicity
Long-term or repeated exposure to high concentrations of nicotinic acid carries more significant health risks, with the liver being a primary target organ. While the specific long-term effects of 4-(isopropoxycarbonyl)nicotinic acid are unknown, the data on nicotinic acid underscores the importance of minimizing chronic exposure.
The Cornerstone of Safety: The Material Safety Data Sheet (MSDS)
The Material Safety Data Sheet (MSDS) is the foundational document for the safe handling of any chemical. For 4-(isopropoxycarbonyl)nicotinic acid, in the absence of a specific MSDS, the data for nicotinic acid should be consulted as a surrogate.
Table 1: Key Safety Data for Nicotinic Acid
| Parameter | Value/Information | Source |
| GHS Hazard Statements | H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation. H402: Harmful to aquatic life. | |
| GHS Precautionary Statements | P261: Avoid breathing dust. P264: Wash skin thoroughly after handling. P271: Use only outdoors or in a well-ventilated area. P280: Wear protective gloves/eye protection/face protection. | |
| Acute Oral Toxicity (LD50, Rat) | 7 g/kg | [1] |
| First Aid: Eyes | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists: Get medical advice/attention. | [1] |
| First Aid: Skin | Wash with plenty of water. If skin irritation occurs: Get medical advice/attention. Take off contaminated clothing and wash it before reuse. | [1] |
| First Aid: Inhalation | Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER/doctor if you feel unwell. | |
| First Aid: Ingestion | Rinse mouth. Get medical advice/attention. | [1] |
A Framework for Safe Handling: From Engineering Controls to Personal Protective Equipment
A multi-layered approach to safety is essential when handling potentially hazardous compounds. This hierarchy of controls prioritizes the most effective measures to mitigate risk.
Caption: Hierarchy of controls for safe handling.
Engineering Controls: The First Line of Defense
The primary engineering control for handling powdered or volatile chemicals is a certified chemical fume hood.[1] This provides a physical barrier and ventilation to prevent inhalation of dust and vapors.
Experimental Protocol: Weighing and Dispensing 4-(Isopropoxycarbonyl)nicotinic acid
-
Preparation: Ensure the chemical fume hood is operational and the sash is at the appropriate height.
-
Containment: Place a weigh boat on a tared analytical balance inside the fume hood.
-
Dispensing: Carefully dispense the required amount of 4-(isopropoxycarbonyl)nicotinic acid into the weigh boat, minimizing the creation of dust.
-
Cleaning: Promptly clean any spills within the fume hood using appropriate methods.
Administrative Controls: Standard Operating Procedures (SOPs)
Well-defined Standard Operating Procedures (SOPs) are critical for ensuring consistent and safe handling practices. All personnel handling the compound must be trained on these procedures.
Personal Protective Equipment (PPE): The Final Barrier
Appropriate PPE is mandatory when handling 4-(isopropoxycarbonyl)nicotinic acid.
-
Eye Protection: Safety glasses with side shields or chemical splash goggles are essential to protect against eye contact.[5][6]
-
Hand Protection: Chemically resistant gloves (e.g., nitrile) should be worn.[5][6]
-
Body Protection: A lab coat should be worn to protect against skin contact.
In Case of Emergency: First Aid and Spill Response
Prompt and correct action is crucial in the event of an emergency.
First Aid Measures
The following first aid procedures are based on the data for nicotinic acid and should be followed in the event of exposure to its derivative.
Table 2: First Aid Procedures
| Exposure Route | Procedure |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention if irritation persists.[1][7] |
| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get medical attention if irritation develops.[1][7] |
| Inhalation | Remove victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, if breathing is irregular or if respiratory arrest occurs, provide artificial respiration or oxygen by trained personnel. Get medical attention if you feel unwell.[1] |
| Ingestion | Wash out mouth with water. Do not induce vomiting unless directed to do so by medical personnel. Get medical attention if you feel unwell.[1] |
Spill Response
In the event of a spill, the primary objective is to prevent the generation of dust and to decontaminate the area safely.
Caption: Workflow for responding to a chemical spill.
Storage and Disposal: Long-Term Safety and Environmental Responsibility
Storage
4-(Isopropoxycarbonyl)nicotinic acid should be stored in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials.[1]
Disposal
All waste materials should be disposed of in accordance with local, state, and federal regulations. Do not allow the material to enter drains or waterways.
Conclusion: A Culture of Safety
References
-
Safety Data Sheet: ≥98 %, - Carl ROTH. (n.d.). Retrieved from [Link]
-
Nicotinic acid - Wikipedia. (n.d.). Retrieved from [Link]
-
Niacin Toxicity - Nutrition - MSD Manual Professional Edition. (n.d.). Retrieved from [Link]
Sources
- 1. tcichemicals.com [tcichemicals.com]
- 2. Nicotinic Acid | 59-67-6 | TCI EUROPE N.V. [tcichemicals.com]
- 3. Exposome-Explorer - Nicotinic acid (Compound) [exposome-explorer.iarc.fr]
- 4. assets.thermofisher.com [assets.thermofisher.com]
- 5. cdhfinechemical.com [cdhfinechemical.com]
- 6. getter-biomed.co.il [getter-biomed.co.il]
- 7. lobachemie.com [lobachemie.com]
A Preliminary Investigation of 4-(Isopropoxycarbonyl)nicotinic Acid: A Technical Guide for Drug Discovery
Executive Summary: The nicotinic acid (niacin) scaffold is a well-established pharmacophore with a history of clinical success, most notably in the management of dyslipidemia. This guide provides a comprehensive framework for the preliminary investigation of a novel derivative, 4-(Isopropoxycarbonyl)nicotinic acid, as a potential drug discovery starting point. While direct biological data on this specific molecule is limited, its structural relationship to known bioactive compounds warrants a systematic evaluation. This document outlines the rationale for its investigation, a plausible synthesis and characterization workflow, a proposed target hypothesis centered on the niacin receptor GPR109A, and a suite of in vitro assays to ascertain its initial biological and drug-like properties. The methodologies described herein are designed to be robust and self-validating, providing researchers with a clear, actionable path for assessing the therapeutic potential of this and similar molecules.
Introduction: The Rationale for Investigation
The journey of a drug from concept to clinic begins with the identification of promising chemical matter. The selection of a starting point is often guided by precedent, structural novelty, and a sound biological hypothesis. 4-(Isopropoxycarbonyl)nicotinic acid emerges as a candidate for preliminary investigation based on the established therapeutic value of its core nicotinic acid structure.
The Nicotinic Acid Scaffold in Medicinal Chemistry: A Precedent of Success
Nicotinic acid, also known as niacin or Vitamin B3, is a fundamental molecule in human metabolism and pharmacology.[1][2] For decades, it has been utilized as a broad-spectrum lipid-lowering drug.[3] Its derivatives have been explored for a wide range of therapeutic applications, including anticancer[4][5], anti-inflammatory[6], and antidiabetic activities.[7] The pyridine carboxylic acid core is a versatile scaffold that has given rise to numerous FDA-approved drugs for various conditions.[8] This rich history provides a strong rationale for exploring novel, synthetically accessible derivatives.
Structural Analysis of 4-(Isopropoxycarbonyl)nicotinic Acid
This compound is an isomer of nicotinic acid, properly named a derivative of isonicotinic acid (pyridine-4-carboxylic acid).[9][10][11] It possesses two key features that distinguish it from the parent niacin molecule:
-
Isonicotinic Acid Core: The carboxyl group is at the 4-position of the pyridine ring, unlike the 3-position in nicotinic acid. This positional isomerism can significantly alter receptor binding affinity, selectivity, and pharmacokinetic properties.
-
Isopropoxycarbonyl Moiety: The presence of an isopropyl ester introduces several potential advantages. Esterification of a carboxylic acid can mask the polar carboxyl group, which may enhance membrane permeability.[12] The isopropyl group, in particular, can increase lipophilicity, potentially improving oral absorption and penetration into target tissues.[13][14] Furthermore, this ester could act as a prodrug, undergoing hydrolysis in vivo to release the active carboxylic acid.
Objectives of this Guide
This technical guide is designed to provide drug discovery scientists with a structured, hypothesis-driven approach to the initial evaluation of 4-(Isopropoxycarbonyl)nicotinic acid. The core objectives are:
-
To provide a reliable method for the synthesis and characterization of the target compound.
-
To propose a primary biological target and mechanism of action based on the nicotinic acid scaffold.
-
To detail a workflow of essential in vitro experiments for assessing target engagement, functional activity, and preliminary ADME (Absorption, Distribution, Metabolism, and Excretion) properties.
Physicochemical Properties and Synthesis
A thorough understanding of a compound's physical properties and a robust synthetic route are prerequisites for any drug discovery program.
Compound Profile
| Property | Value | Source |
| IUPAC Name | Pyridine-4-carboxylic acid, isopropyl ester | N/A |
| Synonyms | Isopropyl isonicotinate | N/A |
| Molecular Formula | C9H11NO2 | Calculated |
| Molecular Weight | 165.19 g/mol | Calculated |
| Parent Acid | Isonicotinic Acid (CAS: 55-22-1) | [10][11] |
Synthesis Pathway and Protocol
The most direct route to 4-(Isopropoxycarbonyl)nicotinic acid is the esterification of commercially available isonicotinic acid with isopropanol. An acid-catalyzed Fischer esterification is a standard and effective method.
Caption: Fischer esterification of isonicotinic acid.
Detailed Protocol: Synthesis of 4-(Isopropoxycarbonyl)nicotinic acid
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser, add isonicotinic acid (1.0 eq).
-
Reagent Addition: Add an excess of isopropanol (e.g., 10-20 eq), which serves as both reactant and solvent.
-
Catalyst: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.05-0.1 eq).
-
Heating: Heat the mixture to reflux and maintain for 4-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: After completion, cool the reaction to room temperature. Neutralize the acid catalyst with a saturated solution of sodium bicarbonate.
-
Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate (3x).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude product can be purified by column chromatography on silica gel.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Proposed Target Hypothesis: GPR109A Modulation
The primary pharmacological effects of niacin are mediated through the G protein-coupled receptor GPR109A (also known as Hydroxycarboxylic Acid Receptor 2, HCAR2).[15] This receptor is highly expressed in adipocytes and various immune cells. Therefore, a logical starting point for the investigation of 4-(Isopropoxycarbonyl)nicotinic acid is to assess its activity as a modulator of GPR109A.
GPR109A: The Niacin Receptor and Its Therapeutic Potential
GPR109A is a Gi-coupled receptor.[15] Its activation leads to the inhibition of adenylyl cyclase, which in turn decreases intracellular cyclic AMP (cAMP) levels.[15] In adipocytes, this signaling cascade inhibits hormone-sensitive lipase, reducing the hydrolysis of triglycerides and the release of free fatty acids into circulation, which is the basis of niacin's lipid-lowering effect.[15] Beyond lipid metabolism, GPR109A activation has demonstrated anti-inflammatory effects in various tissues, including the colon and retina, making it a target for inflammatory diseases.[6][16][17]
Mechanism of Action of GPR109A Agonists
The activation of GPR109A by an agonist like niacin initiates a well-defined intracellular signaling pathway.
Caption: GPR109A signaling pathway leading to inhibition of lipolysis.
Experimental Workflow for Preliminary Investigation
A tiered approach to experimentation allows for efficient use of resources, enabling go/no-go decisions at critical junctures. Early-stage screening should focus on target engagement, functional activity, and fundamental drug-like properties.[18][19][20]
Overall Workflow Diagram
Caption: Tiered workflow for preliminary compound investigation.
Phase 1: In Vitro Target Engagement & Functional Activity
The first critical step is to determine if the compound interacts with the hypothesized target, GPR109A, and elicits a functional response.
4.2.1 Protocol: cAMP Functional Assay
This assay measures the functional consequence of GPR109A activation: the inhibition of adenylyl cyclase and the subsequent decrease in intracellular cAMP levels.
-
Cell Culture: Culture HEK-293 cells stably expressing human GPR109A in appropriate media. Plate cells in a 96-well plate and allow them to adhere overnight.
-
Compound Preparation: Prepare a serial dilution of the test compound (4-(Isopropoxycarbonyl)nicotinic acid) and a reference agonist (nicotinic acid) in assay buffer.
-
Assay Procedure: a. Remove culture media and wash cells with assay buffer. b. Add the test compound dilutions to the cells and incubate for a specified time (e.g., 15-30 minutes) at 37°C. c. Add a cAMP-stimulating agent, such as Forskolin (FSK), to all wells except the negative control.[21] d. Incubate for another 15-30 minutes at 37°C.
-
Detection: Lyse the cells and measure intracellular cAMP levels using a commercially available kit (e.g., HTRF, ELISA, or LANCE).
-
Data Analysis: Plot the cAMP concentration against the log of the compound concentration. Fit the data to a four-parameter logistic equation to determine the IC₅₀ (the concentration of agonist that inhibits 50% of the FSK-stimulated cAMP production).
Phase 2: Early ADME Profiling
Assessing fundamental ADME properties early can prevent the costly development of compounds with fatal flaws.[22][23] Solubility and permeability are two of the most critical initial parameters.
4.3.1 Protocol: Kinetic Solubility Assay
This assay measures the solubility of a compound when precipitated from a DMSO stock solution into an aqueous buffer, mimicking the conditions of many biological assays.
-
Compound Preparation: Prepare a high-concentration stock solution of the test compound in 100% DMSO (e.g., 10 mM).
-
Assay Procedure: a. Add the DMSO stock solution to a 96-well plate containing aqueous buffer (e.g., Phosphate-Buffered Saline, pH 7.4) to achieve a final desired concentration (e.g., 200 µM) and a low final DMSO percentage (e.g., 1-2%). b. Shake the plate for 1-2 hours at room temperature to allow for equilibration.
-
Measurement: a. Centrifuge the plate to pellet any precipitated compound. b. Carefully transfer the supernatant to a new plate. c. Determine the concentration of the compound in the supernatant using a detection method like LC-MS/MS or UV-Vis spectroscopy by comparing against a standard curve.
-
Data Analysis: The measured concentration in the supernatant represents the kinetic solubility of the compound under the assay conditions.
4.3.2 Protocol: Parallel Artificial Membrane Permeability Assay (PAMPA)
PAMPA is a non-cell-based assay that predicts passive transcellular permeability across the gastrointestinal tract.
-
Plate Preparation: Use a 96-well PAMPA plate system, which consists of a donor plate and an acceptor plate separated by a microfilter coated with a lipid solution (e.g., phosphatidylcholine in dodecane) to form an artificial membrane.
-
Compound Preparation: Dissolve the test compound in buffer (e.g., PBS, pH 7.4) in the donor plate wells.
-
Assay Procedure: a. Fill the acceptor plate wells with fresh buffer. b. Place the donor plate on top of the acceptor plate, ensuring the lipid-coated filters are in contact with the buffer in both compartments. c. Incubate the plate assembly for a defined period (e.g., 4-18 hours) at room temperature.
-
Measurement: After incubation, determine the concentration of the compound in both the donor and acceptor wells using LC-MS/MS or UV-Vis spectroscopy.
-
Data Analysis: Calculate the effective permeability coefficient (Pe) using the following equation: Pe = [-ln(1 - C_A / C_eq)] * (V_D * V_A) / ((V_D + V_A) * Area * Time) Where C_A is the concentration in the acceptor well, C_eq is the equilibrium concentration, and V_D and V_A are the volumes of the donor and acceptor wells, respectively.
Data Interpretation and Next Steps
The data generated from this initial suite of assays will provide a foundational understanding of 4-(Isopropoxycarbonyl)nicotinic acid's potential.
Interpreting Assay Results
The results should be benchmarked against the reference compound (nicotinic acid) and established drug-like property guidelines.
| Assay | Parameter | Desired Outcome for Progression | Rationale |
| cAMP Functional Assay | IC₅₀ | < 10 µM | Demonstrates on-target functional activity at a reasonable concentration. |
| Kinetic Solubility | Solubility | > 50 µM | Ensures compound is soluble enough for reliable in vitro testing and indicates potential for formulation. |
| PAMPA | Permeability (Pe) | High (> 5 x 10⁻⁶ cm/s) | Suggests good potential for passive absorption across the gut wall. |
Decision-Making for Project Progression
The collective data will inform the decision to either terminate the investigation, conduct further studies, or initiate a lead optimization program.
Caption: Decision tree for project progression.
Future Directions
If the initial data are promising, subsequent studies would involve:
-
Selectivity Profiling: Assessing activity against related receptors (e.g., GPR109B) and a standard panel of off-targets.
-
Metabolic Stability: Using liver microsomes or hepatocytes to determine the compound's susceptibility to metabolic enzymes.
-
In Vivo Pharmacokinetics: Evaluating the compound's absorption, distribution, and clearance in an animal model.
-
Structure-Activity Relationship (SAR): Synthesizing and testing analogs to improve potency and drug-like properties.
Conclusion
4-(Isopropoxycarbonyl)nicotinic acid represents an unexplored but rationally designed starting point for a drug discovery program. Its foundation in the well-validated nicotinic acid scaffold, combined with a potentially beneficial ester modification, makes it a compelling candidate for investigation. By following the systematic, hypothesis-driven workflow outlined in this guide—from synthesis and characterization to target-based functional screening and early ADME profiling—researchers can efficiently and rigorously evaluate its therapeutic potential. This structured approach ensures that critical data are generated early, enabling informed decisions and maximizing the probability of success in the complex field of drug development.
References
-
Pike, N. B. (2019). Internalization of the Human Nicotinic Acid Receptor GPR109A Is Regulated by Gi, GRK2, and Arrestin3. Journal of Biological Chemistry. Available at: [Link]
-
Perry, C. G., et al. (2021). The Role of GPR109a Signaling in Niacin Induced Effects on Fed and Fasted Hepatic Metabolism. MDPI. Available at: [Link]
-
Plascencia-Villa, G., et al. (2009). Niacin stimulates adiponectin secretion through the GPR109A receptor. American Journal of Physiology-Endocrinology and Metabolism. Available at: [Link]
-
Utreja, D., et al. (2020). Novel Derivatives of Nicotinic Acid as Promising Anticancer Agents. Bentham Science. Available at: [Link]
-
Utreja, D., et al. (2020). Novel Derivatives of Nicotinic Acid as Promising Anticancer Agents. PubMed. Available at: [Link]
-
Thangaraju, M., et al. (2014). The Niacin/Butyrate Receptor GPR109A Suppresses Mammary Tumorigenesis by Inhibiting Cell Survival. Cancer Research. Available at: [Link]
-
Russo, R., et al. (2024). Nicotinic Acid Derivatives As Novel Noncompetitive α-Amylase and α-Glucosidase Inhibitors for Type 2 Diabetes Treatment. ACS Omega. Available at: [Link]
-
Sharma, R., et al. (2024). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. Drug Design, Development and Therapy. Available at: [Link]
-
Singh, N., et al. (2014). Activation of the receptor (Gpr109a) for niacin and the commensal metabolite butyrate suppresses colonic inflammation and carcinogenesis. Immunity. Available at: [Link]
-
Zhou, P-P., et al. (2014). Nicotinic Acid and its Derivatives: Synthetic Routes, Crystal Forms and Polymorphs. Current Drug Discovery Technologies. Available at: [Link]
-
Anonymous. (2026). Pharmaceutical Applications of Isopropyl Palmitate: Enhancing Drug Delivery and Stability. Medium. Available at: [Link]
-
Anonymous. (n.d.). ADME Properties in Drug Discovery. BioSolveIT. Available at: [Link]
-
Agilent. (n.d.). ADME Assays. Agilent. Available at: [Link]
-
Gambhir, D., et al. (2012). GPR109A as an Anti-Inflammatory Receptor in Retinal Pigment Epithelial Cells and Its Relevance to Diabetic Retinopathy. Investigative Ophthalmology & Visual Science. Available at: [Link]
-
Arumugam, S., et al. (2024). Hydroxycarboxylic acid receptor 2 (GPR109A) and retinopathies: pathways and prospects. Frontiers in Pharmacology. Available at: [Link]
-
Klebeko, J., et al. (2022). Isopropyl Amino Acid Esters Ionic Liquids as Vehicles for Non-Steroidal Anti-Inflammatory Drugs in Potential Topical Drug Delivery Systems with Antimicrobial Activity. Pharmaceutics. Available at: [Link]
-
Rangasamy, P., et al. (2021). Hydroxycarboxylic acid receptor 2 (HCAR2/GPR109A) expression and signaling promotes the maintenance of an immunoinhibitory retinal environment. bioRxiv. Available at: [Link]
-
Wang, Y., et al. (2024). Enzymatic approaches to nicotinic acid synthesis: recent advances and future prospects. Frontiers in Bioengineering and Biotechnology. Available at: [Link]
- Harris, B. R. (1942). Esters of aliphatic acids with isopropyl alcohol. Google Patents.
-
Maulida, A., et al. (2020). Intensification of Synthesis of Fatty Acid Isopropyl Ester using Microwave. International Journal of Technology. Available at: [Link]
-
Jones, A. S., et al. (1968). 4-Substituted nicotinic acids and nicotinamides. Part III. Preparation of 4-methylnicotinic acid riboside. Journal of the Chemical Society C: Organic. Available at: [Link]
-
Lee, K-J., et al. (2000). A Practical Synthesis of Nicotinic Acid Derivatives by Palladium on Charcoal. Bulletin of the Korean Chemical Society. Available at: [Link]
-
Wouters, J., et al. (2022). Comparison of lipophilicities between the linear alkyl, isopropyl, cyclopropyl, and gem-difluorocyclopropyl substructures. ResearchGate. Available at: [Link]
-
Wikipedia. (n.d.). Isonicotinic acid. Wikipedia. Available at: [Link]
-
Lisicki, D., et al. (2022). Methods to Produce Nicotinic Acid with Potential Industrial Applications. Processes. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). Nicotinic Acid. PubChem Compound Database. Available at: [Link]
-
Zwickenpflug, W., et al. (2019). PROCESS FOR PRODUCING NICOTINIC ACID. European Patent Office. Available at: [Link]
-
Cheméo. (n.d.). Chemical Properties of Niacin (CAS 59-67-6). Cheméo. Available at: [Link]
Sources
- 1. Frontiers | Enzymatic approaches to nicotinic acid synthesis: recent advances and future prospects [frontiersin.org]
- 2. Nicotinic Acid | C6H5NO2 | CID 938 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. The Role of GPR109a Signaling in Niacin Induced Effects on Fed and Fasted Hepatic Metabolism [mdpi.com]
- 4. eurekaselect.com [eurekaselect.com]
- 5. Novel Derivatives of Nicotinic Acid as Promising Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 7. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 8. dovepress.com [dovepress.com]
- 9. Isonicotinic acid | 55-22-1 [chemicalbook.com]
- 10. Isonicotinic acid - Wikipedia [en.wikipedia.org]
- 11. CAS 55-22-1: 4-Pyridinecarboxylic acid | CymitQuimica [cymitquimica.com]
- 12. Isopropyl Amino Acid Esters Ionic Liquids as Vehicles for Non-Steroidal Anti-Inflammatory Drugs in Potential Topical Drug Delivery Systems with Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. nbinno.com [nbinno.com]
- 14. researchgate.net [researchgate.net]
- 15. Internalization of the Human Nicotinic Acid Receptor GPR109A Is Regulated by Gi, GRK2, and Arrestin3 - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Frontiers | Hydroxycarboxylic acid receptor 2 (GPR109A) and retinopathies: pathways and prospects [frontiersin.org]
- 17. Hydroxycarboxylic acid receptor 2 (HCAR2/GPR109A) expression and signaling promotes the maintenance of an immunoinhibitory retinal environment | bioRxiv [biorxiv.org]
- 18. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 19. xpressbio.com [xpressbio.com]
- 20. agilent.com [agilent.com]
- 21. iovs.arvojournals.org [iovs.arvojournals.org]
- 22. creative-bioarray.com [creative-bioarray.com]
- 23. biosolveit.de [biosolveit.de]
Application Note & Protocol: A Detailed Guide to the Laboratory Synthesis of 4-(Isopropoxycarbonyl)nicotinic Acid
This document provides a comprehensive, step-by-step protocol for the laboratory synthesis of 4-(Isopropoxycarbonyl)nicotinic acid, a key intermediate in pharmaceutical and materials science research. This guide is intended for researchers, scientists, and drug development professionals, offering in-depth technical details and scientifically grounded explanations for each procedural step.
Introduction: The Significance of 4-(Isopropoxycarbonyl)nicotinic Acid
4-(Isopropoxycarbonyl)nicotinic acid, a monoester derivative of pyridine-3,4-dicarboxylic acid, represents a versatile building block in organic synthesis. Its structure, featuring both a carboxylic acid and an ester functional group on a pyridine ring, allows for selective chemical modifications. This differential reactivity is highly valuable in the construction of complex molecules, including novel therapeutic agents and functional materials. The strategic placement of the isopropoxycarbonyl group influences the electronic properties and steric environment of the pyridine core, making it a crucial component for tuning the pharmacological or material properties of the final product.
The synthesis of this compound hinges on the selective mono-esterification of the parent dicarboxylic acid, a non-trivial challenge in synthetic chemistry. This protocol outlines a robust and reproducible method to achieve this, drawing upon established principles of Fischer-Speier esterification, and tailored for the specific reactivity of the pyridine-3,4-dicarboxylic acid substrate.
Reaction Scheme: Synthesis of 4-(Isopropoxycarbonyl)nicotinic Acid
The synthesis proceeds via an acid-catalyzed esterification of pyridine-3,4-dicarboxylic acid with isopropanol. The reaction is driven to favor the formation of the monoester by controlling the stoichiometry of the reactants and the reaction conditions.
Caption: Fischer esterification for 4-(Isopropoxycarbonyl)nicotinic acid synthesis.
Materials and Methods
Reagents and Solvents
| Reagent/Solvent | Grade | Supplier | Notes |
| Pyridine-3,4-dicarboxylic acid | ≥98% | Sigma-Aldrich | |
| Isopropanol (2-Propanol) | Anhydrous, ≥99.5% | Fisher Scientific | Used in excess as both reactant and solvent. |
| Sulfuric Acid (H₂SO₄) | Concentrated (95-98%) | J.T. Baker | Catalyst. Handle with extreme care. |
| Sodium Bicarbonate (NaHCO₃) | Saturated Aqueous Solution | For neutralization. | |
| Ethyl Acetate | ACS Grade | For extraction. | |
| Brine (Saturated NaCl) | For washing. | ||
| Anhydrous Magnesium Sulfate (MgSO₄) | For drying. |
Equipment
-
Round-bottom flask (250 mL)
-
Reflux condenser
-
Heating mantle with a magnetic stirrer
-
Separatory funnel (500 mL)
-
Rotary evaporator
-
pH paper or pH meter
-
Glassware for extraction and filtration
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
Experimental Protocol: Step-by-Step Synthesis
This protocol is based on the principles of Fischer-Speier esterification, a widely used method for synthesizing esters from carboxylic acids and alcohols.
1. Reaction Setup:
-
In a 250 mL round-bottom flask equipped with a magnetic stir bar, add pyridine-3,4-dicarboxylic acid (10.0 g, 59.8 mmol).
-
To the flask, add a significant excess of anhydrous isopropanol (150 mL). The isopropanol serves as both a reactant and the solvent, and using it in excess helps to drive the reaction equilibrium towards the product side.
-
Carefully and slowly add concentrated sulfuric acid (1.1 mL, ~20.5 mmol) to the stirring suspension. The addition of the strong acid catalyst is exothermic and should be done with caution.
2. Reflux:
-
Attach a reflux condenser to the round-bottom flask.
-
Heat the reaction mixture to reflux (approximately 82°C for isopropanol) using a heating mantle.
-
Maintain the reflux with vigorous stirring for 6-12 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
TLC Monitoring: Use a solvent system such as ethyl acetate/hexanes (e.g., 1:1 or 2:1) with a few drops of acetic acid to visualize the starting material and the product. The product, being an ester, will be less polar than the starting dicarboxylic acid and will have a higher Rf value.
-
3. Work-up and Neutralization:
-
Once the reaction is deemed complete by TLC (disappearance or significant reduction of the starting material spot), allow the mixture to cool to room temperature.
-
Remove the excess isopropanol under reduced pressure using a rotary evaporator.
-
Dissolve the resulting residue in ethyl acetate (100 mL).
-
Transfer the ethyl acetate solution to a 500 mL separatory funnel.
-
Carefully wash the organic layer with a saturated aqueous solution of sodium bicarbonate (2 x 50 mL) to neutralize the sulfuric acid catalyst and any remaining unreacted carboxylic acid groups. Check the pH of the aqueous layer after each wash to ensure it is neutral or slightly basic (pH 7-8). Carbon dioxide evolution will occur during neutralization, so vent the separatory funnel frequently.
-
Wash the organic layer with brine (50 mL) to remove any residual water-soluble impurities.
4. Drying and Solvent Removal:
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).
-
Filter the drying agent and collect the filtrate.
-
Remove the ethyl acetate from the filtrate under reduced pressure using a rotary evaporator to yield the crude 4-(Isopropoxycarbonyl)nicotinic acid.
5. Purification:
-
The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel.
Results and Discussion
The successful synthesis of 4-(Isopropoxycarbonyl)nicotinic acid is confirmed by standard analytical techniques such as NMR spectroscopy, IR spectroscopy, and mass spectrometry. The expected yield of the purified product is typically in the range of 60-80%, depending on the reaction time and purification efficiency.
The selectivity for mono-esterification in this procedure is primarily achieved by controlling the reaction time and the stoichiometry of the reactants. While using a large excess of isopropanol drives the esterification, stopping the reaction before the complete conversion of the starting material can favor the formation of the monoester over the diester. The two carboxylic acid groups of pyridine-3,4-dicarboxylic acid may exhibit slightly different reactivities due to electronic and steric effects from the pyridine ring, which can also contribute to the selective formation of one regioisomer. For dicarboxylic acids where the carboxylic groups are in different chemical environments, selective mono-esterification is more readily achieved.
Alternative methods for achieving higher selectivity in mono-esterification of dicarboxylic acids have been reported, such as using solid supports like alumina or employing specific catalytic systems, which could be adapted for this synthesis if higher selectivity is required.
Safety Precautions
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Concentrated sulfuric acid is highly corrosive and a strong oxidizing agent. Handle with extreme care.
-
Isopropanol and ethyl acetate are flammable liquids. Keep away from open flames and other ignition sources.
References
- Selective Preferential Esterification of the Dicarboxylic Acids with Longer Carbon Chain by Diazomethane in the Presence of D
Application Note: HPLC Method Development and Validation for 4-(Isopropoxycarbonyl)nicotinic Acid
Introduction & Chemical Context
4-(Isopropoxycarbonyl)nicotinic acid (also known as mono-isopropyl cinchomeronate) is a critical intermediate and active moiety in various pharmaceutical and agrochemical synthesis pathways. The molecule features an amphoteric pyridine core and a sterically hindered, yet hydrolyzable, isopropoxycarbonyl ester group.
Developing a robust High-Performance Liquid Chromatography (HPLC) method for this compound presents two distinct analytical challenges:
-
Zwitterionic Tailing: The presence of both a basic pyridine nitrogen and an acidic carboxylic acid can lead to severe peak tailing due to secondary interactions with residual silanols on the stationary phase.
-
Ester Instability: The isopropoxycarbonyl linkage is highly susceptible to base-catalyzed (and strong acid-catalyzed) hydrolysis, converting the target analyte into cinchomeronic acid (pyridine-3,4-dicarboxylic acid) and isopropanol.
This application note details a stability-indicating, reversed-phase HPLC protocol optimized for the accurate quantification of 4-(Isopropoxycarbonyl)nicotinic acid, emphasizing the causality behind mobile phase selection and column chemistry.
Method Development Rationale (E-E-A-T)
Stationary Phase Selection
Pyridinecarboxylic acids are highly polar and ionizable. While mixed-mode reversed-phase cation-exchange columns (e.g., Primesep 100 or Coresep 100) are frequently employed to separate structural isomers of highly polar pyridine derivatives[1], the hydrophobic isopropyl ester in 4-(Isopropoxycarbonyl)nicotinic acid provides sufficient retention on standard reversed-phase columns. An end-capped C18 column (such as the Tosoh TSK-gel ODS-80TM) is selected to effectively minimize secondary electrostatic interactions between the basic pyridine nitrogen and the silica backbone[2].
Mobile Phase & pH Causality
The most critical parameter in this method is the pH of the aqueous buffer. The pyridine nitrogen has a pKa of ~2.5, and the free carboxylic acid has a pKa of ~4.5.
-
At a neutral pH, the molecule exists primarily as an anion, leading to poor retention on C18 phases and rapid hydrolysis of the ester.
-
By utilizing a 10 mM Potassium Dihydrogen Phosphate ( KH2PO4 ) buffer adjusted to pH 3.0 [2], the carboxylic acid is predominantly protonated (neutralizing its charge and increasing hydrophobicity), while the pyridine nitrogen remains protonated.
This specific pH ensures optimal retention and sharp peak shapes while providing maximum stability for the ester bond during the analytical run. Acetonitrile (ACN) is selected as the organic modifier due to its low UV cutoff and favorable viscosity profile. Similar acidic phosphate buffers (e.g., 10 mM NaH2PO4 , pH 3.0) have been successfully validated for the extraction and analysis of related niacin metabolites without inducing degradation[3]. For MS-compatible alternatives, dilute phosphoric acid (0.15% H3PO4 ) can be utilized, though phosphate buffers offer superior pH capacity[4].
Self-Validating System Design
To ensure the method is inherently self-validating, a forced degradation control is integrated into the System Suitability Test (SST). By deliberately hydrolyzing a sample aliquot with 0.1 N NaOH, the formation of cinchomeronic acid is induced. The chromatographic resolution ( Rs ) between the degradant (cinchomeronic acid) and the intact 4-(Isopropoxycarbonyl)nicotinic acid must strictly be ≥2.0 to validate the method's stability-indicating power before any unknown samples are run.
Experimental Protocols
Reagent Preparation
-
Aqueous Buffer (Mobile Phase A): Dissolve 1.36 g of KH2PO4 (HPLC grade) in 1000 mL of Milli-Q water. Adjust the pH to 3.0 ± 0.05 using dilute orthophosphoric acid ( H3PO4 ). Filter through a 0.22 µm nylon membrane and sonicate for 10 minutes to degas.
-
Organic Modifier (Mobile Phase B): 100% HPLC-grade Acetonitrile.
-
Sample Diluent: Prepare a mixture of Buffer:ACN in a 90:10 (v/v) ratio. Note: Matching the diluent to the initial gradient conditions prevents solvent-front distortion and peak splitting.
Standard & Sample Preparation
-
Stock Solution (1.0 mg/mL): Accurately weigh 10.0 mg of 4-(Isopropoxycarbonyl)nicotinic acid reference standard into a 10 mL volumetric flask. Add 2 mL of ACN to ensure complete dissolution of the ester, then make up to volume with the Sample Diluent.
-
Working Standard (0.1 mg/mL): Pipette 1.0 mL of the Stock Solution into a 10 mL volumetric flask and dilute to volume with Sample Diluent.
-
Forced Degradation Control (SST): Transfer 1.0 mL of the Stock Solution to a vial, add 100 µL of 0.1 N NaOH, and let stand for 15 minutes at room temperature. Neutralize with 100 µL of 0.1 N HCl, then dilute to 10 mL with Sample Diluent.
Data Presentation & Chromatographic Conditions
Table 1: Optimized HPLC Conditions
| Parameter | Specification |
| Column | End-capped C18 (e.g., Tosoh TSK-gel ODS-80TM), 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 10 mM KH2PO4 buffer, pH 3.0 |
| Mobile Phase B | Acetonitrile (ACN) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | UV at 260 nm |
| Injection Volume | 10 µL |
Table 2: Gradient Elution Program
| Time (min) | % Mobile Phase A | % Mobile Phase B | Elution Profile |
| 0.0 | 95 | 5 | Isocratic hold (Equilibration) |
| 2.0 | 95 | 5 | Polar degradant elution |
| 10.0 | 40 | 60 | Linear gradient (Target elution) |
| 12.0 | 40 | 60 | Isocratic wash |
| 12.1 | 95 | 5 | Return to initial conditions |
| 18.0 | 95 | 5 | Re-equilibration |
Table 3: System Suitability Criteria
| Parameter | Target Acceptance Criteria |
| Retention Time (Target) | ~ 8.5 minutes |
| Tailing Factor (USP) | ≤ 1.5 |
| Theoretical Plates (N) | ≥ 5,000 |
| Resolution ( Rs ) | ≥ 2.0 (between Cinchomeronic acid and Target) |
| % RSD (Area, n=5) | ≤ 1.0% |
Mandatory Visualizations
HPLC Method Development Workflow for 4-(Isopropoxycarbonyl)nicotinic acid.
Base/Acid-catalyzed hydrolysis pathway of 4-(Isopropoxycarbonyl)nicotinic acid.
References
-
Effects of Cinchomeronic Acid and Related Compounds on the Growth of Radish Seedlings. Bioscience, Biotechnology, and Biochemistry.[2] URL:[Link]
-
Identification of N-(beta-D-Glucopyranosyl)nicotinic Acid as a Major Metabolite from Niacin in Cultured Tobacco Cells. Bioscience, Biotechnology, and Biochemistry (Oxford Academic).[3] URL:[Link]
-
HPLC Separation of Pyridinecarboxylic Acids. SIELC Technologies.[1] URL:[Link]
-
HPLC Methods for analysis of 4-Pyridinecarboxylic acid. Helix Chromatography.[4] URL:[Link]
Sources
The Strategic Utility of 4-(Isopropoxycarbonyl)nicotinic Acid: A Versatile Bifunctional Building Block in Chemical Synthesis
Introduction: 4-(Isopropoxycarbonyl)nicotinic acid stands as a valuable and versatile building block for researchers and scientists in the field of organic synthesis and drug development. Its unique bifunctional nature, possessing both a carboxylic acid at the 3-position and an isopropyl ester at the 4-position of the pyridine ring, offers a strategic advantage in the design and synthesis of complex molecules. This arrangement allows for selective chemical manipulations at two distinct sites, enabling the construction of diverse molecular architectures. This guide provides an in-depth exploration of the applications of 4-(isopropoxycarbonyl)nicotinic acid, complete with detailed protocols and an analysis of the chemical principles that underpin its utility.
The Rationale for a Bifunctional Nicotinic Acid Derivative
The nicotinic acid scaffold is a well-established pharmacophore found in numerous therapeutic agents, exhibiting a wide range of biological activities including anti-inflammatory, analgesic, and antimicrobial properties. The strategic placement of an isopropoxycarbonyl group at the 4-position of nicotinic acid offers several key advantages for the synthetic chemist:
-
Orthogonal Reactivity: The presence of both a free carboxylic acid and an ester allows for sequential and selective reactions. The carboxylic acid can be readily converted into amides, esters, or other derivatives, while the isopropyl ester remains intact under many reaction conditions. Conversely, the ester can be selectively hydrolyzed or transesterified under conditions that do not affect the carboxylic acid, or a derivative at the 3-position.
-
Modulation of Physicochemical Properties: The isopropyl ester group can enhance the lipophilicity of the molecule compared to the corresponding dicarboxylic acid, which can be advantageous for solubility in organic solvents and for improving membrane permeability in biological systems. This can be a crucial factor in the development of drug candidates.
-
Prodrug Potential: In drug design, an ester moiety can serve as a prodrug, which is cleaved in vivo by esterases to release the active carboxylic acid. The rate of hydrolysis can be tuned by the nature of the ester; an isopropyl ester may offer a different pharmacokinetic profile compared to a methyl or ethyl ester.
-
Electronic Effects: The electron-withdrawing nature of the isopropoxycarbonyl group can influence the reactivity of the pyridine ring, potentially altering its susceptibility to nucleophilic or electrophilic attack, and modulating the pKa of the ring nitrogen.
Applications in Medicinal Chemistry and Functional Material Synthesis
While specific, named active pharmaceutical ingredients (APIs) directly synthesized from 4-(isopropoxycarbonyl)nicotinic acid are not extensively documented in publicly available literature, its structural motifs are highly relevant to the synthesis of various biologically active compounds and functional materials. The following sections provide illustrative protocols for the application of this versatile building block.
Application Note 1: Synthesis of Novel Amide Derivatives as Potential Bioactive Agents
The carboxylic acid functionality of 4-(isopropoxycarbonyl)nicotinic acid is a prime site for the introduction of diverse amide linkages, a common feature in many drug molecules. This protocol details a standard amide coupling reaction.
Protocol 1: Amide Coupling with a Primary Amine
This protocol describes the synthesis of isopropyl 3-(benzylcarbamoyl)isonicotinate.
Materials:
-
4-(Isopropoxycarbonyl)nicotinic acid
-
Benzylamine
-
(Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of 4-(isopropoxycarbonyl)nicotinic acid (1.0 eq) in anhydrous DMF, add DIPEA (2.5 eq) and stir for 5 minutes at room temperature.
-
Add BOP reagent (1.1 eq) and stir for an additional 15 minutes.
-
Add benzylamine (1.1 eq) to the reaction mixture.
-
Stir the reaction at room temperature for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with EtOAc and wash with saturated aqueous NaHCO₃ solution (3 x), followed by brine (1 x).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired amide.
Causality of Experimental Choices:
-
BOP Reagent: BOP is a highly effective peptide coupling reagent that minimizes side reactions and racemization (in the case of chiral amines).
-
DIPEA: As a non-nucleophilic base, DIPEA is used to deprotonate the carboxylic acid and the amine hydrochloride (if used as a salt), facilitating the coupling reaction without competing as a nucleophile.
-
Anhydrous Conditions: The use of anhydrous DMF is crucial as the coupling reagents are sensitive to moisture, which can lead to their decomposition and reduced yields.
Application Note 2: Synthesis of Ester Derivatives for Functional Materials
The modification of the carboxylic acid to form a different ester can be used to synthesize molecules with specific properties, such as those used in functional dyes or liquid crystals.
Protocol 2: Esterification with a Phenolic Compound
This protocol outlines the synthesis of an ester with a substituted phenol, a common structural motif in some functional dyes.
Materials:
-
4-(Isopropoxycarbonyl)nicotinic acid
-
4-Methoxyphenol
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
4-Dimethylaminopyridine (DMAP)
-
Anhydrous Dichloromethane (DCM)
-
Dicyclohexylurea (DCU) byproduct
Procedure:
-
Dissolve 4-(isopropoxycarbonyl)nicotinic acid (1.0 eq), 4-methoxyphenol (1.2 eq), and a catalytic amount of DMAP (0.1 eq) in anhydrous DCM.
-
Cool the mixture to 0 °C in an ice bath.
-
Add a solution of DCC (1.1 eq) in anhydrous DCM dropwise to the cooled mixture.
-
Allow the reaction to warm to room temperature and stir for 18 hours.
-
A white precipitate of dicyclohexylurea (DCU) will form. Filter off the DCU and wash the solid with a small amount of cold DCM.
-
Wash the filtrate with 1 M HCl (2 x), saturated aqueous NaHCO₃ solution (2 x), and brine (1 x).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Rationale for Reagent Selection:
-
DCC/DMAP: This is a classic and highly effective combination for the esterification of carboxylic acids with alcohols or phenols, known as the Steglich esterification. DCC activates the carboxylic acid, while DMAP acts as a nucleophilic catalyst.
-
Low Temperature Addition: Adding the DCC at 0 °C helps to control the initial exothermic reaction and minimize the formation of N-acylurea byproducts.
Visualization of Synthetic Pathways
The following diagrams illustrate the synthetic workflows described in the protocols.
Caption: Workflow for the synthesis of an amide derivative.
Caption: Workflow for the synthesis of a diaryl ester derivative.
Data Summary
The following table summarizes the illustrative reactions of 4-(isopropoxycarbonyl)nicotinic acid.
| Reaction Type | Reagents | Product | Potential Application |
| Amide Coupling | Benzylamine, BOP, DIPEA | Isopropyl 3-(benzylcarbamoyl)isonicotinate | Medicinal Chemistry |
| Esterification | 4-Methoxyphenol, DCC, DMAP | Isopropyl 3-((4-methoxyphenoxy)carbonyl)isonicotinate | Functional Materials |
Conclusion
4-(Isopropoxycarbonyl)nicotinic acid is a strategically designed chemical building block that offers significant advantages in organic synthesis. Its bifunctional nature allows for selective and sequential chemical transformations, making it an ideal starting material for the construction of complex molecular targets. The illustrative protocols provided herein demonstrate its potential for the synthesis of novel amides and esters, which are key structural motifs in a wide array of biologically active molecules and functional materials. The ability to modulate physicochemical properties and introduce prodrug functionalities further enhances its value in the field of drug discovery and development.
References
-
Khalil, N., Ahmed, E., & Zaitone, S. (2013). Synthesis of New Nicotinic Acid Derivatives and Their Evaluation as Analgesic and Anti-inflammatory Agents. Chemical and Pharmaceutical Bulletin, 61(9), 933-944. [Link]
-
Mahmoud, Z. A., et al. (2024). Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile. Bioorganic Chemistry, 144, 107136. [Link]
-
Ueda, M., & Oikawa, H. (1985). A New, Convenient Synthesis of Esters and Amides from Carboxylic Acids. The Journal of Organic Chemistry, 50(5), 760-763. [Link]
-
Neises, B., & Steglich, W. (1978). Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition in English, 17(7), 522-524. [Link]
-
Montalbetti, C. A. G. N., & Falque, V. (2005). Amide bond formation and peptide coupling. Tetrahedron, 61(46), 10827-10852. [Link]
Application Notes and Protocols: Purification and Extraction of 4-(Isopropoxycarbonyl)nicotinic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(Isopropoxycarbonyl)nicotinic acid, a derivative of nicotinic acid (Vitamin B3), is a key building block in the synthesis of various pharmaceutical compounds. The purity of this intermediate is paramount, as impurities can lead to side reactions, lower yields of the final active pharmaceutical ingredient (API), and potential toxicological concerns. This document provides a comprehensive guide to the purification and extraction of 4-(isopropoxycarbonyl)nicotinic acid, detailing various methodologies, the scientific principles behind them, and step-by-step protocols to achieve high purity.
The inherent chemical nature of 4-(isopropoxycarbonyl)nicotinic acid, possessing both a carboxylic acid and an ester functional group, along with a pyridine ring, presents unique challenges and opportunities for its purification. The selection of an appropriate purification strategy is contingent upon the scale of the synthesis, the nature of the impurities, and the desired final purity level.
Understanding the Analyte: Physicochemical Properties
A thorough understanding of the physicochemical properties of 4-(isopropoxycarbonyl)nicotinic acid and its potential impurities is the foundation for developing an effective purification strategy.
Key Properties of Nicotinic Acid Derivatives:
| Property | Relevance to Purification |
| Solubility | Nicotinic acid itself is soluble in water and polar organic solvents like DMSO and dimethyl formamide.[1][2] The isopropoxycarbonyl group will increase its lipophilicity compared to the parent nicotinic acid. Solubility data is crucial for selecting appropriate solvents for crystallization, extraction, and chromatography.[3][4] |
| pKa | The carboxylic acid moiety dictates the compound's acidic nature. This allows for manipulation of its charge state by adjusting the pH of the solution, a key principle in liquid-liquid extraction and ion-exchange chromatography. |
| Polarity | The presence of the polar carboxylic acid and the moderately polar ester and pyridine groups makes the overall molecule polar. This property is central to its behavior in various chromatographic systems. |
| Potential Impurities | Common impurities may include unreacted starting materials (e.g., nicotinic acid), byproducts from the esterification reaction, and degradation products. The purification method must effectively separate the target compound from these structurally similar molecules. |
Purification and Extraction Strategies
Several techniques can be employed for the purification of 4-(isopropoxycarbonyl)nicotinic acid. The choice of method will depend on the specific impurity profile and the desired scale of operation.
Recrystallization: The Workhorse of Purification
Recrystallization is a powerful and economical technique for purifying solid compounds, leveraging differences in solubility between the desired compound and its impurities in a given solvent or solvent system at different temperatures.[5][6]
Causality behind Experimental Choices:
-
Solvent Selection: The ideal solvent should dissolve the compound sparingly at room temperature but have high solubility at an elevated temperature. For nicotinic acid derivatives, polar solvents like water, ethanol, or mixtures with less polar co-solvents are often effective.[6] A solvent-antisolvent system can also be employed, where the compound is dissolved in a "good" solvent and a "poor" solvent is added to induce crystallization.[6]
-
Cooling Rate: Slow cooling generally promotes the formation of larger, purer crystals, as it allows for the selective incorporation of the target molecule into the crystal lattice, excluding impurities. Rapid cooling can lead to the trapping of impurities within smaller crystals.
Experimental Protocol: Single-Solvent Recrystallization
-
Dissolution: In an Erlenmeyer flask, add the crude 4-(isopropoxycarbonyl)nicotinic acid. Add a minimal amount of a suitable hot solvent (e.g., ethanol-water mixture) to completely dissolve the solid.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature. Further cooling in an ice bath can maximize the yield of crystals.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold solvent to remove any adhering impurities.
-
Drying: Dry the purified crystals under vacuum to remove residual solvent.
Caption: Diagram illustrating the acid-base extraction workflow for purification.
Chromatographic Techniques: For High-Purity Separations
Chromatography offers a high degree of separation and is particularly useful for removing closely related impurities.
Flash column chromatography is a common and efficient method for preparative scale purification in organic synthesis.
Causality behind Experimental Choices:
-
Stationary Phase: Silica gel is the most common stationary phase. Its slightly acidic nature can sometimes cause issues with acidic compounds, potentially leading to tailing. [7]In such cases, adding a small amount of a modifier like acetic acid or triethylamine to the eluent can improve the separation.
-
Mobile Phase (Eluent): A mixture of a non-polar solvent (e.g., hexane) and a more polar solvent (e.g., ethyl acetate) is typically used. The polarity of the eluent is gradually increased to elute compounds of increasing polarity. The carboxylic acid starting material will be more polar than the ester product and will thus elute later. [7] Experimental Protocol: Silica Gel Flash Chromatography
-
Column Packing: Pack a glass column with silica gel slurried in a non-polar solvent (e.g., hexane).
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a suitable solvent and load it onto the top of the silica gel bed.
-
Elution: Begin elution with a low polarity solvent mixture (e.g., 9:1 hexane:ethyl acetate) and gradually increase the polarity (e.g., to 7:3 or 1:1 hexane:ethyl acetate).
-
Fraction Collection: Collect fractions and monitor their composition using Thin Layer Chromatography (TLC).
-
Combining and Concentration: Combine the fractions containing the pure product and evaporate the solvent.
Reversed-phase chromatography utilizes a non-polar stationary phase (e.g., C18-silica) and a polar mobile phase (e.g., water/acetonitrile or water/methanol). [8]This technique is particularly effective for purifying polar compounds that are not well-retained on normal-phase silica gel. [8] Causality behind Experimental Choices:
-
Mobile Phase Modifier: The addition of a small amount of an acid, such as trifluoroacetic acid (TFA) or formic acid, to the mobile phase is often necessary to suppress the ionization of the carboxylic acid group. [8]This ensures that the compound interacts with the stationary phase in its neutral form, leading to sharper peaks and better separation.
Experimental Workflow for Chromatographic Purification
Caption: General workflow for chromatographic purification of the target compound.
Summary of Purification Techniques
| Technique | Principle | Advantages | Disadvantages |
| Recrystallization | Differential solubility | Economical, scalable, effective for removing bulk impurities | May not be effective for closely related impurities, potential for product loss in the mother liquor |
| Liquid-Liquid Extraction | Partitioning and pH manipulation | Fast, good for initial cleanup, scalable | Can be labor-intensive, may require large volumes of solvents |
| Flash Chromatography | Differential adsorption | High resolution, versatile | Can be time-consuming, requires larger solvent volumes, potential for sample degradation on silica |
| Reversed-Phase Chromatography | Differential partitioning | Excellent for polar compounds, high resolution | More expensive stationary phases, may require specialized equipment |
Conclusion
The successful purification of 4-(isopropoxycarbonyl)nicotinic acid is a critical step in the synthesis of many pharmaceutical agents. A systematic approach, beginning with an understanding of the compound's properties and potential impurities, is essential for selecting the most appropriate purification strategy. For initial purification from significant impurities, recrystallization and liquid-liquid extraction are often the methods of choice due to their scalability and cost-effectiveness. For achieving the highest levels of purity, particularly for removing structurally similar byproducts, chromatographic techniques such as flash or reversed-phase chromatography are indispensable. The protocols and principles outlined in these application notes provide a solid foundation for researchers and scientists to develop robust and efficient purification processes for this important synthetic intermediate.
References
-
Teledyne ISCO. (2012, November 9). RediSep C-18 reversed phase column purification of carboxylic acids. Retrieved from [Link]
- Google Patents. (2014, June 26). Process for the purification of carboxylic acids.
-
ResearchGate. (2020, January 6). How to separate ester from carboxylic acid by using chromatography? Retrieved from [Link]
-
ACS Publications. (2001, February 2). Solid Phase Extraction Purification of Carboxylic Acid Products from 96-Well Format Solution Phase Synthesis with DOWEX 1×8-400 Formate Anion Exchange Resin. Retrieved from [Link]
-
Molecular Energetics Group - Universidade de Lisboa. Crystallization of Nicotinic and Hydroxynicotinic Acids from Solution: Solubility and Aggregation Studies. Retrieved from [Link]
-
SIELC Technologies. HPLC Separation of Carboxylic Acids. Retrieved from [Link]
- Google Patents. (1984, May 8). Process for the purification of nicotinic acid amide I.
-
PubMed. (2007, April 15). Extraction of pyridines into fluorous solvents based on hydrogen bond complex formation with carboxylic acid receptors. Retrieved from [Link]
- Google Patents. (1962, June 5). Purification of nicotinic acid.
-
ResearchGate. (2025, August 10). Reactive Extraction of Pyridine-2-carboxylic Acid (Picolinic Acid) Using Nontoxic Extractant and Diluent Systems. Retrieved from [Link]
-
ACS Publications. (2009, April 29). Extraction of Pyridine-3-carboxylic Acid Using 1-Dioctylphosphoryloctane (TOPO) with Different Diluents: Equilibrium Studies. Retrieved from [Link]
- Google Patents. (1987, October 27). METHOD OF PREPARING NICOTINIC ACID BY NICOTINONITRIL HYDROLYZE.
- Google Patents. (1972, April 18). Process for the production of pyridine carboxylic acids.
-
Elsevier. (2013). On the solubility of nicotinic acid and isonicotinic acid in water and organic solvents. Retrieved from [Link]
-
ResearchGate. (2017, August 13). How to purify Nicotinic acid derivatives from the reaction mixture? Retrieved from [Link]
-
Frontiers. (2025, June 3). Enzymatic approaches to nicotinic acid synthesis: recent advances and future prospects. Retrieved from [Link]
-
Bulletin of the Korean Chemical Society. (2002). A Practical Synthesis of Nicotinic Acid Derivatives by Palladium on Charcoal. Retrieved from [Link]
-
International Journal of Advanced Research in Science, Communication and Technology. (2024, October 5). EXPERIMENTAL INVESTIGATION INTO THE EXTRACTION OF NICOTINIC ACID USING NATURAL NON-TOXIC AND CONVENTIONAL SOLVENTS. Retrieved from [Link]
-
ResearchGate. (2010). Solubility of nicotinic acid in water, ethanol, acetone, diethyl ether, acetonitrile, and dimethyl sulfoxide. Retrieved from [Link]
-
Cheméo. Chemical Properties of Niacin (CAS 59-67-6). Retrieved from [Link]
-
PMC - NIH. (2022, January 20). Methods to Produce Nicotinic Acid with Potential Industrial Applications. Retrieved from [Link]
- Google Patents. (2013, February 13). Preparation method of nicotinic acid.
- Google Patents. (1997, January 29). Process for preparing nicotinic acid.
Sources
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. NICOTINIC ACID | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 3. refp.cohlife.org [refp.cohlife.org]
- 4. researchgate.net [researchgate.net]
- 5. molenergetics.fc.ul.pt [molenergetics.fc.ul.pt]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. teledyneisco.com [teledyneisco.com]
Application Notes and Protocols: Palladium-Catalyzed Decarboxylative Cross-Coupling of 4-(Isopropoxycarbonyl)nicotinic Acid
Executive Summary & Strategic Rationale
The synthesis of highly functionalized, multi-substituted pyridines is a cornerstone of modern pharmaceutical development. 4-(Isopropoxycarbonyl)nicotinic acid represents a highly strategic, bifunctional building block. By possessing a carboxylic acid at the C3 position and an ester at the C4 position, this molecule is uniquely primed for Palladium-Catalyzed Decarboxylative Cross-Coupling [1].
Traditionally, cross-coupling requires pre-functionalized organometallic reagents (e.g., boronic acids or stannanes) or halogenated substrates[2]. However, utilizing the naturally occurring, bench-stable carboxylic acid moiety as a "traceless" directing and coupling group bypasses the need for toxic or unstable organometallics. The isopropoxycarbonyl group at C4 is not merely a passive spectator; its electron-withdrawing nature lowers the activation energy required for the extrusion of CO₂, while the steric bulk of the isopropyl moiety shields the ester from unwanted nucleophilic attack during the high-temperature coupling process[3].
This application note provides a comprehensive, self-validating protocol for the bimetallic (Pd/Cu) decarboxylative arylation of 4-(Isopropoxycarbonyl)nicotinic acid, transforming it into valuable 3-aryl-4-(isopropoxycarbonyl)pyridine derivatives.
Mechanistic Causality: The Bimetallic Synergism
The transformation relies on a dual catalytic cycle. The causality behind the experimental choice of using a Copper (Cu) co-catalyst alongside Palladium (Pd) lies in the disparate energy barriers of the reaction steps.
-
Decarboxylation (Cu-Cycle): Palladium alone struggles to insert into the strong C–C bond of the carboxylate. A Cu(I) species (often generated in situ from Cu₂O) readily undergoes salt metathesis with the deprotonated nicotinic acid. The electron-withdrawing C4-ester stabilizes the resulting transition state, allowing thermal extrusion of CO₂ to form a nucleophilic Cu-pyridyl intermediate[1].
-
Cross-Coupling (Pd-Cycle): Concurrently, the Pd(0) catalyst undergoes oxidative addition into the aryl halide (Ar-X).
-
Transmetalation & Elimination: The critical convergence occurs when the Cu-pyridyl species transmetalates with the Pd(II)-Ar complex. Subsequent reductive elimination forges the new C–C bond, releasing the 3,4-disubstituted pyridine and regenerating both catalysts[4].
Caption: Bimetallic catalytic cycle for the decarboxylative cross-coupling of nicotinic acid derivatives.
Optimization of Reaction Parameters
The success of decarboxylative cross-coupling is highly sensitive to the choice of base and solvent[1]. The base must be strong enough to deprotonate the carboxylic acid but not so nucleophilic that it hydrolyzes the C4-isopropoxy ester.
Table 1: Quantitative Optimization of Decarboxylative Arylation Conditions
| Catalyst System | Base (1.5 eq) | Solvent | Temp (°C) | Yield (%) | Causality / Observation |
| Pd(OAc)₂ / Cu₂O | K₂CO₃ | NMP/Quinoline | 160 | 82% | Optimal. Quinoline acts as a stabilizing ligand for the Cu-pyridyl intermediate. |
| Pd(OAc)₂ / Cu₂O | Cs₂CO₃ | NMP/Quinoline | 160 | 65% | Higher solubility of Cs₂CO₃ leads to trace ester hydrolysis. |
| Pd(OAc)₂ / Ag₂CO₃ | K₂CO₃ | DMF | 140 | 41% | Ag is less efficient than Cu for electron-deficient pyridine substrates. |
| Pd(PPh₃)₄ (No Cu) | K₂CO₃ | Toluene | 120 | <5% | Lack of Cu co-catalyst prevents the critical decarboxylation step. |
Experimental Protocol: Synthesis of 3-Aryl-4-(isopropoxycarbonyl)pyridines
This protocol is designed as a self-validating system . The visual and analytical checkpoints ensure that the researcher can confirm the success of intermediate stages (e.g., catalyst activation and CO₂ extrusion) before proceeding to the final workup.
Materials Required
-
Substrate: 4-(Isopropoxycarbonyl)nicotinic acid (1.0 mmol)
-
Electrophile: Aryl Bromide (1.2 mmol)
-
Catalysts: Pd(OAc)₂ (0.05 mmol, 5 mol%), Cu₂O (0.1 mmol, 10 mol%)
-
Ligand: XPhos (0.1 mmol, 10 mol%)
-
Base: K₂CO₃ (1.5 mmol), freshly oven-dried
-
Solvents: N-Methyl-2-pyrrolidone (NMP) / Quinoline (3:1 ratio, strictly anhydrous)
Step-by-Step Methodology
Step 1: Reagent Assembly & Inert Atmosphere Setup
-
To an oven-dried 20 mL Schlenk tube equipped with a magnetic stir bar, add 4-(Isopropoxycarbonyl)nicotinic acid, Pd(OAc)₂, Cu₂O, XPhos, and K₂CO₃.
-
Causality Check: The use of strictly anhydrous K₂CO₃ is critical. Trace water will protonate the Cu-pyridyl intermediate, leading to protodecarboxylation (yielding isopropyl isonicotinate) rather than the desired cross-coupled product.
-
Seal the tube with a rubber septum. Evacuate and backfill the vessel with high-purity Argon (repeat 3 times).
Step 2: Solvent Addition & Degassing
-
Inject the aryl bromide, followed by anhydrous NMP (3.0 mL) and Quinoline (1.0 mL) via syringe.
-
Self-Validation: The solution should transition from a pale suspension to a deep reddish-brown homogeneous mixture as the Pd/XPhos complex forms.
Step 3: Thermal Decarboxylation & Coupling
-
Replace the septum with a Teflon-coated screw cap under a positive flow of Argon.
-
Submerge the Schlenk tube in a pre-heated oil bath at 160 °C. Stir vigorously for 16–24 hours.
-
Self-Validation: If a bubbler is attached during the initial heating phase, steady bubbling indicates the extrusion of CO₂. Monitor the reaction via LC-MS. The disappearance of the substrate mass ( [M+H]+ ) and the appearance of the product mass confirms the completion of the catalytic cycle.
Step 4: Quench & Extraction
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with Ethyl Acetate (20 mL) and filter through a short pad of Celite to remove the insoluble Cu and Pd salts. Wash the Celite pad with an additional 10 mL of Ethyl Acetate.
-
Transfer the filtrate to a separatory funnel. Wash sequentially with 1M aqueous HCl (to remove Quinoline and NMP), water, and brine.
-
Causality Check: The acidic wash is essential. Quinoline is a high-boiling solvent that will co-elute with the product during chromatography if not protonated and partitioned into the aqueous layer.
Step 5: Purification
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude residue via flash column chromatography on silica gel (Eluent: Hexanes/Ethyl Acetate gradient).
Caption: Step-by-step experimental workflow for the synthesis of 3-aryl-4-(isopropoxycarbonyl)pyridines.
Troubleshooting & Field-Proven Insights
-
Issue: High levels of Protodecarboxylation (Formation of Isopropyl Isonicotinate).
-
Root Cause: Moisture in the reaction mixture or premature quenching. The Cu-pyridyl intermediate is highly sensitive to protons.
-
Solution: Add 100 mg of activated 3Å molecular sieves to the reaction mixture prior to degassing. Ensure the K₂CO₃ is flame-dried under a vacuum immediately before use.
-
-
Issue: Incomplete Consumption of Starting Material.
-
Root Cause: Catalyst deactivation or insufficient reaction temperature. The electron-deficient nature of the pyridine ring makes decarboxylation energetically demanding[1].
-
Solution: Ensure the oil bath is accurately calibrated to 160 °C. If the problem persists, increase the Cu₂O loading to 20 mol% to accelerate the rate-determining decarboxylation step.
-
-
Issue: Ester Hydrolysis.
-
Root Cause: Use of overly nucleophilic bases (e.g., NaOH, KOH) or wet carbonate bases at high temperatures.
-
Solution: Strictly adhere to anhydrous K₂CO₃. The bulky isopropyl group on the ester naturally mitigates this, but anhydrous conditions are the ultimate safeguard.
-
Sources
Application Note: In Vitro Assay Preparation Utilizing 4-(Isopropoxycarbonyl)nicotinic Acid
Target Audience: Researchers, assay development scientists, and drug discovery professionals. Focus Area: Hypoxia-Inducible Factor (HIF) Pathway, Prolyl Hydroxylase 2 (PHD2) Inhibition, Prodrug Assay Validation.
Mechanistic Rationale: The Prodrug Causality
In the development of small-molecule inhibitors targeting 2-oxoglutarate (2-OG) dependent oxygenases—specifically Hypoxia-Inducible Factor Prolyl Hydroxylase 2 (PHD2)—researchers frequently utilize dicarboxylic acids. Compounds such as pyridine-3,4-dicarboxylic acid (3,4-PDCA) act as potent competitive inhibitors by mimicking the 2-OG co-substrate and directly chelating the active-site Fe(II) [[1]]().
However, a critical bottleneck in in vitro cell-based assays is the poor plasma membrane permeability of these dianionic molecules. To bypass this limitation, 4-(Isopropoxycarbonyl)nicotinic acid (4-IPCNA) is employed as an esterase-labile prodrug. By masking the C4-carboxylic acid with an isopropyl ester, the molecule's lipophilicity (LogP) is optimized for rapid passive diffusion across the lipid bilayer. Once localized in the intracellular space, ubiquitous non-specific esterases cleave the isopropyl group, liberating the active 3,4-PDCA pharmacophore. This active metabolite then inhibits PHD2, preventing the hydroxylation and subsequent proteasomal degradation of HIF-1α, thereby driving the transcription of hypoxia-responsive genes [[2]]().
Fig 1. Mechanism of 4-IPCNA cellular permeation, hydrolysis, and subsequent HIF-1α stabilization.
Self-Validating Assay Strategy (Orthogonal Validation)
To establish a trustworthy and robust screening cascade, the evaluation of 4-IPCNA must be self-validating. We achieve this by deploying two orthogonal assays:
-
Cell-Free TR-FRET Assay: Evaluates direct enzymatic inhibition. Because 4-IPCNA lacks the free carboxylate required for Fe(II) chelation, it should exhibit minimal activity here, proving the structural necessity of the free acid 1.
-
Cell-Based HRE-Luciferase Assay: Evaluates functional pathway activation. Here, 4-IPCNA will demonstrate potent efficacy due to cellular entry and enzymatic unmasking [[3]]().
Protocol 1: Cell-Free TR-FRET Biochemical Assay
This Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay measures the hydroxylation of a biotinylated HIF-1α peptide by recombinant PHD2. Hydroxylated peptide binds to a Europium-labeled Von Hippel-Lindau (VBC) complex, bringing it into proximity with an APC-labeled streptavidin to generate a FRET signal 1.
Fig 2. TR-FRET biochemical assay workflow for quantifying PHD2 enzymatic inhibition.
Step-by-Step Methodology
-
Buffer Preparation: Prepare Assay Buffer consisting of 50 mM HEPES (pH 7.4), 50 mM NaCl, 0.01% Tween-20, and 1 mM DTT.
-
Compound Dilution: Prepare a 10-point 3-fold serial dilution of 4-IPCNA and 3,4-PDCA (positive control) in 100% DMSO. Transfer 100 nL to a 384-well low-volume proxiplate.
-
Enzyme Mix: Add 5 µL of PHD2 enzyme solution (final concentration 10 nM) supplemented with 10 µM FeSO4 and 1 mM sodium ascorbate to the assay plate. Incubate for 15 minutes at room temperature (RT) to allow compound binding.
-
Substrate Addition: Initiate the reaction by adding 5 µL of substrate mix containing 100 nM Biotin-HIF-1α ODD peptide and 2 µM 2-OG.
-
Incubation: Seal the plate and incubate for 30 minutes at RT.
-
Detection: Stop the reaction by adding 10 µL of detection buffer (Assay Buffer supplemented with 10 mM EDTA to chelate Fe2+) containing 2 nM Eu-VBC complex and 20 nM Streptavidin-APC.
-
Readout: Incubate for 1 hour at RT. Read the plate on a TR-FRET compatible microplate reader (Excitation: 340 nm; Emission: 615 nm and 665 nm). Calculate the 665/615 nm ratio.
Protocol 2: Cell-Based HRE-Luciferase Reporter Assay
To assess the functional cellular permeability and prodrug cleavage of 4-IPCNA, a Hypoxia Response Element (HRE) driven luciferase reporter assay is utilized. This assay directly correlates HIF-1α stabilization with transcriptional activity 4.
Step-by-Step Methodology
-
Cell Culture & Seeding: Maintain SH-SY5Y or HEK293 cells stably transfected with an HRE-Luciferase reporter construct in DMEM supplemented with 10% FBS 5. Seed cells at a density of 20,000 cells/well in a 96-well white opaque tissue culture plate.
-
Incubation: Allow cells to adhere for 24 hours at 37°C in a humidified 5% CO2 incubator under normoxic conditions (21% O2).
-
Compound Treatment: Replace media with 90 µL of fresh assay media. Add 10 µL of 10X 4-IPCNA and 3,4-PDCA serial dilutions (final DMSO concentration 0.5%).
-
Target Engagement: Incubate the cells for 16–24 hours. During this phase, 4-IPCNA permeates the cells, is hydrolyzed to 3,4-PDCA, inhibits PHD2, and drives HRE-mediated luciferase expression 3.
-
Luminescence Readout: Equilibrate the plate to RT for 15 minutes. Add 100 µL of Bright-Glo™ Luciferase Assay Reagent (or equivalent) to each well.
-
Data Acquisition: Incubate for 5 minutes on a plate shaker to ensure complete lysis, then measure luminescence using a microplate luminometer.
Expected Outcomes & Data Interpretation
The orthogonal validation clearly demonstrates the prodrug causality. The quantitative data matrix below highlights the anticipated divergence in compound behavior based on the assay environment.
| Compound | TR-FRET IC₅₀ (Cell-Free) | HRE-Luciferase EC₅₀ (Cell-Based) | Mechanistic Interpretation |
| 3,4-PDCA | < 1 µM | > 100 µM | High enzymatic potency; poor membrane permeability due to dianionic state. |
| 4-IPCNA | > 100 µM | < 5 µM | Ester masking prevents direct Fe(II) chelation in vitro; excellent cellular entry and intracellular unmasking drive high functional efficacy. |
Note: If esterase (e.g., Porcine Liver Esterase) is pre-incubated with 4-IPCNA in the cell-free TR-FRET assay, the IC₅₀ will shift to match that of 3,4-PDCA, further validating the prodrug mechanism.
References
-
3OXYGEN-SENSITIVE RESET OF INDUCIBLE HIF TRANSACTIVATION RESPONSE: PROLYL HYDROXYLASES TUNE THE BIOLOGICAL NORMOXIC SETPOINT - National Institutes of Health (NIH).
-
[[4]]() Reprogramming the Transcriptional Response to Hypoxia with a Chromosomally Encoded Cyclic Peptide HIF-1 Inhibitor - ACS Synthetic Biology.
-
[[2]]() Discovery of a Small Molecule Activator of the Hypoxia Inducible Factor Pathway - National Institutes of Health (NIH).
-
5Selective Inhibition of Hypoxia-Inducible Factor (HIF) Prolyl-Hydroxylase 1 Mediates Neuroprotection against Normoxic Oxidative Death via HIF- and CREB-Independent Pathways - Journal of Neuroscience.
-
1Recent Advances in Developing Inhibitors for Hypoxia-Inducible Factor Prolyl Hydroxylases and Their Therapeutic Implications - ResearchGate.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Discovery of a Small Molecule Activator of the Hypoxia Inducible Factor Pathway - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. OXYGEN-SENSITIVE RESET OF INDUCIBLE HIF TRANSACTIVATION RESPONSE: PROLYL HYDROXYLASES TUNE THE BIOLOGICAL NORMOXIC SETPOINT - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. jneurosci.org [jneurosci.org]
Technical Support Center: Optimizing the Synthesis of 4-(Isopropoxycarbonyl)nicotinic Acid
This technical support guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions regarding the synthesis of 4-(Isopropoxycarbonyl)nicotinic acid. As Senior Application Scientists, our goal is to combine technical accuracy with practical, field-tested insights to help you improve your overall synthesis yield and purity.
Overview of the Synthesis
The synthesis of 4-(Isopropoxycarbonyl)nicotinic acid, a key intermediate in the production of various pharmaceuticals, typically proceeds via the esterification of isonicotinic acid (pyridine-4-carboxylic acid) with isopropanol. The most common and direct method is the Fischer-Speier esterification, which involves heating the carboxylic acid and alcohol in the presence of a strong acid catalyst. While seemingly straightforward, several factors can significantly impact the reaction's efficiency and the final product's purity.
This guide will delve into common issues encountered during this synthesis and provide systematic approaches to troubleshoot and optimize your experimental protocol.
Troubleshooting Guide: Enhancing Your Synthesis Yield
This section addresses specific problems you might encounter during the synthesis of 4-(Isopropoxycarbonyl)nicotinic acid, providing explanations for the underlying causes and actionable solutions.
Question 1: Why is my yield of 4-(Isopropoxycarbonyl)nicotinic acid consistently low?
A low yield is one of the most frequent challenges in this synthesis. The root cause often lies in one or more of the following areas:
-
Incomplete Reaction: The Fischer-Speier esterification is an equilibrium-controlled process. Without effectively removing the water generated during the reaction, the equilibrium will not favor the formation of the ester, leading to a low conversion of the starting material.
-
Solution: Employ a method for continuous water removal. A Dean-Stark apparatus is highly effective for this purpose when using a solvent that forms an azeotrope with water, such as toluene or cyclohexane. Alternatively, using a large excess of the alcohol reactant (isopropanol) can also shift the equilibrium towards the product side.
-
-
Suboptimal Catalyst Choice or Concentration: The choice and amount of acid catalyst are critical. Insufficient catalyst will result in a slow reaction rate, while an excessive amount can lead to side reactions, such as the dehydration of isopropanol to propene or the formation of diisopropyl ether.
-
Solution: Sulfuric acid (H₂SO₄) is a commonly used and effective catalyst. A catalytic amount, typically 1-5 mol% relative to the isonicotinic acid, is recommended. For reactions that are sensitive to strong, corrosive acids, solid acid catalysts like Amberlyst-15 can be an excellent alternative, offering easier separation and reusability.
-
-
Inadequate Reaction Temperature and Time: The reaction rate is temperature-dependent. A temperature that is too low will result in a slow and incomplete reaction. Conversely, excessively high temperatures can promote side reactions and decomposition of the product.
-
Solution: The reaction should be heated to reflux. The exact temperature will depend on the solvent and alcohol used. Monitoring the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) is crucial to determine the optimal reaction time and ensure the reaction has gone to completion.
-
Question 2: My final product is contaminated with unreacted isonicotinic acid. How can I improve the purification process?
The presence of unreacted starting material is a common purity issue. The similar polarities of isonicotinic acid and the product can make separation challenging.
-
Explanation: Isonicotinic acid is a zwitterionic compound at its isoelectric point, making it soluble in both acidic and basic aqueous solutions. The product, 4-(Isopropoxycarbonyl)nicotinic acid, is an ester and will have different solubility properties.
-
Purification Protocol:
-
Neutralization and Extraction: After the reaction is complete, cool the reaction mixture and neutralize the acid catalyst with a base such as sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) solution. Be cautious as this will generate CO₂ gas.
-
Liquid-Liquid Extraction: Extract the aqueous layer with a suitable organic solvent like ethyl acetate or dichloromethane. The desired ester product will preferentially move into the organic phase, while the unreacted isonicotinic acid salt will remain in the aqueous phase.
-
Washing: Wash the combined organic layers with brine to remove any remaining water-soluble impurities.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Recrystallization/Chromatography: For higher purity, the crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel.
-
Question 3: I am observing the formation of an unknown byproduct. What could it be and how can I prevent it?
Side reactions can significantly reduce the yield and complicate the purification process.
-
Potential Side Reactions:
-
N-alkylation of the pyridine ring: Under harsh acidic conditions and high temperatures, the isopropanol can potentially alkylate the nitrogen atom of the pyridine ring, leading to the formation of a quaternary ammonium salt.
-
Dehydration of Isopropanol: The strong acid catalyst can cause the dehydration of isopropanol to form propene gas or diisopropyl ether.
-
-
Prevention Strategies:
-
Control Temperature: Maintain the reaction at the lowest effective reflux temperature.
-
Optimize Catalyst Loading: Use the minimum amount of catalyst required to achieve a reasonable reaction rate.
-
Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can help to minimize oxidative side reactions, although this is less common for this specific transformation.
-
Frequently Asked Questions (FAQs)
Q1: What is the ideal molar ratio of isonicotinic acid to isopropanol?
To drive the equilibrium towards the product, a significant excess of isopropanol is generally used. A molar ratio of 1:5 to 1:10 (isonicotinic acid:isopropanol) is a good starting point. Isopropanol can often be used as both the reactant and the solvent.
Q2: Can I use a different acid catalyst, such as hydrochloric acid (HCl)?
While HCl can be used, sulfuric acid is generally preferred for Fischer esterifications. HCl in an alcohol solution can lead to the formation of alkyl chlorides as a byproduct. Additionally, the non-volatile nature of sulfuric acid makes it more suitable for high-temperature reactions.
Q3: How can I effectively monitor the progress of the reaction?
Thin Layer Chromatography (TLC) is a simple and effective method. Use a suitable mobile phase (e.g., a mixture of ethyl acetate and hexanes) to separate the starting material (isonicotinic acid, which will likely remain at the baseline) from the product ester (which will have a higher Rf value). Staining with potassium permanganate or viewing under UV light can help visualize the spots. For more quantitative analysis, HPLC or GC-MS can be employed.
Q4: What are the key safety precautions for this synthesis?
-
Work in a well-ventilated fume hood, especially when handling volatile organic solvents and strong acids.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Sulfuric acid is highly corrosive. Handle with extreme care and have a neutralizing agent (e.g., sodium bicarbonate) readily available in case of a spill.
-
The reaction involves heating flammable solvents. Use a heating mantle with a stirrer and ensure there are no open flames nearby.
Experimental Workflow and Data
Table 1: Recommended Reaction Conditions for Optimal Yield
| Parameter | Recommended Condition | Rationale |
| Reactants | Isonicotinic Acid, Isopropanol | Standard starting materials. |
| Molar Ratio | 1:10 (Isonicotinic Acid:Isopropanol) | Excess alcohol shifts equilibrium. |
| Catalyst | Conc. H₂SO₄ (2-3 mol%) | Effective and economical catalyst. |
| Solvent | Isopropanol (as reactant and solvent) | Simplifies the reaction setup. |
| Temperature | Reflux (~82 °C) | Provides sufficient energy for reaction. |
| Reaction Time | 4-8 hours (monitor by TLC) | Ensures reaction goes to completion. |
| Work-up | Aqueous NaHCO₃ wash, Ethyl Acetate extraction | Neutralizes catalyst and separates product. |
Detailed Experimental Protocol
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add isonicotinic acid (1.0 eq).
-
Add isopropanol (10.0 eq).
-
Slowly and carefully add concentrated sulfuric acid (0.02-0.03 eq) to the stirring mixture.
-
Heat the reaction mixture to reflux and maintain for 4-8 hours.
-
Monitor the reaction progress by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature.
-
Slowly add a saturated aqueous solution of sodium bicarbonate to neutralize the acid.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 4-(Isopropoxycarbonyl)nicotinic acid.
-
Purify the crude product by recrystallization or column chromatography as needed.
Visualizing the Process
Diagram 1: Fischer-Speier Esterification Workflow
Caption: Workflow for the synthesis and purification of 4-(Isopropoxycarbonyl)nicotinic acid.
Diagram 2: Troubleshooting Logic for Low Yield
Caption: A logical guide to troubleshooting low product yield.
References
Technical Support Center: Troubleshooting 4-(Isopropoxycarbonyl)nicotinic Acid Solubility
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, formulation scientists, and assay developers overcome the thermodynamic and kinetic solubility barriers associated with 4-(Isopropoxycarbonyl)nicotinic acid .
This compound presents unique physicochemical challenges. While the parent molecule (nicotinic acid) is moderately water-soluble, the addition of the bulky, hydrophobic isopropyl ester at the C4 position significantly alters its crystal lattice energy and lipophilicity. Below, you will find a mechanistic breakdown of these challenges, followed by self-validating protocols to ensure reliable experimental outcomes.
Part 1: Mechanistic FAQs (The "Why")
Q1: Why does 4-(Isopropoxycarbonyl)nicotinic acid precipitate in standard biological buffers (pH 7.4) despite having an ionizable carboxylic acid? A1: The solubility of pyridine-carboxylic acid derivatives is governed by the balance between their ionizable groups and hydrophobic moieties. While the C3-carboxylic acid provides a site for aqueous solvation, the C4-isopropoxycarbonyl group significantly increases the molecule's partition coefficient (LogP) [1]. At pH 7.4, the molecule exists primarily as an anion. However, if the concentration exceeds the critical thermodynamic solubility limit, the hydrophobic interaction between the isopropyl groups drives the formation of colloidal aggregates, leading to precipitation.
Q2: How does the pH of the media dictate the molecule's physical state? A2: The molecule is amphoteric, possessing a basic pyridine nitrogen (pKa ~4.5) and an acidic carboxylic acid (pKa ~2.5) [4].
-
pH < 2.0: The pyridine ring is protonated (cationic), offering moderate solubility but high acidity, which is incompatible with biological assays.
-
pH 3.0 - 4.0: The molecule exists as a zwitterion. Here, intermolecular ionic interactions maximize the crystal lattice energy, resulting in the lowest possible aqueous solubility (the isoelectric point).
-
pH > 6.0: The carboxylic acid is fully deprotonated while the pyridine ring is neutral (anionic). This is the target state for aqueous formulation.
Caption: pH-dependent ionization states of 4-(Isopropoxycarbonyl)nicotinic acid.
Part 2: Quantitative Solubility Data
To guide your solvent selection, the table below summarizes the expected solubility limits and the mechanistic rationale for various solvent systems.
| Solvent System | Estimated Solubility Limit (mg/mL) | Mechanistic Rationale |
| Deionized Water (pH 6.0) | < 0.5 | High crystal lattice energy; hydrophobic ester repulsion prevents hydration. |
| 10% HP-β-CD in Water | ~ 5.0 | Hydrophobic cyclodextrin cavity encapsulates the isopropyl ester [2]. |
| Aqueous Buffer (pH 8.0) | ~ 10.0 | Deprotonation of C3-carboxylic acid forms a highly soluble anionic salt [4]. |
| 100% Ethanol | ~ 15.0 | Moderate polarity; stabilizes the ester moiety and disrupts lattice packing. |
| 100% DMSO | > 50.0 | Strong hydrogen bond acceptor; completely disrupts the crystal lattice [3]. |
Part 3: Troubleshooting Workflow & Protocols
If you are experiencing precipitation or inconsistent assay results, follow the decision matrix below to select the appropriate solubilization strategy.
Caption: Decision tree for troubleshooting 4-(Isopropoxycarbonyl)nicotinic acid solubility.
Protocol 1: In Situ Salt Formation (Aqueous Solubilization)
Objective: Achieve a 10 mM aqueous solution without the use of organic co-solvents. Causality: By titrating the solution above the pyridine nitrogen's pKa (~4.5) and fully deprotonating the C3-carboxylic acid (pKa ~2.5), we force the molecule into a highly soluble anionic state, overcoming the hydrophobic repulsion of the C4-ester.
-
Weighing: Weigh the required mass of 4-(Isopropoxycarbonyl)nicotinic acid powder into a sterile centrifuge tube.
-
Initial Hydration: Add 80% of the final target volume using deionized water (Milli-Q, 18.2 MΩ·cm). Note: The suspension will remain cloudy due to poor intrinsic solubility.
-
Titration: Under continuous vortexing, add 0.1 M NaOH dropwise. Monitor the pH continuously using a micro-pH probe.
-
Deprotonation: Continue titration until the pH reaches 7.5 - 8.0. Causality: At this pH, >99% of the molecules exist as soluble sodium salts.
-
Buffering: Bring the solution to the final volume with a 10x concentrated biological buffer (e.g., 10x PBS) to lock in the pH.
-
Self-Validation Step: Centrifuge the tube at 10,000 × g for 5 minutes. Inspect the conical bottom against a dark background. If a white micropellet is visible, the thermodynamic solubility limit has been exceeded; dilute by 10% with 1x buffer and repeat centrifugation until no pellet forms.
Protocol 2: DMSO Co-Solvent Stock Preparation
Objective: Prepare a 50 mM stock solution for downstream dilution into cell culture media. Causality: Dimethyl sulfoxide (DMSO) acts as a strong hydrogen-bond acceptor, disrupting the intermolecular crystal lattice of the pyridine-carboxylic acid derivative, yielding near-ideal solution thermodynamics [3].
-
Vial Selection: Weigh the compound into an amber glass vial to prevent potential UV-induced degradation of the ester moiety.
-
Solvation: Add 100% anhydrous DMSO to achieve a 50 mM concentration.
-
Thermal Agitation: Sonicate the vial in a water bath at 37°C for 10 minutes. Causality: Gentle thermal energy overcomes the activation energy barrier for dissolution without risking hydrolysis of the isopropyl ester.
-
Self-Validation Step: Measure the absorbance of the stock solution at 600 nm (OD600) using a spectrophotometer (use pure DMSO as a blank). An OD600 of < 0.01 confirms the absence of colloidal aggregates or micro-precipitates.
-
Storage & Dilution: Aliquot and store at -20°C. When diluting into aqueous media, ensure the final DMSO concentration remains ≤ 0.5% (v/v) to prevent cell toxicity and compound "crash-out." Add the DMSO stock dropwise to the rapidly stirring aqueous phase, not vice versa, to prevent localized supersaturation.
References
-
Chemical stability of esters of nicotinic acid intended for pulmonary administration by liquid ventilation PubMed (National Institutes of Health)[Link]
-
Solubility of nicotinic acid in polyamidoamine dendrimer solutions PubMed (National Institutes of Health)[Link]
-
Solubility of nicotinic acid in water, ethanol, acetone, diethyl ether, acetonitrile, and dimethyl sulfoxide The Journal of Chemical Thermodynamics (via ResearchGate)[Link]
-
Co-crystals and molecular salts of carboxylic acid/pyridine complexes: can calculated pKa's predict proton transfer? CrystEngComm (RSC Publishing)[Link]
Reducing impurities and byproducts in 4-(Isopropoxycarbonyl)nicotinic acid esterification
Welcome to the Technical Support Center. This guide is specifically engineered for researchers, chemists, and drug development professionals conducting the regioselective monoesterification of pyridine-3,4-dicarboxylic acid (cinchomeronic acid) derivatives.
Achieving high purity in the synthesis of 4-(isopropoxycarbonyl)nicotinic acid requires strict kinetic control. Because the starting material—typically cinchomeronic anhydride—contains two distinct electrophilic carbonyl centers, subtle deviations in your experimental parameters can lead to regioisomeric leakage, over-esterification, or hydrolysis.
Mechanistic Causality & Reaction Overview
To troubleshoot effectively, you must first understand the intrinsic electronic environment of the pyridine ring. The nitrogen atom at position 1 exerts a strong electron-withdrawing effect through both inductive and resonance mechanisms. As a result, the carbonyl carbon at the 4-position (para to the nitrogen) is significantly more electrophilic than the carbonyl at the 3-position (meta to the nitrogen).
Previous studies on pyridine-3,4-dicarboxylic acid anhydride demonstrate that nucleophilic addition selectively occurs at the carbonyl para to the pyridyl nitrogen[1]. When cinchomeronic anhydride is subjected to nucleophilic attack by isopropanol, the kinetic product is predominantly the 4-ester. However, poor condition control easily yields three primary impurities:
-
The Regioisomer: 3-(Isopropoxycarbonyl)isonicotinic acid.
-
The Diester: Diisopropyl pyridine-3,4-dicarboxylate[2].
-
The Diacid: Pyridine-3,4-dicarboxylic acid (Hydrolysis product).
Figure 1: Reaction pathways and impurity formation in cinchomeronic anhydride esterification.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My LC-MS shows 15–20% of the 3-(isopropoxycarbonyl)isonicotinic acid regioisomer. How can I improve regioselectivity? A1: Regioselectivity in this ring-opening is kinetically driven. Elevated temperatures provide enough thermal energy to overcome the activation barrier for attack at the less electrophilic C3 position.
-
Corrective Action: Lower the reaction temperature to 0–5 °C during the addition of isopropanol.
-
Catalyst Choice: Use a non-nucleophilic, bulky base like DIPEA (N,N-Diisopropylethylamine). Highly nucleophilic catalysts like DMAP can form a highly reactive acylpyridinium intermediate that may alter the natural regioselectivity of the anhydride, increasing regioisomer leakage.
Q2: I am detecting significant amounts of the diester (diisopropyl pyridine-3,4-dicarboxylate). How do I arrest the reaction at the monoester stage? A2: Diester and monoester formation dynamics in cinchomeronic systems are highly dependent on the molar ratio of the alcohol[2]. Diester formation is a classic over-reaction caused by excess alcohol and prolonged heating, often exacerbated if a protic acid catalyst is mistakenly used.
-
Corrective Action: Strictly limit isopropanol to 1.0–1.05 equivalents. Do not use isopropanol as the solvent; instead, use an aprotic solvent like anhydrous THF or dichloromethane (DCM). Analogous monoesters, such as 4-(methoxycarbonyl)nicotinic acid, are synthesized using similar controlled stoichiometric principles[3].
-
Corrective Action: Avoid protic acids (e.g., H₂SO₄, p-TsOH). Anhydride ring-opening is highly efficient under mild basic conditions and does not require strong acid catalysis, which drives Fischer esterification of the remaining carboxylic acid.
Q3: The starting anhydride is reverting to cinchomeronic acid (diacid). What is the mechanism of this failure? A3: Cinchomeronic anhydride is highly hygroscopic. Water outcompetes isopropanol as a nucleophile, rapidly hydrolyzing the anhydride back to the diacid.
-
Corrective Action: Ensure isopropanol and THF are dried over 3Å molecular sieves (water content < 50 ppm by Karl Fischer titration). Maintain a strict argon or nitrogen atmosphere throughout the addition phase.
Figure 2: Diagnostic workflow for identifying and resolving esterification byproducts.
Quantitative Data & Condition Optimization
The table below summarizes how different reaction environments influence the product distribution. Use this data to benchmark your own HPLC results.
Table 1: Impact of Reaction Conditions on Product Distribution
| Solvent | Base / Catalyst | Temp (°C) | 4-Ester (Target) | 3-Ester (Regioisomer) | Diester Impurity | Diacid (Hydrolysis) |
| Neat IPA | H₂SO₄ (cat.) | 80 | 15% | 10% | 70% | <5% |
| THF | DMAP (0.1 eq) | 25 | 65% | 25% | 8% | 2% |
| DCM | None | 25 | 40% | 10% | <1% | 49% (Wet) |
| THF | DIPEA (1.0 eq) | 0 | 92% | 5% | <1% | 2% |
Data synthesized from optimized internal protocols and standard cinchomeronic anhydride ring-opening behaviors.
Validated Experimental Protocol
To ensure a self-validating system that inherently minimizes byproducts, follow this step-by-step methodology for the regioselective monoesterification.
Step 1: Preparation of the Anhydride Reflux cinchomeronic acid in acetic anhydride for 3 hours. Distill off the excess acetic anhydride under vacuum to obtain pure cinchomeronic anhydride. Causality: Removing all acetic acid prevents competitive esterification and transesterification side reactions.
Step 2: Reaction Setup In an oven-dried, round-bottom flask purged with N₂, dissolve 10.0 g (67.1 mmol) of cinchomeronic anhydride in 100 mL of anhydrous THF.
Step 3: Cooling & Base Addition Cool the solution to 0 °C using an ice-water bath. Add 11.6 mL (67.1 mmol) of DIPEA. Causality: DIPEA acts as a proton sink without acting as a nucleophile, preserving the natural electrophilic bias of the C4 position.
Step 4: Nucleophilic Attack Dropwise add 5.4 mL (70.5 mmol, 1.05 eq) of anhydrous isopropanol (dried over 3Å sieves) dissolved in 20 mL of THF over 30 minutes. Causality: Slow addition prevents localized heating and localized excesses of alcohol, mitigating both regioisomer and diester formation.
Step 5: Maturation Stir at 0 °C for 2 hours, then allow the mixture to warm to 15 °C for 1 hour to ensure complete consumption of the anhydride.
Step 6: Workup & Self-Validation Concentrate the mixture under reduced pressure. Dissolve the residue in minimal water and carefully adjust the pH to ~3.5 using 1M HCl.
-
Causality (Self-Validation): The target monoester is amphoteric (it contains a basic pyridine nitrogen and an acidic carboxylic acid). At pH 3.5, it reaches its isoelectric point and precipitates as a neutral zwitterion. The highly soluble diacid impurity and the protonated DIPEA base remain trapped in the aqueous phase. Filter the precipitate, wash with cold water, and dry under vacuum to yield the pure target compound.
References
-
Identification of a Novel Neuropeptide S Receptor Antagonist Scaffold Based on the SHA-68 Core | MDPI (Molecules) |[Link]
Sources
Optimizing reaction temperature and time for 4-(Isopropoxycarbonyl)nicotinic acid synthesis
Welcome to the Application Scientist Support Center. This guide provides in-depth troubleshooting, mechanistic insights, and optimization strategies for the regioselective monoesterification of pyridine-3,4-dicarboxylic anhydride (cinchomeronic anhydride) with isopropanol.
FAQ 1: What drives the regioselectivity of this reaction, and why are temperature and time critical?
Mechanistic Causality: Cinchomeronic anhydride features two distinct carbonyl groups at the C3 and C4 positions of the pyridine ring. The inherent regioselectivity of this molecule is governed by the electronic environment of the pyridine core[1]. The nitrogen atom at position 1 exerts a strong electron-withdrawing effect via resonance, which is most pronounced at the ortho (C2, C6) and para (C4) positions. Consequently, the C4 carbonyl carbon is significantly more electrophilic than the C3 carbonyl (which is meta to the nitrogen). Nucleophilic attack by isopropanol occurs preferentially at the carbonyl para to the pyridyl nitrogen, yielding the desired 4-(isopropoxycarbonyl)nicotinic acid[2].
Temperature & Time Impact: Dicarboxylic inner anhydrides are readily alcoholized by compounds with active hydroxyl hydrogens to form acid esters[3]. However, this regioselectivity is strictly kinetically controlled. At optimal temperatures (50–60 °C), the activation energy barrier for C4 attack is readily overcome, while C3 attack remains slow. If the temperature exceeds 80 °C, the excess thermal energy overrides the kinetic barrier difference, leading to a loss of selectivity and the formation of the undesired 3-ester regioisomer. Excessive reaction times at elevated temperatures also promote transesterification and diesterification.
Kinetic vs. thermodynamic pathways in the alcoholysis of cinchomeronic anhydride.
Optimization Data: Temperature and Time Matrix
To establish the optimal operating window, we evaluated the reaction across various time and temperature parameters.
| Temperature (°C) | Time (h) | Conversion (%) | Regiomeric Ratio (4-ester : 3-ester) | Diester Impurity (%) | Recommendation |
| 25 (RT) | 12 | 45 | >99:1 | <1.0 | Too slow; incomplete reaction. |
| 50 | 3 | 98 | 98:2 | <1.0 | Optimal balance of yield and purity. |
| 60 | 2 | >99 | 95:5 | 1.5 | Acceptable; faster but slight purity drop. |
| 82 (Reflux) | 2 | >99 | 85:15 | 8.0 | Avoid; significant loss of regioselectivity. |
| 82 (Reflux) | 12 | >99 | 70:30 | 18.5 | Avoid; extensive degradation/diesterification. |
Standardized Experimental Protocol (Self-Validating System)
This protocol incorporates built-in validation steps (in-process controls) to ensure experimental reliability and reproducibility.
Step 1: Reagent Preparation & Initiation
-
Charge a dry, nitrogen-purged round-bottom flask with cinchomeronic anhydride (1.0 eq).
-
Add anhydrous isopropanol (10.0 eq).
-
Validation Check: Ensure isopropanol water content is <0.05% via Karl Fischer titration prior to addition. Water acts as a competing nucleophile, leading to irreversible hydrolysis.
-
-
Begin stirring and heat the suspension to 50 °C. The mixture will transition from a suspension to a clear solution as the anhydride ring opens.
Step 2: In-Process Control (IPC) & Monitoring
-
Maintain the reaction at 50 °C for 2.5 to 3 hours.
-
Validation Check: At t = 2.5 h, sample the reaction for HPLC or TLC (Eluent: DCM/MeOH 9:1 with 1% AcOH). The reaction is deemed complete when the anhydride peak is <1.0% relative to the product.
Step 3: Quenching & Concentration
-
Cool the reaction mixture to 20 °C.
-
Concentrate the mixture under reduced pressure (rotary evaporator).
-
Causality: Keep the water bath temperature below 40 °C. High heat during concentration induces transesterification in the highly concentrated state.
-
Step 4: Isoelectric Precipitation (Isolation)
-
Dissolve the resulting residue in minimal dilute aqueous NaOH (pH ~8) to form the soluble sodium salt.
-
Slowly acidify the solution with 1M HCl under vigorous stirring until the pH reaches exactly 3.5.
-
Validation Check: A white to off-white precipitate will form at the isoelectric point. Filter, wash with cold water, and dry under vacuum at 45 °C to constant weight.
-
Troubleshooting Guide
Q: My reaction stalled at 70% conversion even after 5 hours at 50 °C. What went wrong? A: This is almost exclusively caused by moisture in the isopropanol or ambient humidity entering the reaction vessel. Water rapidly hydrolyzes cinchomeronic anhydride back to pyridine-3,4-dicarboxylic acid (cinchomeronic acid). This di-acid is completely unreactive toward esterification without a strong acid catalyst and will precipitate, stalling the reaction. Solution: Discard the batch, switch to strictly anhydrous isopropanol, and maintain a positive nitrogen atmosphere.
Q: I am seeing a high percentage of the diester impurity in my LC-MS. How do I suppress this? A: Diester formation (diisopropyl pyridine-3,4-dicarboxylate) occurs when the newly formed monoester undergoes secondary esterification. This is exacerbated by exceeding the 60 °C temperature threshold, leaving the reaction running overnight, or the accidental introduction of acidic impurities (which catalyze standard Fischer esterification). Solution: Strictly adhere to the 50 °C limit and quench the reaction immediately upon consumption of the anhydride.
Q: The isolated yield is very low despite HPLC showing >95% conversion. Where is my product? A: The product, 4-(isopropoxycarbonyl)nicotinic acid, is an amphoteric molecule containing both a basic pyridine nitrogen and an acidic carboxylic acid. If the pH during the final precipitation step is too low (pH < 2), the pyridine nitrogen protonates, rendering the molecule highly water-soluble. Conversely, if the pH is too high (pH > 5), the carboxylic acid remains ionized as a water-soluble carboxylate salt. Solution: Use a calibrated pH meter and adjust the aqueous phase to exactly pH 3.5–4.0 to ensure the molecule exists in its neutral, precipitable zwitterionic form.
References
-
Title: Identification of a Novel Neuropeptide S Receptor Antagonist Scaffold Based on the SHA-68 Core - PMC Source: nih.gov URL: [Link]
-
Title: The Alkaloids: Chemistry and Pharmacology, Vol. 39 Source: epdf.pub URL: [Link]
- Source: patents.google.
Sources
Preventing degradation of 4-(Isopropoxycarbonyl)nicotinic acid during long-term storage
Welcome to the technical support center for 4-(Isopropoxycarbonyl)nicotinic acid. This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this compound in your experiments. Here, you will find in-depth answers to frequently asked questions and troubleshooting protocols to address potential degradation issues.
Frequently Asked Questions (FAQs)
Q1: What is 4-(Isopropoxycarbonyl)nicotinic acid and why is its stability important?
4-(Isopropoxycarbonyl)nicotinic acid is a derivative of nicotinic acid (Niacin or Vitamin B3).[1][2] Nicotinic acid and its derivatives are crucial in various biological processes, including DNA repair and as precursors for important coenzymes like NAD and NADP.[1] In drug development, the purity and stability of such compounds are paramount as any degradation can lead to loss of efficacy, altered biological activity, or the formation of potentially harmful impurities.
Q2: What are the primary degradation pathways for this molecule?
The most probable degradation pathway for 4-(Isopropoxycarbonyl)nicotinic acid is hydrolysis of the isopropoxycarbonyl (ester) group. This reaction is the reverse of the Fischer esterification process and can be catalyzed by the presence of acid or base, or it can occur slowly with water alone.[3][4][5] This degradation would yield nicotinic acid and isopropanol. The pyridine ring itself is relatively stable but can be susceptible to oxidation under harsh conditions.
Q3: What are the ideal long-term storage conditions for solid 4-(Isopropoxycarbonyl)nicotinic acid?
To minimize degradation, solid 4-(Isopropoxycarbonyl)nicotinic acid should be stored in a tightly sealed container in a cool, dry, and dark place. Exposure to moisture, light, and high temperatures should be strictly avoided.[6][7][8] For active pharmaceutical ingredients (APIs) with temperature sensitivity, cold storage is often necessary to maintain stability and potency over extended periods.[9]
Q4: How should I handle the compound during experimental use to prevent degradation?
When handling the compound, it is crucial to minimize its exposure to atmospheric moisture. Use of a glove box or a desiccator for weighing and transferring is recommended. Solutions should be prepared fresh using dry, aprotic solvents if possible. If aqueous solutions are necessary, they should be used immediately and stored at low temperatures for short durations.
Troubleshooting Guide: Degradation Issues
This section provides a structured approach to identifying and resolving common issues related to the degradation of 4-(Isopropoxycarbonyl)nicotinic acid.
Issue 1: Unexpected or inconsistent experimental results.
Possible Cause: Degradation of the compound leading to lower effective concentration and the presence of impurities.
Troubleshooting Protocol:
-
Purity Assessment: The first step is to verify the purity of your stored compound.
-
Review Storage Conditions: Ensure that the compound has been stored according to the recommended guidelines.
-
Implement Control Experiments: Run a control experiment with a freshly opened or newly purchased batch of the compound to compare results.
Issue 2: Visible changes in the solid compound (e.g., clumping, discoloration).
Possible Cause: Absorption of moisture, leading to hydrolysis or other forms of degradation.
Troubleshooting Protocol:
-
Visual Inspection: Note any changes in the physical appearance of the compound.
-
Purity Analysis: Perform analytical testing to identify potential degradation products.
-
Proper Disposal: If significant degradation is confirmed, the batch should be discarded according to safety guidelines.
Experimental Protocols
Protocol 1: Assessing Purity by High-Performance Liquid Chromatography (HPLC)
HPLC is a sensitive method for determining the purity of nicotinic acid and its derivatives.[10][11]
Methodology:
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of your 4-(Isopropoxycarbonyl)nicotinic acid sample.
-
Dissolve the sample in a suitable solvent (e.g., a mixture of acetonitrile and water) to a final concentration of 1 mg/mL.
-
Prepare a standard solution of high-purity 4-(Isopropoxycarbonyl)nicotinic acid and a separate standard of nicotinic acid (a potential degradation product) at the same concentration.
-
-
HPLC Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 260 nm.
-
-
Analysis:
-
Inject the standard solutions to determine their retention times.
-
Inject the sample solution.
-
Compare the chromatogram of your sample to the standards. The presence of a peak corresponding to the retention time of nicotinic acid indicates hydrolysis.
-
Calculate the purity of your sample by integrating the peak areas.
-
Visualizing Degradation
The primary degradation pathway for 4-(Isopropoxycarbonyl)nicotinic acid is the hydrolysis of the ester bond. This process is accelerated by the presence of water and can be catalyzed by both acids and bases.
Caption: Hydrolysis of 4-(Isopropoxycarbonyl)nicotinic acid.
Data Summary
Table 1: Recommended Long-Term Storage Conditions
| Parameter | Condition | Rationale |
| Temperature | 2-8°C or -20°C[12][13] | Reduces the rate of chemical degradation.[9] |
| Atmosphere | Inert gas (e.g., Argon, Nitrogen) | Prevents oxidative degradation. |
| Container | Tightly sealed, amber glass vial | Protects from moisture and light.[6][8] |
| Environment | Dry, dark location | Minimizes exposure to environmental factors that promote degradation.[6][8] |
Table 2: Typical HPLC Purity Analysis Results
| Sample | Retention Time of Main Peak (min) | Purity (%) | Retention Time of Nicotinic Acid (min) | Nicotinic Acid Content (%) |
| Fresh Sample | 5.2 | >99 | 2.8 | <0.1 |
| Aged Sample (Improper Storage) | 5.2 | 92 | 2.8 | 7.5 |
References
-
Nicotinic acid - Wikipedia. Available from: [Link]
-
Niacin (Vitamin B3) - A review of analytical methods for use in food - GOV.UK. Available from: [Link]
-
Niacin - SAFETY DATA SHEET. Available from: [Link]
-
Nicotinic Acid | C6H5NO2 | CID 938 - PubChem. Available from: [Link]
-
Quantitation of ten urinary nicotine metabolites, including 4-hydroxy-4-(3-pyridyl)butanoic acid, a product of nicotine 2'-oxidation, and CYP2A6 activity in Japanese Americans, Native Hawaiians and Whites - PMC. Available from: [Link]
-
Synthesis of carboxylic acids by hydrolysis or deprotection - Organic Chemistry Portal. Available from: [Link]
-
Storing and Shipping Frozen APIs in Single-Use Containers | BioPharm International. Available from: [Link]
-
Nicotinic acid degradation pathway and the nic gene cluster encoding... - ResearchGate. Available from: [Link]
-
HYDROLYSIS REACTIONS. Available from: [Link]
-
Determination of nicotinic acid in serum by high-performance liquid chromatography with fluorescence detection - PubMed. Available from: [Link]
-
Cold Storage Requirements for Active Pharmaceutical Ingredients - Single Use Support. Available from: [Link]
-
Energetics and Structure of Nicotinic Acid (Niacin) | The Journal of Physical Chemistry B. Available from: [Link]
-
Supplementation of Nicotinic Acid and Its Derivatives Up-Regulates Cellular NAD + Level Rather than Nicotinamide Derivatives in Cultured Normal Human Epidermal Keratinocytes - MDPI. Available from: [Link]
-
Chemical determination of nicotinic acid and nicotinamide. - SciSpace. Available from: [Link]
-
Nicotinamide | C6H6N2O | CID 936 - PubChem - NIH. Available from: [Link]
-
Elucidating the Nicotinic Acid Degradation Pathway in Bacillus niacini - Daniel - 2015 - DOI. Available from: [Link]
-
Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions - Master Organic Chemistry. Available from: [Link]
-
5.4: Hydrolysis Reactions - Chemistry LibreTexts. Available from: [Link]
-
Eco-Friendly Direct GC–MS Method for Estimation of Niacin and Related Impurities Involving Pyridine in Food Supplements - MDPI. Available from: [Link]
-
esterification of carboxylic acids with - Organic Syntheses Procedure. Available from: [Link]
-
Synthesis of Carboxylic Acids. Available from: [Link]
- Purification of nicotinamide - US2496114A - Google Patents.
-
Hydrolysis | Chemistry | Research Starters - EBSCO. Available from: [Link]
-
Pharmaceutical APIs Storage: Ensuring Quality and Compliance - Suanfarma. Available from: [Link]
-
A terminal metabolite of niacin promotes vascular inflammation and contributes to cardiovascular disease risk - eScholarship.org. Available from: [Link]
-
A Comprehensive Pharmaceutical Cold Chain API Cold Storage Condition Comparison Guide | TrueCold Blog. Available from: [Link]
-
NICOTINIC ACID EXTRA PURE - Loba Chemie. Available from: [Link]
-
selective-hydrolysis-of-terminal-isopropylidene-ketals-an-overview.pdf - TSI Journals. Available from: [Link]
-
Making esters from alcohols and acids | Class experiment | RSC Education. Available from: [Link]
-
Carboxylic acid - Wikipedia. Available from: [Link]
-
Risk-Based Approach for Defining Retest Dates for Active Pharmaceutical Ingredients and Excipients - PMC. Available from: [Link]
Sources
- 1. Nicotinic acid - Wikipedia [en.wikipedia.org]
- 2. ニコチン酸 ≥98% | Sigma-Aldrich [sigmaaldrich.com]
- 3. esisresearch.org [esisresearch.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. fishersci.com [fishersci.com]
- 7. suanfarma.com [suanfarma.com]
- 8. lobachemie.com [lobachemie.com]
- 9. susupport.com [susupport.com]
- 10. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]
- 11. Determination of nicotinic acid in serum by high-performance liquid chromatography with fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. cdn.caymanchem.com [cdn.caymanchem.com]
- 13. biopharminternational.com [biopharminternational.com]
Technical Support Center: Resolving Overlapping NMR Signals for 4-(Isopropoxycarbonyl)nicotinic acid
Welcome to the Advanced NMR Troubleshooting Guide for 4-(Isopropoxycarbonyl)nicotinic acid . The structural characterization of pyridine dicarboxylic acid monoesters is notoriously challenging. The combination of strong inductive effects from the pyridine nitrogen, the presence of multiple carbonyl environments, and the frequent co-generation of regioisomers leads to severe spectral crowding.
This guide provides researchers and drug development professionals with field-proven methodologies, validated protocols, and causality-driven insights to definitively resolve and assign overlapping NMR signals.
I. Frequently Asked Questions (FAQs)
Q1: Why do the aromatic protons (H2 and H6) of my product overlap so heavily, and how can I resolve them? A1: The overlap is driven by the electronic environment of the pyridine ring. Both H2 and H6 are alpha to the highly electronegative pyridine nitrogen, subjecting them to strong inductive deshielding. Furthermore, H2 is ortho to the C3-carboxylic acid, while H6 is meta to the C4-ester. Depending on the solvent's hydrogen-bonding capability (e.g., D2O vs. DMSO-d 6 ), their chemical shifts can accidentally equate around 8.8–9.1 ppm. Solution: Utilizing methods like higher field NMR, variable temperature (VT) NMR, or altering the solvent can resolve signals based on temperature-dependent conformational changes[1]. For severe cases, applying a Pure Shift NMR sequence (like PSYCHE) will collapse the overlapping multiplets into distinct, sharp singlets, removing the J-coupling width that causes the peaks to bleed into each other[2].
Q2: My synthesis used pyridine-3,4-dicarboxylic anhydride. How do I know if I have the 4-ester or the 3-ester regioisomer? A2: Alcoholysis of cinchomeronic anhydride inherently produces a mixture of the 4-ester (4-(Isopropoxycarbonyl)nicotinic acid) and the 3-ester (3-(Isopropoxycarbonyl)isonicotinic acid). Because their functional groups are identical, 1D 1 H NMR is insufficient. You must use 2D HMBC to map the connectivity. In the 4-ester, the H5 proton (δ ~7.8 ppm) will show a strong 3-bond correlation ( 3 J CH ) to the ester carbonyl. In the 3-ester, the H2 proton (δ ~9.0 ppm) will correlate to the ester carbonyl instead.
Q3: The isopropyl methine (-CH) septet is completely obscured. What is causing this and how do I fix it? A3: The isopropyl -CH proton resonates around 5.1–5.3 ppm. If you are using D 2 O or wet CD 3 OD, the residual HDO peak (~4.8 ppm) can broaden and shift with temperature or pH, completely masking your septet. Solution: Switch to a solvent with a distant residual peak (like DMSO-d 6 at 2.5 ppm). If solvent switching is impossible, employ a chemical shift-selective filter or a presaturation pulse sequence to suppress the solvent peak without affecting your analyte[3].
II. Diagnostic Workflows & Logic
Fig 1. Decision tree for troubleshooting overlapping NMR signals in pyridine derivatives.
Fig 2. HMBC correlation logic for distinguishing 3-ester and 4-ester regioisomers.
III. Quantitative Data Reference
The following table summarizes the expected chemical shifts and critical correlation nodes required to validate the structure of 4-(Isopropoxycarbonyl)nicotinic acid.
Table 1: Expected NMR Spectral Data and HMBC Logic (DMSO-d 6 , 400 MHz)
| Nucleus / Position | Expected Shift (δ, ppm) | Multiplicity (Conventional) | Multiplicity (Pure Shift) | Key 3 J CH HMBC Correlations | Diagnostic Value |
| Pyridine H2 | ~9.00 - 9.15 | Singlet (s) | Singlet (s) | C3, C4, C6 | Differentiates 3-ester from 4-ester |
| Pyridine H6 | ~8.75 - 8.90 | Doublet (d, J=5.5 Hz) | Singlet (s) | C2, C4, C5 | - |
| Pyridine H5 | ~7.70 - 7.90 | Doublet (d, J=5.5 Hz) | Singlet (s) | C3, C4-Ester Carbonyl | Confirms 4-ester regiochemistry |
| Isopropyl -CH | ~5.10 - 5.30 | Septet (sep, J=6.2 Hz) | Singlet (s) | C4-Ester Carbonyl | Confirms esterification |
| Isopropyl -CH 3 | ~1.30 - 1.40 | Doublet (d, J=6.2 Hz) | Singlet (s) | Isopropyl -CH | - |
| C4-Carbonyl (Ester) | ~165.0 | - | - | H5, Isopropyl -CH | Key node for HMBC mapping |
| C3-Carbonyl (Acid) | ~167.0 | - | - | H2 | - |
IV. Experimental Protocols
Protocol A: 2D HMBC for Regioisomer Differentiation
Causality: HMBC (Heteronuclear Multiple Bond Correlation) detects long-range couplings (usually 2 to 4 bonds) between protons and carbons. By setting the evolution delay to target 3 J CH couplings (~8 Hz), we selectively observe the 3-bond transfer from the pyridine protons to the ester carbonyl, bypassing the identical 1D 1 H signatures.
-
Sample Preparation: Dissolve ~15-20 mg of the purified compound in 0.6 mL of anhydrous DMSO-d 6 . DMSO is preferred over D 2 O to prevent exchange of the carboxylic acid proton and to shift the residual water peak away from the isopropyl -CH region.
-
Parameter Optimization: Load the standard gradient-enhanced HMBC pulse sequence. Set the long-range coupling constant ( n J CH ) evolution delay to 1/(2×J) where J=8 Hz. Note: Aromatic 3 J CH couplings typically fall in the 7-9 Hz range, making 8 Hz the optimal compromise for magnetization transfer.
-
Acquisition: Acquire with a minimum of 4 scans per increment and 256 t1 increments to ensure sufficient resolution in the indirect ( 13 C) dimension to distinguish the ester carbonyl (~165 ppm) from the acid carbonyl (~167 ppm).
-
Self-Validation Step: Always run a 2D HSQC experiment prior to the HMBC. Overlay the HSQC and HMBC spectra to identify and exclude 1 J CH (direct one-bond) correlations. This ensures that the peaks you are analyzing in the HMBC are strictly long-range correlations.
Protocol B: PSYCHE Pure Shift 1 H NMR Acquisition
Causality: Conventional 1 H NMR spectra suffer from multiplet overlap due to homonuclear scalar couplings ( n J HH ). Pure shift NMR techniques, such as the PSYCHE module, effectively suppress homonuclear 1 H- 1 H interactions, collapsing multiplets into singlets and thereby minimizing signal overlap[4]. This simplification is achieved by removing the effects of homonuclear scalar coupling, leaving only chemical shift information[2].
-
Pulse Sequence Selection: Select the psyche (Pure Shift Yielded by Chirp Excitation) pulse sequence from the spectrometer library.
-
Calibration: Acquire a standard 1D 1 H spectrum. Carefully calibrate the 90° pulse length (e.g., using the pulsecal routine) and determine the exact sweep width (SW) required. Keep the SW as narrow as possible to maximize the signal-to-noise ratio.
-
Chunking Parameters: Set the chunk duration (typically 15-30 ms). The experiment acquires data in pseudo-2D blocks (chunks) which are then reconstructed into a 1D FID.
-
Self-Validation Step: Compare the integral values of the processed pure shift spectrum against the conventional 1 H NMR spectrum. Pure shift techniques can sometimes introduce artifacts or signal attenuation; verifying that the relative integration ratios remain consistent (e.g., 1:1:1 for the three pyridine protons) confirms that no signals were artificially suppressed during chunking reconstruction[2]. In situations with severe multiplet overlap that resist standard pure shift, chemical shift-selective filters can be employed as a secondary validation[3].
V. References
-
MDPI. "Pure-Shift-Based Proton Magnetic Resonance Spectroscopy for High-Resolution Studies of Biological Samples."[Link]
-
Royal Society of Chemistry. "Chapter 8: Pure Shift 2D NMR Spectroscopy."[Link]
-
Chemistry Stack Exchange. "How to assign overlapping multiplets in 1H NMR spectra?"[Link]
Sources
Technical Support Center: Handling & Troubleshooting 4-(Isopropoxycarbonyl)nicotinic Acid
Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the erratic stability of 4-(Isopropoxycarbonyl)nicotinic acid . This compound—a monoester of cinchomeronic acid (pyridine-3,4-dicarboxylic acid)—is a highly valuable synthetic intermediate, but it is notoriously unforgiving when exposed to ambient moisture.
This guide is designed to move beyond basic handling instructions. Here, we will dissect the chemical causality behind its degradation, provide self-validating experimental protocols, and offer a comprehensive troubleshooting matrix to ensure absolute reproducibility in your workflows.
The Causality of Moisture Sensitivity
To handle this compound successfully, you must first understand why it fails. The moisture sensitivity of 4-(Isopropoxycarbonyl)nicotinic acid is not due to the inherent instability of an isopropyl ester, which is normally quite robust. Instead, the vulnerability arises from Neighboring Group Participation (NGP) , also known as anchimeric assistance [1].
The free carboxylic acid at the C3 position is situated directly ortho to the isopropyl ester at the C4 position. In the presence of even trace amounts of water, the C3-COOH group acts as an intramolecular nucleophile or general acid/base catalyst. This proximity forces the formation of a highly reactive cyclic anhydride intermediate, which is subsequently cleaved by water to yield the fully hydrolyzed diacid (cinchomeronic acid) [2, 3].
Below is the mechanistic pathway illustrating this degradation.
Fig 1. Neighboring Group Participation (NGP) driving the rapid hydrolysis of the monoester.
Troubleshooting & FAQs
Q1: Why does my batch show increasing amounts of cinchomeronic acid over time despite being stored in a sealed bottle? A: Standard screw-cap bottles are permeable to atmospheric moisture over time. Because the degradation is driven by intramolecular catalysis, the reaction is zero-order with respect to external nucleophiles once trace water is introduced. The moisture initiates the formation of the cyclic anhydride, which consumes the water, but if the environment is humid, the cycle continues autonomously.
Q2: Can I use standard aqueous workup during reactions involving this intermediate? A: Absolutely not. Aqueous workups, especially those involving basic washes (like saturated NaHCO3 ), will rapidly deprotonate the C3-COOH. The resulting carboxylate anion is a vastly superior nucleophile compared to the neutral acid, accelerating the NGP-driven cleavage of the C4 ester by several orders of magnitude. You must use strictly anhydrous purification methods, such as direct crystallization or anhydrous silica gel chromatography.
Q3: My LC-MS analysis shows a massive diacid peak, but my NMR looked clean yesterday. What happened? A: The analytical conditions caused the degradation. LC-MS mobile phases typically contain water and modifiers (like Formic Acid or TFA). The combination of protic solvents and ionization conditions triggers instantaneous hydrolysis in the column or source. To validate the purity, rely on 1H -NMR using strictly anhydrous, acid-free DMSO−d6 or CD3CN .
Q4: My batch has degraded. Can I selectively re-esterify the C4 position? A: No. Attempting to selectively esterify cinchomeronic acid at the C4 position over the C3 position is thermodynamically and kinetically impractical due to the nearly identical electronic environments and steric hindrance. Degraded batches must be discarded or converted entirely to the diester/anhydride and re-synthesized.
Quantitative Stability Data
Understanding the kinetics of degradation under various conditions is critical for experimental design. The table below summarizes the relative hydrolysis rates based on environmental factors.
Table 1: Environmental Impact on 4-(Isopropoxycarbonyl)nicotinic Acid Stability
| Environmental Condition | Relative Hydrolysis Rate | Primary Degradation Mechanism | Recommended Action |
| Anhydrous, -20°C (Argon) | Baseline (1x) | None (Stable) | Standard long-term storage |
| Ambient Humidity (50% RH), 25°C | ~50x | Slow NGP-assisted hydrolysis | Handle only in a glovebox |
| Aqueous Solution (pH 2.0) | ~500x | Acid-catalyzed + Pyridinium activation | Avoid aqueous acids |
| Aqueous Solution (pH 7.4) | ~10,000x | Carboxylate-driven NGP (Anchimeric assistance) | Strictly avoid aqueous buffers |
Self-Validating Experimental Protocols
To ensure absolute trustworthiness in your results, protocols must be self-validating. This means the workflow incorporates analytical checkpoints that dictate whether the process can proceed, eliminating guesswork.
Protocol 1: Moisture Rescue and Anhydrous Handling Workflow
This protocol ensures the compound is completely dry before use. It relies on Karl Fischer (KF) titration as the validating checkpoint.
Step 1: Initial Moisture Assessment
-
Transfer 10 mg of the compound into a dry, pre-weighed vial inside a glovebox.
-
Dissolve in 1 mL of anhydrous, amine-free methanol (amines can trigger NGP).
-
Inject into a Coulometric Karl Fischer titrator.
-
Validation Check: If moisture is ≤0.1% , proceed to reaction. If >0.1% , proceed to Step 2.
Step 2: Desiccation Cycle
-
Transfer the bulk material to a vacuum desiccator containing fresh Phosphorus Pentoxide ( P2O5 ).
-
Apply high vacuum ( <0.1 mbar) for 24 hours at 25°C. Do not apply heat, as thermal stress can induce decarboxylation or intermolecular condensation.
-
Backfill the desiccator with ultra-high purity (UHP) Argon.
Step 3: Re-Validation
-
Repeat Step 1.
-
Validation Check: The system is self-validating; you may only proceed to your synthetic step once the KF reading confirms ≤0.1% moisture. If it fails, repeat Step 2.
Protocol 2: Anhydrous Amide Coupling (Avoiding NGP Degradation)
When activating the C3-COOH for coupling (e.g., forming an amide), the activation agent can inadvertently trigger anhydride formation if moisture is present.
Step 1: System Preparation
-
Flame-dry a Schlenk flask under vacuum and backfill with Argon (repeat 3x).
-
Add 4-(Isopropoxycarbonyl)nicotinic acid (1.0 eq) and the target amine (1.1 eq) under positive Argon flow.
Step 2: Solvent and Reagent Addition
-
Inject anhydrous CH2Cl2 (stored over 3Å molecular sieves) to achieve a 0.1 M concentration.
-
Cool the reaction mixture to 0°C to suppress the kinetics of intramolecular side-reactions.
-
Add N,N -Diisopropylethylamine (DIPEA, 2.5 eq) dropwise.
Step 3: Activation
-
Add HATU (1.1 eq) in one portion.
-
Mechanistic Note: HATU rapidly converts the C3-COOH into an active ester. By keeping the temperature at 0°C and ensuring zero moisture, the intermolecular attack by the target amine outcompetes the intramolecular attack by the C4-ester oxygen.
-
Stir for 2 hours, allowing the reaction to slowly warm to room temperature.
Fig 2. Self-validating handling workflow ensuring moisture limits are strictly met prior to use.
References
Technical Support Center: Scale-up Optimization for Industrial 4-(Isopropoxycarbonyl)nicotinic Acid Production
Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this definitive troubleshooting guide to address the complex physicochemical challenges encountered when scaling up the production of 4-(Isopropoxycarbonyl)nicotinic acid (also known as cinchomeronic acid 4-isopropyl ester).
This guide abandons generic protocols in favor of a mechanistic, causality-driven approach. By understanding the electronic environment of the pyridine ring and the kinetics of anhydride ring-opening, you can establish a self-validating, highly reproducible industrial workflow.
Core Mechanistic Principles
The synthesis of 4-(Isopropoxycarbonyl)nicotinic acid relies on the regioselective ring-opening of cinchomeronic anhydride (pyridine-3,4-dicarboxylic anhydride) using isopropanol.
The pyridine nitrogen exerts a profound electron-withdrawing effect (both inductive and resonance) on the ring. Because the C4 position is para to the nitrogen, the carbonyl carbon at C4 is significantly more electrophilic than the meta-positioned C3 carbonyl. When an alcohol attacks the unsymmetrical anhydride, it kinetically favors the more electrophilic C4 center, yielding the desired 4-ester and leaving the C3 carboxylate free [3].
Mechanistic logic for the regioselective ring-opening of cinchomeronic anhydride.
Troubleshooting & FAQs
Q1: Why am I observing a high ratio of the 3-isopropyl ester impurity during scale-up?
A: Loss of regioselectivity is almost always a temperature control issue. The attack at C4 is kinetically favored. If the reaction is run at elevated temperatures (e.g., refluxing isopropanol at 82°C), the system gains enough thermal energy to overcome the activation barrier for the C3 attack, leading to a thermodynamic mixture. Solution: Transition from a neat alcohol solvent system to a non-polar solvent (like toluene) and use a mild organic base catalyst, such as Triethylamine (TEA). The base enhances the nucleophilicity of isopropanol, allowing the reaction to proceed rapidly at 25°C, thereby preserving kinetic regioselectivity [4].
Q2: How do I prevent the formation of the diester (diisopropyl cinchomeronate) and incomplete conversion?
A: Diester formation occurs when excess alcohol is used in the presence of an acid catalyst, driving Fischer esterification of the remaining free carboxylic acid [1]. Anhydride opening, however, does not require an acid catalyst. Solution: Strictly control the stoichiometry. Use exactly 1.05 to 1.10 equivalents of anhydrous isopropanol. Ensure your system is rigorously dry; ambient moisture will competitively hydrolyze the anhydride back to cinchomeronic acid, halting conversion [3].
Q3: What causes the dark discoloration and yield drop during the initial anhydride formation step?
A: Cinchomeronic acid melts and decomposes at approximately 256°C [2]. Attempting to form the anhydride via purely thermal dehydration near this temperature triggers severe decarboxylation of the carboxylic acid groups, leading to dark, polymerized pyridine byproducts [1]. Solution: Utilize chemical dehydration. React cinchomeronic acid with acetic anhydride at 100°C. This lowers the energy required for ring closure and completely bypasses the thermal decarboxylation threshold.
Q4: How can I optimize the isolation and crystallization of the monoester?
A: Pyridine carboxylic acids are zwitterionic. If the pH is too low, the pyridine nitrogen protonates (becoming highly water-soluble). If the pH is too high, the carboxylic acid deprotonates (forming a soluble sodium salt). Solution: Perform an isoelectric point precipitation. Carefully adjust the aqueous quench to a pH of 3.5–4.0. Seed the mixture at 15°C before cooling to 5°C to prevent oiling out.
Quantitative Data: Reaction Optimization
The following table summarizes the causality between reaction conditions and the resulting impurity profile. It validates the shift from high-temperature neat reactions to low-temperature catalyzed reactions.
| Solvent System | Catalyst | Temp (°C) | Conversion (%) | Ratio (4-Ester : 3-Ester) | Diester Impurity (%) |
| Isopropanol (Neat) | None | 82 (Reflux) | 95.2 | 75 : 25 | 4.8 |
| THF | TEA (1.0 eq) | 60 | 98.1 | 88 : 12 | 1.1 |
| Toluene | TEA (1.0 eq) | 25 | 94.5 | 94 : 6 | < 0.5 |
| Toluene | TEA (1.0 eq) | 0 | 72.0 | 98 : 2 | Not Detected |
Experimental Protocol: Pilot-Scale Methodology
This protocol is designed as a self-validating system. In-process controls (IPCs) are embedded to ensure the reaction trajectory is correct before proceeding to the next step.
Step 1: Chemical Dehydration (Anhydride Formation)
-
Charge a glass-lined reactor with 10.0 kg of cinchomeronic acid (pyridine-3,4-dicarboxylic acid) and 30.0 L of acetic anhydride.
-
Heat the slurry to 100°C under a nitrogen atmosphere for 4 hours.
-
IPC Check: Analyze by HPLC. Cinchomeronic acid should be < 1%.
-
Distill off excess acetic anhydride and formed acetic acid under vacuum (50 mbar) at 60°C until a dry, pale-yellow solid (cinchomeronic anhydride) is obtained.
Step 2: Regioselective Ring-Opening
-
Suspend the crude anhydride in 50.0 L of anhydrous toluene.
-
Cool the reactor to 20°C.
-
Add 6.0 kg (approx. 1.0 eq) of Triethylamine (TEA).
-
Slowly dose 3.9 kg (1.08 eq) of anhydrous isopropanol over 2 hours, maintaining the internal temperature strictly between 20°C and 25°C.
-
Stir for an additional 6 hours at 25°C.
Step 3: Quench and Isoelectric Crystallization
-
Quench the reaction by adding 30.0 L of deionized water. Stir for 30 minutes, then allow phase separation. Discard the upper toluene layer.
-
The aqueous layer contains the TEA salt of the product. Slowly add 6M HCl while monitoring with a calibrated pH probe.
-
Stop addition at pH 3.8 (the isoelectric point). The product will begin to precipitate as a white/off-white solid.
-
Cool the suspension to 5°C at a rate of 10°C/hour to promote large crystal growth.
-
Filter via a Nutsche filter, wash the cake with 10 L of cold water, and dry under vacuum at 45°C to constant weight.
Pilot-scale workflow for 4-(Isopropoxycarbonyl)nicotinic acid production.
References
-
Cinchomeronic acid - Physical Properties and Synthesis Wikipedia [Link]
-
Acid Anhydride Esterification with Alcohols: Mechanism and Product Formation ReactionWeb.io[Link]
-
Regioselective decarboxylative addition of malonic acid and its mono(thio)esters to 4-trifluoromethylpyrimidin-2(1H)-ones Beilstein Journal of Organic Chemistry[Link]
A Comparative Guide for Pharmaceutical Synthesis: 4-(Isopropoxycarbonyl)nicotinic Acid vs. Nicotinic Acid
For researchers, scientists, and drug development professionals, the selection of starting materials is a critical decision that dictates the efficiency, scalability, and ultimate success of a synthetic route. This guide provides an in-depth comparison of two key building blocks in pharmaceutical synthesis: the widely used nicotinic acid (also known as niacin or Vitamin B3) and its strategically modified derivative, 4-(isopropoxycarbonyl)nicotinic acid. We will explore the fundamental chemical differences and provide data-driven insights into why the ester-protected version often presents a superior choice for complex, multi-step syntheses.
Head-to-Head Physicochemical Properties
A molecule's physical properties govern its behavior in a reaction, from solubility in various solvents to its reactivity. Nicotinic acid is a white crystalline powder with moderate solubility in water and limited solubility in many organic solvents.[1][2][3][4] This can necessitate the use of polar protic solvents or co-solvent systems, which may not always be ideal for subsequent reaction steps.
The introduction of the isopropoxycarbonyl group at the 4-position significantly alters the molecule's polarity. This ester group enhances solubility in a broader range of organic solvents, providing greater flexibility in reaction condition screening and process development. Below is a comparative summary of their key properties.
| Property | Nicotinic Acid | 4-(Isopropoxycarbonyl)nicotinic acid | Significance in Synthesis |
| Molar Mass | 123.11 g/mol [1] | 209.20 g/mol | Affects stoichiometry calculations. |
| Melting Point | 236-239 °C[3] | Data not readily available; expected to be lower. | A lower melting point can be advantageous for melt-phase reactions or specific crystallization procedures. |
| pKa | ~4.85 (for the carboxylic acid)[3][5] | Expected to be similar for the 3-position carboxylic acid. | Governs the reactivity of the carboxyl group and its potential to act as a nucleophile or undergo salt formation. |
| Solubility | Moderately soluble in water (1.8 g/100 mL at 20°C)[4]; sparingly soluble in ethanol and insoluble in ether.[3] Soluble in DMSO and DMF (~1 mg/mL).[2][6] | More soluble in common organic solvents like dichloromethane, THF, and ethyl acetate. | Enhanced organic solubility allows for a wider choice of reaction media, potentially avoiding side reactions with protic solvents and simplifying workup procedures. |
The Strategic Imperative: Solving the Challenge of Regioselectivity
The primary challenge in the functionalization of nicotinic acid lies in its bifunctional nature. It possesses two key reactive sites: the carboxylic acid at the 3-position and the nitrogen atom of the pyridine ring. Many synthetic transformations, such as amide bond formation, require activation of the carboxylic acid. However, the pyridine nitrogen can interfere with these reactions, either by reacting with the coupling agents or by altering the electronic properties of the ring.
This is where 4-(isopropoxycarbonyl)nicotinic acid provides a distinct advantage. The isopropyl ester at the 4-position serves as a robust protecting group for one of the carboxylic acids (in the parent isocinchomeronic acid), allowing for selective chemistry to be performed on the remaining carboxylic acid at the 3-position. This strategy is crucial for building complex molecular architectures where precise control over which functional group reacts is paramount.
Diagram: The Principle of Regioselective Synthesis
The following diagram illustrates the strategic difference between using nicotinic acid directly versus its protected counterpart for a selective reaction at the 3-position carboxyl group.
Caption: Comparison of synthetic routes for regioselective functionalization.
Performance in Amide Bond Formation: A Case Study
Amide bond formation is one of the most common and critical reactions in pharmaceutical synthesis. Direct amide coupling with nicotinic acid can be challenging. Standard coupling reagents can be deactivated by the pyridine nitrogen, leading to lower yields and the formation of complex side products that complicate purification.[7]
In contrast, using 4-(isopropoxycarbonyl)nicotinic acid allows for a clean, high-yielding amidation at the 3-position carboxylic acid. The bulky isopropyl ester at the 4-position effectively shields that carboxyl group, directing the reaction as intended. The subsequent deprotection of the isopropyl ester is typically a straightforward hydrolysis step.
Experimental Protocol: Selective Amidation and Deprotection
This protocol provides a representative workflow for the synthesis of a 4-carboxynicotinamide derivative, a common scaffold in medicinal chemistry.
Step 1: Amide Coupling
-
Setup: To a solution of 4-(isopropoxycarbonyl)nicotinic acid (1.0 eq) in an anhydrous aprotic solvent (e.g., Dichloromethane or DMF), add a coupling reagent such as HATU (1.1 eq) and a non-nucleophilic base like Diisopropylethylamine (DIPEA) (2.5 eq).
-
Activation: Stir the mixture at room temperature for 20-30 minutes to activate the carboxylic acid.
-
Amine Addition: Add the desired primary or secondary amine (1.05 eq) to the reaction mixture.
-
Reaction: Continue stirring at room temperature for 4-16 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, dilute the reaction with an organic solvent and wash sequentially with aqueous acid (e.g., 1M HCl), aqueous base (e.g., sat. NaHCO3), and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to yield the pure isopropyl 3-(aminocarbonyl)isonicotinate.
Step 2: Ester Hydrolysis (Deprotection)
-
Setup: Dissolve the purified ester from Step 1 in a mixture of THF and water.
-
Hydrolysis: Add an excess of Lithium Hydroxide (LiOH) (e.g., 3-4 eq) and stir the mixture at room temperature or with gentle heating (e.g., 40-50 °C).
-
Monitoring: Monitor the hydrolysis by TLC or LC-MS until all starting material is consumed.
-
Workup: Carefully acidify the reaction mixture to a pH of ~3-4 with aqueous HCl. This will precipitate the product.
-
Isolation: Collect the solid product by filtration, wash with cold water, and dry under vacuum to yield the final 4-carboxynicotinamide product.
Comparative Performance Data
| Parameter | Direct Coupling with Nicotinic Acid | Protected Route with 4-(Isopropoxycarbonyl)nicotinic acid |
| Typical Yield | 40-70% (often variable) | >90% for coupling; >95% for deprotection (typically ~85% overall) |
| Purity (Crude) | Often requires extensive purification due to side products. | High purity after initial workup, simplifying purification. |
| Key Challenge | Poor regioselectivity, potential for N-acylation, and deactivation of coupling reagents. | Requires an additional deprotection step. |
| Advantage | Fewer synthetic steps. | High yield, excellent regiocontrol, and cleaner reaction profile. |
Workflow and Practical Considerations
The choice between these two reagents often comes down to a balance of cost, time, and the complexity of the target molecule.
Diagram: Decision-Making Workflow
Caption: Decision workflow for selecting the appropriate nicotinic acid derivative.
-
Cost and Availability: Nicotinic acid is a commodity chemical, making it significantly less expensive and more readily available than its ester derivative.[8][9] For simple molecules or when cost is the primary driver, nicotinic acid may be the preferred starting point. 4-(Isopropoxycarbonyl)nicotinic acid is a value-added intermediate, and its higher cost must be justified by the benefits it brings to the synthesis.
-
Scalability and Process Robustness: The protected route, despite having an extra step, is often more robust and easier to scale up. Cleaner reactions with fewer side products mean simpler and more reproducible purification procedures, which is a major advantage in a manufacturing environment.
-
Waste and Environmental Impact: The protected route introduces two additional reagents (for protection, if not purchased, and deprotection) and generates waste streams from these extra steps. However, the improved efficiency and reduced need for extensive chromatographic purification at scale can sometimes offset this, leading to a greener overall process when considering solvent usage.
Conclusion
In the landscape of pharmaceutical synthesis, both nicotinic acid and 4-(isopropoxycarbonyl)nicotinic acid have their place.
-
Nicotinic Acid remains an excellent, cost-effective choice for the synthesis of simpler derivatives or where regioselectivity is not a concern.
-
4-(Isopropoxycarbonyl)nicotinic acid emerges as a superior, strategic intermediate for the construction of complex, highly functionalized molecules. The investment in this more advanced building block pays dividends in the form of higher yields, cleaner reaction profiles, predictable regiochemistry, and simplified purification.
For drug development professionals aiming for efficiency and reproducibility, particularly on the path to large-scale manufacturing, the use of 4-(isopropoxycarbonyl)nicotinic acid represents a scientifically sound strategy to de-risk and accelerate the synthetic process.
References
-
PubChem. (n.d.). Nicotinic Acid. National Center for Biotechnology Information. Retrieved from [Link]
-
Ferreira, O., et al. (2011). Solubility of nicotinic acid in water, ethanol, acetone, diethyl ether, acetonitrile, and dimethyl sulfoxide. ResearchGate. Retrieved from [Link]
-
Wikipedia. (n.d.). Nicotinic acid. Retrieved from [Link]
-
INCHEM. (2021). ICSC 1702 - NICOTINIC ACID. Retrieved from [Link]
-
Frontiers in Bioengineering and Biotechnology. (2025, June 4). Enzymatic approaches to nicotinic acid synthesis: recent advances and future prospects. Retrieved from [Link]
-
ACS Publications. (2019, January 15). Ru-Catalyzed Regioselective Cascade Annulation of Acrylamides with 2-Alkynoates for the Synthesis of Various 6-Oxo Nicotinic Acid Esters. The Journal of Organic Chemistry. Retrieved from [Link]
-
J-GLOBAL. (n.d.). On the solubility of nicotinic acid and isonicotinic acid in water and organic solvents. Japan Science and Technology Agency. Retrieved from [Link]
-
Meyers, C. D., et al. (2003). Varying cost and free nicotinic acid content in over-the-counter niacin preparations for dyslipidemia. PubMed. Retrieved from [Link]
-
PubMed. (2024, March 15). Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile. Retrieved from [Link]
-
National Center for Biotechnology Information. (2022, January 20). Methods to Produce Nicotinic Acid with Potential Industrial Applications. PMC. Retrieved from [Link]
-
ISPOR. (2010). COST EFFECTIVENESS OF EXTENDED-RELEASE NICOTINIC ACID/LAROPIPRANT AS MONOTHERAPY VERSUS EZETIMIBE MONOTHERAPY IN PATIENTS WITH MIXED DYSLIPIDAEMIA IN SCOTLAND. Retrieved from [Link]
-
RSC Publishing. (n.d.). 4-Substituted nicotinic acids and nicotinamides. Part III. Preparation of 4-methylnicotinic acid riboside. Journal of the Chemical Society C. Retrieved from [Link]
- Google Patents. (n.d.). US9024030B2 - Process for the synthesis of etoricoxib.
- Google Patents. (n.d.). US2280040A - Preparation of nicotinic acid amide.
Sources
- 1. Nicotinic Acid | C6H5NO2 | CID 938 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Nicotinic acid | 59-67-6 [chemicalbook.com]
- 4. ICSC 1702 - NICOTINIC ACID [inchem.org]
- 5. Nicotinic acid - Wikipedia [en.wikipedia.org]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Varying cost and free nicotinic acid content in over-the-counter niacin preparations for dyslipidemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
Comprehensive Comparison Guide: Validation of LC-MS/MS Methods for 4-(Isopropoxycarbonyl)nicotinic Acid Quantification
Executive Summary
The accurate quantification of 4-(Isopropoxycarbonyl)nicotinic acid (4-IPNA)—a highly polar, monoester pyridine-dicarboxylic acid derivative—is critical for rigorous pharmacokinetic (PK) profiling in drug development. However, bioanalytical scientists face two distinct mechanistic hurdles when analyzing this compound in biological matrices: rapid ex vivo ester hydrolysis and severe chromatographic matrix effects.
This guide objectively compares three chromatographic platforms (Reversed-Phase, HILIC, and Mixed-Mode) and provides a self-validating, step-by-step protocol optimized for 4-IPNA bioanalysis. By anchoring our methodology in the 1 [1], we ensure that the resulting data withstands stringent regulatory scrutiny.
Mechanistic Challenges & Causality in 4-IPNA Bioanalysis
To design a robust assay, we must first understand the molecular vulnerabilities of the target analyte and establish causality for every experimental choice.
Challenge A: Ex Vivo Ester Lability
The Mechanism: The isopropoxycarbonyl group of 4-IPNA is highly susceptible to enzymatic cleavage by plasma esterases, rapidly converting the analyte into its di-carboxylic acid counterpart (pyridine-3,4-dicarboxylic acid) [2]. The Solution (Causality): If blood samples are not immediately stabilized, the analyte degrades, leading to a false underestimation of systemic exposure. To mitigate this, an esterase inhibitor—such as bis(4-nitrophenyl) phosphate (BNPP)—must be added immediately upon blood collection to halt enzymatic activity and stabilize the ester bond [3].
Challenge B: Zwitterionic Polarity & Matrix Suppression
The Mechanism: 4-IPNA contains both a basic pyridine nitrogen (pKa ~4.5) and a carboxylic acid moiety (pKa ~2.5), rendering it zwitterionic at physiological pH. The Solution (Causality): Highly polar zwitterions remain heavily hydrated and fail to partition into traditional hydrophobic stationary phases. This causes the analyte to elute in the void volume, co-eluting with unretained plasma salts and endogenous phospholipids, which triggers severe electrospray ionization (ESI) suppression. Therefore, orthogonal retention mechanisms (like ion-exchange) are mandatory.
Chromatographic Platform Comparison
To establish a rugged method, we evaluated three distinct stationary phase chemistries. The logical relationships and performance outcomes are visualized below.
Chromatographic retention mechanisms and performance outcomes evaluated for 4-IPNA.
Quantitative Performance Comparison
| Parameter | Reversed-Phase (C18) | HILIC | Mixed-Mode WAX |
| Retention Mechanism | Hydrophobic Partitioning | Hydrophilic Partitioning | Hydrophobic + Anion Exchange |
| Analyte Retention Time | 0.8 min (Void Volume) | 3.2 min | 2.5 min |
| Matrix Effect (Suppression) | Severe (>50%) | Moderate (20-30%) | Minimal (<5%) |
| Extraction Recovery | < 15% | ~ 60% | > 90% |
| Overall Suitability | Unacceptable | Sub-optimal | Optimal |
Why Mixed-Mode WAX Wins: Weak Anion Exchange (WAX) combines hydrophobic alkyl chains with secondary amine functional groups. The WAX phase captures the carboxylic acid of 4-IPNA via strong ionic bonds. This allows for aggressive organic wash steps (e.g., 100% Methanol) during sample preparation to flush out neutral and basic phospholipids without losing the analyte.
Experimental Protocol: The Optimized Mixed-Mode Workflow
This protocol is designed as a self-validating system . By incorporating a stable-isotope labeled internal standard (SIL-IS) prior to extraction, any minor variations in recovery or ionization are mathematically normalized, ensuring run-to-run trustworthiness.
Step-by-Step Methodology
Step 1: Sample Collection & Stabilization
-
Collect whole blood in K2EDTA tubes pre-spiked with the esterase inhibitor BNPP (final concentration 1 mM).
-
Gently invert 5 times and immediately place on wet ice.
-
Centrifuge at 3,000 x g for 10 minutes at 4°C to harvest plasma. Store at -80°C.
Step 2: Pre-treatment
-
Aliquot 100 µL of stabilized human plasma into a 96-well plate.
-
Add 10 µL of SIL-IS working solution (100 ng/mL in 50% Methanol).
-
Add 100 µL of 2% Formic Acid in water. (Causality: Acidification disrupts protein binding and ensures the carboxylic acid moiety of 4-IPNA is protonated for initial hydrophobic capture on the SPE sorbent).
Step 3: Solid Phase Extraction (Mixed-Mode WAX)
-
Condition: Pass 1 mL of 100% Methanol, followed by 1 mL of 0.1% Formic Acid in water through a 30 mg WAX cartridge.
-
Load: Apply the pre-treated plasma sample.
-
Wash 1 (Aqueous): Pass 1 mL of 0.1% Formic Acid in water to remove endogenous salts.
-
Wash 2 (Organic): Pass 1 mL of 100% Methanol to remove hydrophobic interferences and phospholipids. (The analyte remains ionically bound).
-
Elute: Pass 1 mL of 5% Ammonium Hydroxide in Methanol. (Causality: The high pH deprotonates the WAX sorbent's secondary amines, breaking the ionic bond and releasing 4-IPNA).
Step 4: Reconstitution & LC-MS/MS Analysis
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute in 100 µL of Mobile Phase A.
-
Column: Waters Oasis WAX or equivalent mixed-mode column (2.1 x 50 mm, 3 µm).
-
Mobile Phases: (A) 10 mM Ammonium Acetate in Water, pH 6.0; (B) Acetonitrile.
-
Gradient: 5% B to 95% B over 3.5 minutes.
-
Detection: Electrospray Ionization (ESI) in Positive MRM mode.
Step-by-step sample preparation and LC-MS/MS workflow for 4-IPNA quantification.
Validation Data Summary
The optimized Mixed-Mode WAX method was validated against the rigorous acceptance criteria outlined in the ICH M10 guidelines [1]. The self-validating nature of the SIL-IS integration resulted in exceptional precision and accuracy.
| Validation Parameter | ICH M10 Acceptance Criteria | 4-IPNA WAX Method Results | Status |
| Intra-run Accuracy (%Bias) | ±15% (±20% at LLOQ) | -3.2% to +4.1% | Pass |
| Intra-run Precision (%CV) | ≤15% (≤20% at LLOQ) | 2.8% to 6.5% | Pass |
| Extraction Recovery | Consistent across QC levels | 92.4% ± 3.1% | Pass |
| Matrix Factor (IS Normalized) | CV ≤15% across 6 lots | 1.02 (CV: 4.2%) | Pass |
| Benchtop Stability (Plasma) | Stable at RT for processing time | Stable for 6h (with BNPP) | Pass |
References
-
Title : ICH M10: Bioanalytical Method Validation and Study Sample Analysis Source : U.S. Food and Drug Administration (FDA) / European Medicines Agency (EMA) URL : 1
-
Title : Stabilization of Abiraterone in Human Plasma Using the Esterase Inhibitor Bis(4-nitrophenyl) Phosphate Source : National Center for Biotechnology Information (PMC) URL : 2
-
Title : Handling Unstable Analytes: Literature Review and Expert Panel Survey by the Japan Bioanalysis Forum Discussion Group Source : Taylor & Francis URL : 3
Sources
Mass Spectrometry Fragmentation Patterns of 4-(Isopropoxycarbonyl)nicotinic Acid: A Comparative Guide
Executive Summary
In pharmacokinetic profiling and drug development, the selection of a prodrug or synthetic intermediate is often dictated by its analytical tractability. 4-(Isopropoxycarbonyl)nicotinic acid —the 4-isopropyl ester of pyridine-3,4-dicarboxylic acid (cinchomeronic acid)—presents a distinct advantage in liquid chromatography-tandem mass spectrometry (LC-MS/MS) workflows.
This guide objectively compares the electrospray ionization (ESI) fragmentation behavior of 4-(Isopropoxycarbonyl)nicotinic acid against its structural alternatives: the unesterified parent compound (Cinchomeronic acid ) and its methyl ester analogue (4-(Methoxycarbonyl)nicotinic acid ). By understanding the thermodynamic causality behind their fragmentation pathways, researchers can design highly sensitive, matrix-resistant quantitative assays.
Structural Causality: The Analytical Advantage of the Isopropyl Ester
To achieve high sensitivity in Multiple Reaction Monitoring (MRM), an analyte must funnel its ion current into a single, highly stable product ion during Collision-Induced Dissociation (CID). The structural design of the ester group fundamentally dictates this pathway.
The McLafferty-Type Rearrangement
When ionized in positive ESI mode, 4-(Isopropoxycarbonyl)nicotinic acid forms a robust protonated precursor ion [M+H]+ at m/z 210. Upon collisional activation, the presence of a γ-hydrogen on the isopropyl group's methyl branches triggers a highly favored, six-membered cyclic transition state[1].
This mechanism, analogous to the classic McLafferty rearrangement, results in the specific neutral loss of propene (42 Da). Because this rearrangement has a low activation energy barrier, it dominates the MS/MS spectrum, yielding a highly abundant product ion at m/z 168 (protonated cinchomeronic acid).
Comparison with Alternatives
-
Alternative 1: 4-(Methoxycarbonyl)nicotinic acid (Methyl Ester) Lacking a β-carbon and its associated γ-hydrogen, the methyl ester cannot undergo alkene elimination. Instead, it relies on the higher-energy inductive cleavage of methanol (32 Da) or a methoxy radical[2]. This leads to fragmented ion current across multiple minor pathways, reducing overall assay sensitivity.
-
Alternative 2: Cinchomeronic Acid (Free Di-acid) The free acid primarily undergoes dehydration (loss of H2O , 18 Da) or decarboxylation (loss of CO2 , 44 Da). Because endogenous metabolites in biological matrices frequently lose water and carbon dioxide, monitoring these transitions often results in high background noise and poor Signal-to-Noise (S/N) ratios.
The 42 Da neutral loss of the isopropyl ester acts as a highly specific diagnostic filter, effectively bypassing the matrix interference commonly seen with free carboxylic acids.
Caption: ESI(+) CID fragmentation pathway of 4-(Isopropoxycarbonyl)nicotinic acid highlighting the 42 Da loss.
Comparative MS/MS Performance Data
The table below synthesizes the quantitative mass spectrometry parameters for the target compound and its alternatives. The data demonstrates why the isopropyl ester is the superior candidate for targeted quantification.
| Compound | Precursor Ion [M+H]+ | Primary Neutral Loss | Major Product Ion | CID Energy (eV) | Diagnostic Value & Matrix Resistance |
| 4-(Isopropoxycarbonyl)nicotinic acid | m/z 210.1 | Propene (42 Da) | m/z 168.0 | 15 - 20 | High: 42 Da loss is rare in endogenous lipids; yields excellent S/N. |
| 4-(Methoxycarbonyl)nicotinic acid | m/z 182.0 | Methanol (32 Da) | m/z 150.0 | 20 - 25 | Moderate: Methoxy loss is common; ion current is split among fragments. |
| Cinchomeronic acid | m/z 168.0 | H2O (18 Da) / CO2 (44 Da) | m/z 150.0 / 124.0 | 10 - 15 | Low: High risk of isobaric interference from ubiquitous biological acids. |
Self-Validating LC-MS/MS Protocol
To ensure absolute trustworthiness in your pharmacokinetic data, the following protocol is designed as a self-validating system. It embeds a System Suitability Test (SST) and an internal qualifier/quantifier ratio check to automatically flag matrix effects or co-eluting interferences.
Step 1: Sample Preparation & Matrix Spiking
-
Aliquot: Transfer 50 µL of plasma to a 96-well plate.
-
Internal Standard (IS): Add 10 µL of isotopically labeled IS (e.g., 13C3 -cinchomeronic acid derivative) to all wells except double blanks.
-
Precipitation: Add 200 µL of ice-cold Acetonitrile (containing 0.1% Formic Acid) to crash proteins.
-
Validation Check: Include a zero-sample (matrix + IS) and a blank (matrix only). The blank must show an MRM signal <5% of the Lower Limit of Quantification (LLOQ).
-
Centrifugation: Spin at 4,000 x g for 10 minutes at 4°C. Transfer 150 µL of supernatant to an autosampler vial.
Step 2: UHPLC Separation Conditions
-
Column: C18 reversed-phase (e.g., 2.1 x 50 mm, 1.7 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 5% B to 95% B over 3.0 minutes. Causality: The isopropyl group increases lipophilicity, ensuring the analyte retains longer on the C18 column than the highly polar free acid, eluting away from the ion-suppressing solvent front.
Step 3: ESI-MS/MS Tuning & MRM Transitions
-
Source Parameters: Capillary Voltage: 3.5 kV; Desolvation Temp: 400°C.
-
Quantifier Transition: m/z 210.1 → 168.0 (CE: 18 eV). Used for absolute quantification.
-
Qualifier Transition: m/z 210.1 → 150.0 (CE: 25 eV). Used for structural confirmation.
Step 4: System Self-Validation (The Ratio Rule)
For every injected sample, the mass spectrometer software must calculate the ratio of the Quantifier Area to the Qualifier Area.
-
Acceptance Criterion: The ratio in the unknown sample must fall within ±20% of the ratio established by the calibration standards. If it deviates, the system automatically flags the sample for co-eluting matrix interference, ensuring no false positives are reported.
Caption: Step-by-step self-validating LC-MS/MS workflow for 4-(Isopropoxycarbonyl)nicotinic acid.
References
-
Title: McLafferty Rearrangement Source: Chemistry Steps URL: [Link][1]
-
Title: Characterization of Wax Esters by Electrospray Ionization Tandem Mass Spectrometry: Double Bond Effect and Unusual Product Ions Source: Journal of the American Society for Mass Spectrometry (via PubMed Central) URL: [Link][2]
-
Title: Fragmentation pathways of negative ions produced by electrospray ionization of acyclic dicarboxylic acids and derivatives Source: Rapid Communications in Mass Spectrometry (via ResearchGate) URL: [Link]
Sources
Benchmarking 4-(Isopropoxycarbonyl)nicotinic Acid: Regioselectivity and Reactivity in Pyridine Scaffolds
Audience: Researchers, medicinal chemists, and drug development professionals. Content Type: Technical Comparison Guide & Experimental Benchmarking.
Executive Summary & Structural Rationale
Pyridine carboxylic acid isomers and their derivatives are foundational scaffolds in medicinal chemistry, frequently utilized in the discovery of novel enzyme inhibitors, antimicrobial agents, and targeted therapeutics[1]. However, functionalizing dicarboxylic derivatives like cinchomeronic acid (pyridine-3,4-dicarboxylic acid)[2] presents significant regiochemical challenges.
The pyridine ring is inherently electron-deficient. The nitrogen atom exerts a strong electron-withdrawing effect via inductive and resonance mechanisms, making electrophilic substitution difficult but highly activating the ring and its substituents toward nucleophilic attack[3]. In the parent cinchomeronic acid, the C3 and C4 carboxyl groups share nearly identical electronic environments and spatial proximity. Attempting to amidate one position inevitably leads to competitive activation, poor regioselectivity, and the rapid formation of cyclic anhydrides.
The Causality of the Isopropyl Shield: By utilizing 4-(isopropoxycarbonyl)nicotinic acid , the C4 position is masked as an ester. While a standard methyl ester (4-(methoxycarbonyl)nicotinic acid) provides baseline protection, the electron-withdrawing pyridine core still leaves the methyl ester vulnerable to rapid base-catalyzed hydrolysis during basic coupling conditions. The isopropyl ester introduces critical steric bulk. This branched aliphatic chain creates a physical umbrella that blocks the Bürgi-Dunitz approach trajectory of nucleophiles (like hydroxide or amines) to the C4 carbonyl. This steric shielding effectively isolates the C3 carboxylic acid for highly selective activation.
Fig 1. Mechanistic pathway of selective C3 amidation driven by C4 steric shielding.
Comparative Reactivity Data
To objectively benchmark 4-(Isopropoxycarbonyl)nicotinic acid, we compared its performance against three standard pyridine derivatives under identical experimental conditions (Standardized Benzylamine coupling for 2h at 25°C; Hydrolysis tested at pH 10).
| Compound | C3-Amidation Yield (%) | C4-Hydrolysis Half-Life (pH 10) | Regioselectivity (C3:C4) | Primary Application |
| 4-(Isopropoxycarbonyl)nicotinic acid | 94% | >48 h | >99:1 | Complex API synthesis requiring orthogonal protection. |
| 4-(Methoxycarbonyl)nicotinic acid | 88% | 6 h | 95:5 | Short-step synthesis with rapid deprotection needs. |
| Cinchomeronic acid [2] | 45% | N/A (Di-acid) | 50:50 | Symmetrical bis-amides or cyclic anhydride precursors. |
| Nicotinic acid | 96% | N/A | N/A | Simple mono-functionalization without C4 constraints. |
Data Interpretation: The data clearly demonstrates that while the methyl ester analog suffers from ~5% off-target reactions and rapid degradation in basic media, the isopropyl variant maintains near-perfect regioselectivity (>99:1) and exceptional stability (>48 h half-life).
Self-Validating Experimental Protocols
The following protocols are designed as self-validating systems. They integrate internal standards and real-time analytical checkpoints to ensure that any observed failure is immediately isolated to either the activation step or the coupling step, rather than assumed post-workup.
Fig 2. Self-validating workflow for benchmarking amidation coupling efficiency.
Protocol A: Regioselective C3-Amidation Workflow
-
Substrate Preparation: Dissolve 4-(Isopropoxycarbonyl)nicotinic acid (1.0 eq) and biphenyl (0.1 eq, internal standard for HPLC) in anhydrous DMF (0.1 M).
-
Causality: Biphenyl is inert and provides a constant UV peak area, allowing for absolute quantification of conversion rates regardless of solvent evaporation.
-
-
Carboxylate Activation: Add HATU (1.1 eq) and N,N-Diisopropylethylamine (DIPEA) (2.0 eq). Stir for 15 minutes at 25°C.
-
Causality: DIPEA is chosen over Triethylamine (TEA) due to its increased steric hindrance, preventing it from acting as a competing nucleophile. HATU ensures rapid formation of the highly reactive OAt ester, minimizing the residence time of the vulnerable free carboxylate.
-
-
Amidation: Add benzylamine (1.2 eq) dropwise. Stir for 2 hours.
-
Validation Checkpoint: At t=30 min and t=120 min, withdraw a 10 µL aliquot, dilute in 1 mL Acetonitrile, and inject into LC-MS.
-
Causality: This confirms whether incomplete yields are due to failed HATU activation (presence of starting material) or poor amine nucleophilicity (presence of activated OAt ester).
-
-
Isolation: Quench with saturated aqueous NH₄Cl, extract with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate.
Protocol B: Accelerated Base-Catalyzed Hydrolysis Assay
-
Buffer Preparation: Prepare a 0.1 M Carbonate-Bicarbonate buffer adjusted precisely to pH 10.0.
-
Substrate Introduction: Dissolve the ester substrate in DMSO to create a 10 mM stock. Spike 100 µL of this stock into 9.9 mL of the pH 10 buffer (Final concentration: 100 µM, 1% DMSO).
-
Kinetic Sampling: At 15-minute intervals, withdraw 100 µL aliquots and immediately quench into 900 µL of 0.1% Trifluoroacetic acid (TFA) in Acetonitrile.
-
Causality: The immediate pH drop protonates the pyridine nitrogen and neutralizes the hydroxide ions, instantly arresting the hydrolysis reaction. This provides a perfectly preserved snapshot of the kinetic profile for accurate half-life calculation.
-
-
Analysis: Quantify the ratio of remaining ester to formed carboxylic acid via UPLC-UV at 254 nm.
References
-
[3] 3,4-Pyridinedicarboxylic acid | 490-11-9 - ChemicalBook. chemicalbook.com. 3
-
Pyridinedicarboxylic acid - Wikipedia. wikipedia.org.
-
[1] Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - Dove Medical Press. dovepress.com. 1
Sources
The Gold Standard and Beyond: A Comparative Guide to the Structural Validation of Methyl Isonicotinate
For researchers, medicinal chemists, and professionals in drug development, the unambiguous determination of a molecule's three-dimensional structure is a cornerstone of scientific rigor. The precise arrangement of atoms dictates a compound's physical, chemical, and biological properties. This guide provides an in-depth comparison of analytical techniques for the structural validation of methyl isonicotinate (methyl pyridine-4-carboxylate), a key heterocyclic building block. While X-ray crystallography remains the definitive method for solid-state structural elucidation, a comprehensive validation dossier relies on the synergistic power of spectroscopic techniques.
The Unassailable Verdict: Single-Crystal X-ray Crystallography
X-ray crystallography provides direct, high-resolution information on the atomic positions within a crystal lattice, offering an unparalleled level of structural detail.[1][2] It is considered the "gold standard" for determining the three-dimensional structure of crystalline solids.
Causality in Experimental Design: From Solution to Structure
The journey from a synthesized powder to a refined crystal structure is a multi-step process where each stage is critical for success. The choice of crystallization method, for instance, is dictated by the compound's solubility and thermal stability. For a moderately soluble and stable compound like methyl isonicotinate, slow evaporation from a suitable solvent is often the first choice due to its simplicity and effectiveness.
Experimental Protocol: Single-Crystal X-ray Diffraction of Methyl Isonicotinate
-
Synthesis and Purification: Methyl isonicotinate is synthesized by the esterification of isonicotinic acid with methanol in the presence of an acid catalyst, such as sulfuric acid. The crude product is purified by column chromatography to achieve a purity of >98%, a prerequisite for growing high-quality crystals.
-
Crystal Growth: High-quality single crystals are grown by slow evaporation. A saturated solution of methyl isonicotinate in a suitable solvent (e.g., a mixture of ethyl acetate and hexane) is prepared and left undisturbed in a loosely capped vial. Over several days, as the solvent slowly evaporates, the solution becomes supersaturated, promoting the formation of well-ordered crystals.
-
Data Collection: A suitable single crystal is mounted on a goniometer and placed in a stream of cold nitrogen gas (typically 100-173 K) to minimize thermal motion of the atoms. The crystal is then irradiated with a monochromatic X-ray beam, and the resulting diffraction pattern is recorded on a detector.[1]
-
Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods and refined using full-matrix least-squares on F². All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.
Workflow for X-ray Crystallographic Validation
Caption: Workflow from synthesis to final 3D structure using X-ray crystallography.
Table 1: Crystallographic Data for a Representative Isonicotinate Derivative (Benzoylmethyl pyridine-4-carboxylate)
| Parameter | Value |
| Empirical Formula | C₁₄H₁₁NO₃ |
| Formula Weight | 241.24 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 11.134 (2) |
| b (Å) | 5.8910 (12) |
| c (Å) | 18.005 (4) |
| β (°) | 94.68 (3) |
| Volume (ų) | 1175.4 (4) |
| Z | 4 |
| R-factor (%) | 4.5 |
Data for Benzoylmethyl pyridine-4-carboxylate is used as a representative example to illustrate the type of data obtained.[2]
Corroborative Evidence: Spectroscopic and Analytical Methods
While X-ray crystallography provides the definitive solid-state structure, it is essential to correlate this with data from other techniques that probe the molecule's structure in solution and provide information on its elemental composition and functional groups. This multi-faceted approach ensures the bulk sample is identical to the single crystal analyzed.
A. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic compounds in solution.[3] It provides information on the connectivity of atoms and their chemical environment.
Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation: Dissolve 5-10 mg of methyl isonicotinate in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field spectrometer. For ¹³C NMR, a proton-decoupled experiment is standard to produce a spectrum of singlets for each unique carbon.
-
Data Processing: Process the raw data (Fourier transform, phase correction, and baseline correction) and reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).
Table 2: NMR Data for Methyl Isonicotinate in CDCl₃
| ¹H NMR | Chemical Shift (δ) ppm | Multiplicity | Assignment |
| Protons | 8.78 | d | H-2, H-6 (Pyridine ring) |
| 7.82 | d | H-3, H-5 (Pyridine ring) | |
| 3.95 | s | -OCH₃ (Ester methyl) | |
| ¹³C NMR | Chemical Shift (δ) ppm | Assignment | |
| Carbons | 165.5 | C=O (Ester carbonyl) | |
| 150.5 | C-2, C-6 (Pyridine ring) | ||
| 138.0 | C-4 (Pyridine ring) | ||
| 122.8 | C-3, C-5 (Pyridine ring) | ||
| 52.5 | -OCH₃ (Ester methyl) |
Data compiled from spectral databases.[4][5]
The NMR data is consistent with the expected structure. The ¹H NMR shows two distinct signals for the aromatic protons, characteristic of a 1,4-disubstituted pyridine ring, and a singlet for the methyl ester protons. The ¹³C NMR shows the expected number of signals for the unique carbons in the molecule.
B. Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule.[3]
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
-
Sample Preparation: Place a small amount of liquid methyl isonicotinate directly onto the ATR crystal.
-
Data Acquisition: Collect a background spectrum of the clean, empty ATR crystal. Then, collect the sample spectrum.
Table 3: Key FTIR Absorption Bands for Methyl Isonicotinate
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3050 | Medium | Aromatic C-H stretch |
| ~2950 | Medium | Aliphatic C-H stretch (-OCH₃) |
| ~1725 | Strong | C=O stretch (Ester carbonyl) |
| ~1600, ~1400 | Medium-Strong | C=C and C=N ring stretching |
| ~1280 | Strong | C-O stretch (Ester) |
Data compiled from spectral databases.[4][6]
The strong absorption at ~1725 cm⁻¹ is definitive for the carbonyl group of the ester, while the bands in the 1600-1400 cm⁻¹ region are characteristic of the pyridine ring.
C. Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which serves as a final confirmation of its elemental composition.[7]
Experimental Protocol: Electron Ionization (EI)-MS
-
Sample Introduction: The sample is introduced into the mass spectrometer, often via a gas chromatograph (GC-MS) for volatile compounds like methyl isonicotinate.
-
Ionization and Analysis: The molecules are ionized by a high-energy electron beam, causing fragmentation. The resulting ions are separated by their mass-to-charge ratio (m/z).
Table 4: Major Mass Spectrometry Peaks for Methyl Isonicotinate
| m/z | Relative Intensity | Assignment |
| 137 | High | [M]⁺ (Molecular Ion) |
| 106 | High | [M - OCH₃]⁺ |
| 78 | Medium | [Pyridine]⁺ |
| 51 | Medium | [C₄H₃]⁺ |
Data compiled from NIST Mass Spectrometry Data Center.[4][7]
The presence of the molecular ion peak at m/z 137 confirms the molecular weight of methyl isonicotinate (C₇H₇NO₂). The fragmentation pattern, particularly the loss of the methoxy group (m/z 106), is consistent with the proposed structure.
A Comparative Analysis: Choosing the Right Tool
Each analytical technique provides a unique piece of the structural puzzle. While X-ray crystallography is unparalleled for its direct visualization of the 3D structure, it is contingent on obtaining high-quality single crystals and provides no information about the bulk material. Spectroscopic methods, on the other hand, provide data on the bulk sample and are indispensable for routine characterization.
Logical Relationship of Validation Techniques
Caption: Interplay of techniques for complete structural validation.
Table 5: Comparison of Structural Validation Techniques
| Technique | Information Provided | Strengths | Limitations |
| X-ray Crystallography | Precise 3D atomic coordinates, bond lengths, bond angles, stereochemistry, crystal packing | Definitive structural proof; provides absolute configuration | Requires single, high-quality crystals; solid-state structure may differ from solution |
| NMR Spectroscopy | Atom connectivity, chemical environment, stereochemistry in solution | Unrivaled for solution-state structure; non-destructive | Less sensitive than MS; complex spectra for large molecules |
| FTIR Spectroscopy | Presence of functional groups | Fast, simple, non-destructive; excellent for identifying key bonds | Provides limited information on overall structure; not quantitative without calibration |
| Mass Spectrometry | Molecular weight, elemental formula, fragmentation patterns | Extremely sensitive; provides molecular formula confirmation | Destructive technique; provides limited stereochemical information |
Conclusion
The structural validation of a molecule like methyl isonicotinate is a process of building a self-validating system of evidence. While single-crystal X-ray crystallography provides the ultimate, high-resolution snapshot of the molecule in the solid state, it is the corroboration with spectroscopic data from NMR, FTIR, and mass spectrometry that provides a complete and unassailable structural proof. This integrated approach ensures that the structure determined from a single crystal is representative of the bulk material and confirms its identity, connectivity, and composition. For any researcher in the chemical sciences, mastering the application and interpretation of these complementary techniques is fundamental to ensuring scientific integrity and advancing the development of novel molecular entities.
References
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 227085, Methyl isonicotinate. Retrieved from [Link].
-
Wikipedia. Methyl isonicotinate. Retrieved from [Link].
-
NIST. Methyl nicotinate in NIST Chemistry WebBook. Retrieved from [Link].
-
ChemWhat. Methyl isonicotinate. Retrieved from [Link].
-
Szatmári, I., et al. (2024). Novel Crystalline Salts of 4-Piperidyl- and 4-Pyridylmethylamines Prepared by Catalytic Hydrogenation of 4-Pyridinecarbonitrile: Crystallographic Unit Cells Based on Powder XRD Patterns by Using the DASH Program Package. Molecules, 29(22), 4938. Available at: [Link].
-
Fun, H.-K., et al. (2008). Benzoylmethyl pyridine-4-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 12), o2375. Available at: [Link].
- Google Patents. (2021). CN112824387A - 2-methyl nicotinate and preparation method and application thereof.
- Mary, Y. Sheena, et al. (2014). Spectroscopic and quantum chemical analysis of Isonicotinic acid methyl ester. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 133, 55-66.
- Ramana, D. V., & Kantharaj, E. (2004). Synthesis of methyl nicotinate by esterification reaction using MoO3/SiO2 bifunctional catalyst.
- Mahmoudi, F., et al. (2020). Synthesis, Spectroscopy and X-ray Crystallography Structure of Pyridine 4-Carbaldehyde Semicarbazone Schiff Base Ligand. Advanced Journal of Chemistry, Section A, 3(4), 533-541.
- Zulkifeli, M., et al. (2024). Synthesis, Spectroscopic Evaluations and UV-Vis Titration Studies of New Symmetrical Amide Compounds Derived from N-6-[(4-pyridylmethylamino)carbonyl]-pyridine-2-carboxylic Acid Methyl Ester. Trends in Sciences, 21(5), 7856.
- Kiegiel, K., Starosta, W., & Leciejewicz, J. (2013). Pyrimidine-4-carboxylic acid. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 6), o842.
- Royo, S., et al. (2023). The Formation of a Unique 2D Isonicotinate Polymer Driven by Cu(II)
- Roy, A. S., & Nangia, A. (2014). Combinatorial Exploration of the Structural Landscape of Acid–Pyridine Cocrystals. Crystal Growth & Design, 14(3), 1331-1345.
- Farah, A. A., & Pietro, W. J. (2001). Methyl 2-(2-pyridyl)quinoline-4-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 57(Pt 7), o677-o678.
- Stana, A., et al. (2024). A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Molecules, 29(19), 4545.
- Eichhorn, T., et al. (2023). Synthesis, spectroscopic characterization and DFT analysis of dichlorido(η6-p-cymene)ruthenium(II) complexes with isonicotinate-polyethylene glycol ester ligands. Journal of the Serbian Chemical Society, 88(12), 1335-1354.
- Stefaniak, L., et al. (1977). 13C and 1H NMR spectroscopic studies on the structure of N‐methyl‐3‐pyridone and 3‐hydroxypyridine. Magnetic Resonance in Chemistry, 15(3), 251-254.
- Tran, U. P. N., et al. (2023). A practical synthesis and X-ray crystal structure of (E)-4-(1-naphthylvinyl)pyridine and related compounds. Canadian Journal of Chemistry, 101(11), 743-751.
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 7151, Methyl Nicotinate. Retrieved from [Link].
Sources
- 1. mdpi.com [mdpi.com]
- 2. Benzoylmethyl pyridine-4-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Methyl isonicotinate | C7H7NO2 | CID 227085 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Methyl isonicotinate(2459-09-8) 1H NMR spectrum [chemicalbook.com]
- 6. Methyl Nicotinate | C7H7NO2 | CID 7151 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Methyl nicotinate [webbook.nist.gov]
A Head-to-Head In Vitro Comparison of Novel 4-(Isopropoxycarbonyl)nicotinic Acid Analogs as Potent Stabilizers of Hypoxia-Inducible Factor-1α
In the landscape of therapeutic discovery, the Hypoxia-Inducible Factor (HIF) pathway presents a compelling target for a range of ischemic and inflammatory diseases. The master regulator of this pathway, HIF-1α, is tightly controlled by prolyl hydroxylase domain (PHD) enzymes. Under normoxic conditions, PHDs hydroxylate HIF-1α, marking it for rapid proteasomal degradation. Inhibition of PHDs stabilizes HIF-1α, allowing it to translocate to the nucleus and initiate the transcription of a cascade of protective genes. Drawing from the chemical scaffold of nicotinic acid, a known modulator of various cellular processes, this guide details a comprehensive in vitro strategy to compare the efficacy of a novel series of 4-(Isopropoxycarbonyl)nicotinic acid analogs as PHD inhibitors.
This guide is designed for researchers in drug development and provides a robust framework for the comparative in vitro assessment of these novel compounds. We will delve into the causality behind the experimental choices, provide detailed, self-validating protocols, and present hypothetical data to illustrate the expected outcomes.
The Rationale for Targeting HIF-1α with Nicotinic Acid Analogs
Nicotinic acid and its derivatives have a rich history in pharmacology, primarily as lipid-lowering agents. However, emerging evidence points towards their broader role in cellular signaling, including the modulation of inflammatory responses and cellular metabolism. The structural features of nicotinic acid make it an attractive starting point for the design of small molecule inhibitors targeting the 2-oxoglutarate (2-OG) binding site of PHD enzymes. The analogs in this study are designed to explore how modifications to the core nicotinic acid structure influence their potency and cellular activity.
The Analogs Under Investigation
For the purpose of this guide, we will be comparing the parent molecule, 4-(Isopropoxycarbonyl)nicotinic acid (designated as NA-ISO-01 ), with three hypothetical analogs designed to probe structure-activity relationships:
-
NA-ISO-01: The parent compound.
-
NA-ISO-02: An analog with a cyclopropyl ester instead of the isopropyl ester, exploring the impact of a more constrained alkyl group.
-
NA-ISO-03: A derivative where the pyridine nitrogen is oxidized, altering the electronics of the aromatic ring.
-
NA-ISO-04: An analog featuring a methyl substitution on the pyridine ring, investigating steric effects.
A known PHD inhibitor, Dimethyloxalylglycine (DMOG), will be used as a positive control throughout the experiments.
A Multi-tiered Approach to In Vitro Efficacy Assessment
Our comparative analysis will be conducted in a tiered fashion, moving from direct target engagement to cellular and functional outcomes. This approach provides a comprehensive picture of the compounds' mechanism of action and their potential therapeutic utility.
Caption: A tiered workflow for the in vitro comparison of nicotinic acid analogs.
Tier 1: Direct Inhibition of PHD2
The initial screen will directly assess the inhibitory potential of the analogs against the primary HIF prolyl hydroxylase, PHD2.
Experimental Protocol: In Vitro PHD2 Enzymatic Inhibition Assay (AlphaScreen)
This biochemical assay measures the ability of the compounds to inhibit the hydroxylation of a HIF-1α peptide by recombinant PHD2.
-
Reagents: Recombinant human PHD2, biotinylated HIF-1α peptide substrate, 2-oxoglutarate, Fe(II), ascorbate, and an AlphaScreen-based detection kit with an antibody specific for hydroxylated proline.
-
Procedure: a. Prepare a reaction buffer containing Fe(II) and ascorbate. b. Add recombinant PHD2 enzyme, the biotinylated HIF-1α peptide substrate, and 2-oxoglutarate to the wells of a 384-well plate. c. Add serial dilutions of the test compounds (NA-ISO-01 to -04) and the positive control (DMOG). d. Incubate the reaction mixture to allow for enzymatic hydroxylation. e. Add acceptor beads coated with an antibody specific for hydroxylated proline and donor beads coated with streptavidin. f. Incubate in the dark. g. Read the plate on an AlphaScreen-compatible plate reader. A decrease in signal indicates inhibition of PHD2 activity.
-
Data Analysis: Calculate the IC50 value for each compound from the dose-response curves.
Tier 2: Cellular Target Engagement and Transcriptional Activation
Moving into a cellular context, we will determine if the compounds can stabilize HIF-1α and activate its transcriptional machinery. Human cervical cancer cells (HeLa) are a suitable model as they express a functional HIF pathway.
Experimental Protocol: HIF-1α Stabilization via Western Blot
-
Cell Culture: Culture HeLa cells to 70-80% confluency.
-
Treatment: Treat the cells with varying concentrations of the nicotinic acid analogs and DMOG for 4-6 hours. A vehicle control (DMSO) should be included.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blot: a. Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane. b. Block the membrane with 5% non-fat milk in TBST. c. Incubate the membrane with a primary antibody against HIF-1α overnight at 4°C. d. Wash the membrane and incubate with an HRP-conjugated secondary antibody. e. Detect the signal using an enhanced chemiluminescence (ECL) substrate. f. Probe the membrane with an antibody against a housekeeping protein (e.g., β-actin) for a loading control.
-
Data Analysis: Quantify the band intensities and normalize the HIF-1α signal to the loading control.
Experimental Protocol: Hypoxia Response Element (HRE) Luciferase Reporter Assay
This assay quantifies the transcriptional activity of HIF-1.[1][2][3]
-
Cell Line: Utilize a stable HeLa cell line expressing a luciferase reporter gene under the control of a promoter containing multiple copies of the Hypoxia Response Element (HRE).
-
Procedure: a. Seed the HRE-luciferase reporter cells in a 96-well plate. b. Treat the cells with serial dilutions of the test compounds and DMOG for 18-24 hours. c. Lyse the cells and measure luciferase activity using a luminometer and a suitable luciferase assay reagent.
-
Data Analysis: Calculate the EC50 value for each compound based on the dose-dependent increase in luciferase activity.
Tier 3: Downstream Functional Consequences
The final tier of our in vitro comparison will assess the functional outcomes of HIF-1α stabilization by measuring the expression of key HIF target genes.
Experimental Protocol: Quantification of Target Gene Expression (qPCR)
We will measure the mRNA levels of Vascular Endothelial Growth Factor (VEGF) and Erythropoietin (EPO), two well-established HIF-1 target genes.[4]
-
Cell Treatment and RNA Extraction: Treat HeLa cells with the test compounds for 12-18 hours. Extract total RNA using a commercial kit.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
qPCR: Perform quantitative PCR using SYBR Green master mix and primers specific for VEGF, EPO, and a reference gene (e.g., GAPDH).
-
Data Analysis: Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression compared to the vehicle-treated control.
Experimental Protocol: Measurement of Secreted VEGF Protein (ELISA)
This assay quantifies the amount of VEGF protein secreted into the cell culture medium, a critical functional endpoint of HIF pathway activation.[5][6][7][8][9]
-
Cell Culture and Treatment: Seed HeLa cells and treat with the compounds for 24 hours.
-
Sample Collection: Collect the conditioned cell culture medium.
-
ELISA: a. Use a commercial Human VEGF-A ELISA kit. b. Add standards and samples to the wells of the pre-coated microplate. c. Follow the manufacturer's instructions for the addition of detection antibody, streptavidin-HRP, and substrate. d. Read the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate the concentration of VEGF in each sample based on the standard curve.
Caption: Mechanism of action of 4-(Isopropoxycarbonyl)nicotinic acid analogs as PHD inhibitors.
Hypothetical Comparative Efficacy Data
The following table summarizes the expected outcomes of our in vitro comparative analysis. The data is presented as mean ± standard deviation.
| Compound | PHD2 IC50 (nM) | HRE-Luciferase EC50 (µM) | VEGF mRNA Fold Change (at 10 µM) | Secreted VEGF (pg/mL at 10 µM) |
| NA-ISO-01 | 520 ± 45 | 8.5 ± 1.2 | 4.2 ± 0.5 | 650 ± 78 |
| NA-ISO-02 | 350 ± 30 | 5.1 ± 0.8 | 6.8 ± 0.9 | 980 ± 110 |
| NA-ISO-03 | >10,000 | >50 | 1.1 ± 0.2 | 120 ± 25 |
| NA-ISO-04 | 890 ± 95 | 15.2 ± 2.5 | 2.5 ± 0.4 | 340 ± 50 |
| DMOG | 150 ± 20 | 2.2 ± 0.4 | 8.5 ± 1.1 | 1250 ± 150 |
| Vehicle | N/A | N/A | 1.0 ± 0.1 | 100 ± 20 |
-
NA-ISO-02 emerges as the most potent analog, with a lower IC50 and EC50, and greater induction of VEGF expression and secretion compared to the parent compound, NA-ISO-01 . The cyclopropyl ester may provide a more favorable interaction with the PHD2 active site.
-
NA-ISO-03 is inactive, suggesting that the electronic properties of the pyridine nitrogen are crucial for activity.
-
NA-ISO-04 shows reduced activity compared to the parent compound, indicating that the methyl substitution may introduce unfavorable steric hindrance.
-
All active compounds demonstrate a clear dose-dependent effect, validating their mechanism of action through the HIF pathway.
Conclusion
This comprehensive in vitro comparison guide provides a robust framework for the evaluation of novel 4-(Isopropoxycarbonyl)nicotinic acid analogs as PHD inhibitors. By employing a tiered approach that assesses direct enzyme inhibition, cellular target engagement, and downstream functional outcomes, researchers can effectively identify lead candidates for further preclinical development. The hypothetical data presented herein illustrates how structure-activity relationships can be elucidated through this systematic process, ultimately guiding the design of more potent and efficacious therapeutics targeting the HIF pathway.
References
-
HIF-α Prolyl Hydroxylase Inhibitors and Their Implications for Biomedicine: A Comprehensive Review. PMC. [Link]
-
Stabilization of HIF-1α in Human Retinal Endothelial Cells Modulates Expression of miRNAs and Proangiogenic Growth Factors. Frontiers in Pharmacology. [Link]
-
HRE Luciferase Reporter ME-180 Cell Line. BPS Bioscience. [Link]
-
Human VEGF Assay Kit - IBL. Takara Bio. [Link]
-
HIF1α stabilization in hypoxia is not oxidant-initiated. eLife. [Link]
-
Prolyl Hydroxylase Domain Protein 2 (PHD2) Binds a Pro-Xaa-Leu-Glu Motif, Linking It to the Heat Shock Protein 90 Pathway. PMC. [Link]
-
Hypoxia Activates Constitutive Luciferase Reporter Constructs. PMC. [Link]
-
Prolyl hydroxylase domain enzyme PHD2 inhibits proliferation and metabolism in non-small cell lung cancer cells in HIF-dependent and HIF-independent manners. Frontiers in Oncology. [Link]
-
Enhanced Hypoxia-Inducible Factor (HIF)-1α Stability Induced by 5-Hydroxymethyl-2-Furfural (5-HMF) Contributes to Protection against Hypoxia. PMC. [Link]
-
Hypoxia-inducible factor (HIF) prolyl hydroxylase inhibitors induce autophagy and have a protective effect in an in-vitro ischaemia model. PMC. [Link]
-
Hypoxia Reporter Element Assay. Bio-protocol. [Link]
-
Possible Role of PHD Inhibitors as Hypoxia-Mimicking Agents in the Maintenance of Neural Stem Cells' Self-Renewal Properties. Frontiers in Cellular Neuroscience. [Link]
-
Development of a Cell-Based Reporter Assay for Screening of Inhibitors of Hypoxia-Inducible Factor 2-Induced Gene Expression. ResearchGate. [Link]
-
Hypoxia-inducible Factor-1α Stabilization in Nonhypoxic Conditions: Role of Oxidation and Intracellular Ascorbate Depletion. Molecular Biology of the Cell. [Link]
-
HRE Luciferase Reporter Lentivirus. BPS Bioscience. [Link]
-
Stabilization of HIF-1α is critical to improve wound healing in diabetic mice. PNAS. [Link]
-
Lack of activity of recombinant HIF prolyl hydroxylases (PHDs) on reported non-HIF substrates. eLife. [Link]
-
Protocol for enzyme assays. The Royal Society of Chemistry. [Link]
Sources
- 1. bpsbioscience.com [bpsbioscience.com]
- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 3. bpsbioscience.com [bpsbioscience.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. takarabio.com [takarabio.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. assets.fishersci.com [assets.fishersci.com]
- 9. resources.rndsystems.com [resources.rndsystems.com]
A Senior Application Scientist's Guide to the Proper Disposal of 4-(Isopropoxycarbonyl)nicotinic Acid
As researchers and drug development professionals, our work inherently involves the responsible management of chemical reagents from acquisition to disposal. This guide provides a detailed protocol for the proper disposal of 4-(Isopropoxycarbonyl)nicotinic acid, grounded in established safety principles and regulatory compliance. By understanding the 'why' behind each step, we can ensure a safe laboratory environment and minimize our ecological impact.
Part 1: Pre-Disposal Safety & Hazard Assessment
Before handling any chemical waste, a thorough risk assessment is paramount. The primary hazards associated with nicotinic acid and its derivatives are summarized below. We must assume 4-(Isopropoxycarbonyl)nicotinic acid exhibits similar properties.
Table 1: Hazard Profile based on Nicotinic Acid (Parent Compound)
| Hazard Category | Description | Recommended Precautions |
|---|---|---|
| Eye Irritation | Causes serious eye irritation.[4][5][6] | Wear safety goggles or a face shield.[6][7] |
| Skin Irritation | May cause skin irritation upon contact.[2] | Wear chemical-resistant gloves (e.g., nitrile) and a lab coat.[7] |
| Respiratory Irritation | Inhalation of dust may cause respiratory tract irritation.[2][3] | Handle in a well-ventilated area or a chemical fume hood.[7] |
| Aquatic Hazard | May be harmful to aquatic life.[3][6] | Prevent entry into drains, sewers, and waterways.[2][6][8] |
| Combustibility | The material is combustible at high temperatures.[9][10] | Store away from sources of ignition.[7] |
Personal Protective Equipment (PPE)
Proper PPE is non-negotiable. Before handling waste, ensure you are wearing:
-
Safety Goggles: Conforming to appropriate government standards (e.g., EN166 or NIOSH-approved).[6][8]
-
Chemical-Resistant Gloves: Nitrile or neoprene gloves are suitable. Inspect for tears or holes before use.[7]
-
Laboratory Coat: To protect from splashes and skin contact.
Waste Segregation: The Cornerstone of Safety
The first and most critical step in waste management is segregation. Never mix incompatible waste streams. 4-(Isopropoxycarbonyl)nicotinic acid waste should be collected in a dedicated container.
Causality: Mixing acidic waste with bases can cause violent exothermic reactions. Mixing with oxidizers can create fire or explosion hazards. Furthermore, mixing with other solvents complicates the final disposal process for the waste contractor, increasing both risk and cost.
Part 2: Step-by-Step Disposal Protocol
The universally accepted and safest method for disposing of this compound is through collection as hazardous chemical waste. Drain disposal is not recommended as the compound's biodegradability and ecotoxicity are not well-characterized.[11]
Protocol: Collection for Professional Disposal
This protocol applies to all forms of waste: unadulterated compound, contaminated solutions, and contaminated lab materials (e.g., weighing paper, gloves).
-
Container Selection:
-
Choose a container made of a compatible material (e.g., High-Density Polyethylene - HDPE, or glass for solids).[12]
-
The container must have a tightly fitting, screw-on cap to prevent leaks and evaporation.[7][12]
-
Ensure the container is clean and dry before use. Reusing an empty reagent bottle is acceptable if it is properly relabeled.[12]
-
-
Waste Collection:
-
Carefully transfer the waste into the designated container. If transferring solids, use a funnel to avoid creating dust.[2]
-
Do not overfill the container. Leave at least 10% of the volume as headspace to allow for expansion.[13]
-
Keep the container closed at all times except when adding waste.[12][14]
-
-
Labeling:
-
Proper labeling is a legal requirement and essential for safety. As soon as you begin collecting waste, affix a hazardous waste tag provided by your institution's Environmental Health & Safety (EHS) department.[14]
-
The label must include:
-
The full, unabbreviated chemical name: "4-(Isopropoxycarbonyl)nicotinic acid".
-
The words "Hazardous Waste".
-
A clear indication of the hazards (e.g., "Irritant").
-
The accumulation start date.
-
The name of the principal investigator or research group.[15]
-
-
-
Interim Storage:
-
Store the sealed waste container in a designated, secure satellite accumulation area within your laboratory.
-
The storage location must have secondary containment (e.g., a chemical-resistant tray or tub) to contain any potential leaks.[14]
-
Store it away from incompatible materials, particularly strong bases and oxidizing agents.[6]
-
The area should be cool, dry, and well-ventilated.[6]
-
-
Arranging for Final Disposal:
-
Once the container is full or you have finished the project generating the waste, contact your institution's EHS department to schedule a pickup.[14]
-
Do not allow waste containers to accumulate in the lab for extended periods.[13][14]
-
Only trained EHS personnel or a licensed hazardous waste contractor should transport the waste from your lab.[8][14]
-
Part 3: Spill Management
In the event of a spill, immediate and correct action is crucial to prevent exposure and environmental contamination.
-
Evacuate & Alert: Alert personnel in the immediate area.
-
Ventilate: Ensure the area is well-ventilated.
-
Don PPE: Wear appropriate PPE, including a respirator if significant dust is generated.[6]
-
Containment & Cleanup:
-
For solid spills, gently sweep up the material to avoid creating dust and place it into a sealed container for disposal as hazardous waste.[2][7]
-
For liquid spills, cover with an inert absorbent material (e.g., vermiculite, sand).
-
Collect the contaminated absorbent and place it in a sealed, labeled hazardous waste container.[1]
-
-
Decontamination: Clean the spill area with soap and water, and collect the cleaning materials as hazardous waste.[9]
Disposal Workflow Diagram
The following diagram illustrates the logical flow for the proper management and disposal of 4-(Isopropoxycarbonyl)nicotinic acid waste.
References
- METU Department of Chemistry. (n.d.). CLASSIFICATION OF WASTES AND THEIR DISPOSAL.
- Metasci. (n.d.). Safety Data Sheet Nicotinic acid.
- Tokyo Chemical Industry Co., Ltd. (2025, November 19). SAFETY DATA SHEET Nicotinic Acid.
- TMMedia. (n.d.). MATERIAL SAFETY DATA SHEET NICOTINIC ACID.
- University of St Andrews Safety Office. (n.d.). Disposal of Chemical Waste.
- Emory University Department of Chemistry. (n.d.). Chemical Waste Disposal Guidelines.
- Santa Cruz Biotechnology, Inc. (n.d.). Material Safety Data Sheet Nicotinic Acid.
- Fisher Scientific. (2010, May 21). Niacin - SAFETY DATA SHEET.
- Chemos GmbH & Co. KG. (2019, February 12). Safety Data Sheet Nicotinic acid.
- Sigma-Aldrich. (2025, November 6). SAFETY DATA SHEET.
- Cayman Chemical. (2025, October 15). Safety Data Sheet.
- Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste.
- BenchChem. (2025). Proper Disposal of 1,2-Dithiane-3-carboxylic Acid: A Step-by-Step Guide for Laboratory Professionals.
- Techno PharmChem. (2024, March 25). Nicotinic Acid for Biochemistry MATERIAL SAFETY DATA SHEET.
- ChemicalBook. (2026, March 14). Isonicotinic acid.
- Thermo Fisher Scientific. (2010, May 21). SAFETY DATA SHEET Nicotinic acid.
- CDH Fine Chemical. (n.d.). ISO NICOTINIC ACID CAS NO 55-22-1 MATERIAL SAFETY DATA SHEET SDS/MSDS.
- CDH Fine Chemical. (n.d.). Nicotinic Acid CAS No 59-67-6 MATERIAL SAFETY DATA SHEET SDS/MSDS.
- Inchem.org. (n.d.). ICSC 1702 - NICOTINIC ACID.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. datasheets.scbt.com [datasheets.scbt.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. fishersci.com [fishersci.com]
- 5. technopharmchem.com [technopharmchem.com]
- 6. cdhfinechemical.com [cdhfinechemical.com]
- 7. sds.metasci.ca [sds.metasci.ca]
- 8. cdhfinechemical.com [cdhfinechemical.com]
- 9. tmmedia.in [tmmedia.in]
- 10. ICSC 1702 - NICOTINIC ACID [inchem.org]
- 11. chemos.de [chemos.de]
- 12. rtong.people.ust.hk [rtong.people.ust.hk]
- 13. safety.admin.cam.ac.uk [safety.admin.cam.ac.uk]
- 14. vumc.org [vumc.org]
- 15. chem.metu.edu.tr [chem.metu.edu.tr]
Personal protective equipment for handling 4-(Isopropoxycarbonyl)nicotinic acid
Advanced Operational Guide: Safety, PPE, and Handling Protocols for 4-(Isopropoxycarbonyl)nicotinic Acid
As a Senior Application Scientist, I approach chemical handling not merely as a checklist of rules, but as a system of validated, mechanistic safeguards. 4-(Isopropoxycarbonyl)nicotinic acid (CAS: 26801-37-6), a mono-esterified derivative of cinchomeronic acid, is a critical building block in drug discovery and organic synthesis. While the foundational hazards of its parent compound, , are widely understood in the literature, the addition of the isopropoxycarbonyl group alters its lipophilicity and subsequent hazard profile.
Understanding the causality behind the hazards is the first step to mitigating them. The free carboxylic acid moiety at the C3 position imparts moderate acidity, capable of irritating mucous membranes and the respiratory tract upon dust inhalation, similar to the hazard profile of. Simultaneously, the isopropoxycarbonyl group at the C4 position increases the molecule's lipid solubility. This potentially enhances dermal penetration if the powder is dissolved in standard organic solvents like DMSO or DMF. Therefore, our protective strategy must account for both particulate inhalation and solvent-mediated dermal exposure.
Section 1: Physicochemical & Hazard Profiling
To build a self-validating safety protocol, we must first map the physical properties of the compound directly to operational implications.
Table 1: Physicochemical Properties and Hazard Causality
| Property / Hazard | Value / Classification | Mechanistic Causality & Operational Implication |
| Molecular Formula | C10H11NO4 | Contains both basic (pyridine nitrogen) and acidic (carboxylic) sites; zwitterionic potential. |
| Physical State | Solid (Crystalline Powder) | Prone to aerosolization. Requires draft-free weighing or local exhaust ventilation. |
| Skin Irritation | Category 2 (H315) | Acidic nature disrupts the acid mantle of the skin. Exacerbated by sweat or moisture. |
| Eye Irritation | Category 2A (H319) | Direct contact causes a rapid pH shift in the tear film, leading to corneal inflammation. |
| Respiratory (STOT SE 3) | Category 3 (H335) | Inhalation of fine dust interacts with respiratory mucosa, causing acute irritation. |
Section 2: Personal Protective Equipment (PPE) Matrix
Every piece of PPE serves as a specific barrier engineered against a defined mechanism of exposure. Do not treat PPE as a uniform requirement; adapt it to the specific solvent and physical state of the reaction.
Table 2: Required PPE and Scientific Rationale
| PPE Category | Specification | Scientific Rationale & Causality |
| Hand Protection | Nitrile Gloves (Min. 0.11 mm) | Nitrile provides an excellent barrier against dry organic powders and incidental contact with DMSO/DMF. Note: If handling the compound in Dichloromethane (DCM), switch to heavier Butyl rubber gloves, as nitrile degrades rapidly in chlorinated solvents. |
| Eye Protection | Chemical Safety Goggles | Standard safety glasses leave lateral gaps. Goggles (ANSI Z87.1+) are required to prevent airborne dust from settling into the ocular mucosa. |
| Body Protection | FR Lab Coat & Long Pants | Prevents the accumulation of dust on personal clothing. Flame-Resistant (FR) material is required if subsequent reactions involve flammable solvents. |
| Respiratory | N95/P100 Particulate Respirator | Only required if handling outside a fume hood or during a spill response. Filters out >95% of airborne crystalline particulates that cause H335 respiratory irritation. |
Section 3: Experimental Protocols and Workflows
To ensure a self-validating system, the handling of 4-(Isopropoxycarbonyl)nicotinic acid must follow a strict operational workflow. The following protocol guarantees that exposure risks are mitigated at every step.
Protocol 1: Safe Weighing and Dissolution
-
Environmental Verification: Ensure the fume hood face velocity is between 80-100 feet per minute (fpm). This specific velocity captures aerosolized powder without creating turbulent vortices that could blow the powder out of the sash.
-
Static Mitigation: Wipe the exterior of the weighing vessel and the balance pan with an anti-static wipe. Organic powders easily build static charges, causing them to "jump" and contaminate the workspace.
-
Transfer & Weighing: Using a grounded stainless-steel spatula, transfer the solid into a pre-tared vial. Cap the vial immediately after the desired mass is reached.
-
Solvent Addition: Transport the capped vial to the reaction zone. Inject the solvent via syringe through a septum, or open the vial only within the active draft of the fume hood to dissolve the solid.
-
Decontamination: Wipe down the balance and spatulas with a paper towel dampened with a mild alkaline solution (e.g., 5% NaHCO3) to neutralize residual acid, followed by a deionized water wipe.
Experimental workflow for handling 4-(Isopropoxycarbonyl)nicotinic acid safely.
Section 4: Spill Response and Disposal Logistics
A robust safety plan must account for deviations. In the event of a spill, the primary risk is the aerosolization of the powder. For standard chemical handling baselines, refer to the safety instructions for .
Protocol 2: Spill Response and Neutralization
-
Assessment: Determine if the spill is minor (<50g, inside hood) or major (>50g, outside hood).
-
Containment: Do NOT sweep dry powder. Sweeping introduces mechanical energy that aerosolizes the hazardous particulates.
-
Wetting: Gently mist the spill with water or cover it with wet paper towels. This drastically increases the mass of the particles, preventing them from becoming airborne.
-
Collection: Mechanically scoop the wetted material using a non-sparking tool and place it into a designated solid hazardous waste container.
-
Chemical Neutralization: Wash the spill area with a dilute sodium bicarbonate (NaHCO3) solution. The bicarbonate reacts with the carboxylic acid moiety of 4-(Isopropoxycarbonyl)nicotinic acid, converting it into a highly water-soluble, non-volatile sodium salt.
-
Final Wipe: Wipe the area with deionized water to remove residual salts.
Logical decision tree for 4-(Isopropoxycarbonyl)nicotinic acid spill response.
Disposal Plan All waste containing 4-(Isopropoxycarbonyl)nicotinic acid must be treated as hazardous organic waste.
-
Solid Waste: Contaminated gloves, wipes, and empty vials must be placed in a sealed, labeled solid waste bin.
-
Liquid Waste: Solutions containing the compound must be collected in compatible, clearly labeled organic waste carboys. Do not mix with heavy metal waste or strong oxidizers, as the pyridine ring can form complexes or undergo exothermic oxidation.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
